molecular formula C7H14O B3049572 3-Hepten-1-ol CAS No. 2108-05-6

3-Hepten-1-ol

Cat. No.: B3049572
CAS No.: 2108-05-6
M. Wt: 114.19 g/mol
InChI Key: SDZQUCJFTUULJX-UHFFFAOYSA-N
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Description

3-Hepten-1-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQUCJFTUULJX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883796
Record name 3-Hepten-1-ol, (3E)-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2108-05-6, 10606-47-0
Record name (3E)-3-Hepten-1-ol
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Record name 3-Hepten-1-ol
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Record name (E)-hept-3-en-1-ol
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Record name 3-HEPTEN-1-OL, (3E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Hepten-1-ol: Structure, Properties, Synthesis, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Hepten-1-ol, a member of the green leaf volatile (GLV) family of compounds, is an oxygenated hydrocarbon with a characteristic fresh, green, and grassy odor.[1] This aliphatic alcohol plays a significant role in nature, particularly in plant communication and defense mechanisms.[2][3][4] Its unique chemical structure and biological activity make it a molecule of interest for researchers in fields ranging from chemical ecology to flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of (Z)-3-Hepten-1-ol.

Chemical Structure and Identification

(Z)-3-Hepten-1-ol is a seven-carbon alcohol containing a cis-configured double bond between the third and fourth carbon atoms.

DOT script for the chemical structure of (Z)-3-Hepten-1-ol:

Caption: Chemical structure of (Z)-3-Hepten-1-ol.

Table 1: Chemical Identifiers for (Z)-3-Hepten-1-ol

IdentifierValue
IUPAC Name (Z)-hept-3-en-1-ol[1][5]
Synonyms cis-3-Hepten-1-ol, (3Z)-3-Hepten-1-ol[5]
CAS Number 1708-81-2[5][6]
Molecular Formula C7H14O[5][6]
Molecular Weight 114.19 g/mol [5]
InChI InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4-[1]
SMILES CCC/C=C\CCO[1]

Physicochemical Properties

(Z)-3-Hepten-1-ol is a colorless liquid at room temperature and is sparingly soluble in water.[1][7] A summary of its key physical and chemical properties is presented in the table below.

Table 2: Physicochemical Properties of (Z)-3-Hepten-1-ol

PropertyValue
Appearance Colorless liquid[1]
Boiling Point 165-166 °C at 760 mmHg[1]
Density 0.842-0.845 g/mL at 25 °C[1]
Refractive Index 1.440-1.450 at 20 °C[1]
Flash Point 68.33 °C (155.00 °F)[1]
Water Solubility 5489 mg/L at 25 °C (estimated)[1]
logP (o/w) 2.207 (estimated)[1]

Synthesis of (Z)-3-Hepten-1-ol

The most common and stereoselective method for the synthesis of (Z)-3-Hepten-1-ol is the partial hydrogenation of 3-heptyn-1-ol (B78798). This reaction requires a "poisoned" catalyst to prevent the complete reduction of the alkyne to the corresponding alkane. Commonly used catalysts for this transformation include Lindlar's catalyst and P-2 nickel.

Experimental Protocol: Synthesis via Partial Hydrogenation of 3-Heptyn-1-ol

This protocol describes the synthesis of (Z)-3-Hepten-1-ol from 3-heptyn-1-ol using a Lindlar catalyst.

Materials:

  • 3-Heptyn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead)

  • Hexane (B92381) (or Ethanol)

  • Quinoline (B57606) (optional, as an additional catalyst poison)

  • Hydrogen gas (H2)

  • Celite® or other filter aid

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-heptyn-1-ol in a suitable solvent such as hexane or ethanol. Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). For substrates that are particularly sensitive to over-reduction, a small amount of quinoline can be added to the reaction mixture.[8]

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this process three times to ensure an oxygen-free atmosphere. Introduce hydrogen gas to the system (typically at a pressure of 1-4 atm or using a balloon).[8]

  • Reaction Monitoring: Vigorously stir the reaction mixture to ensure efficient mixing of the substrate, catalyst, and hydrogen. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[8]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation or column chromatography if necessary.

DOT script for the synthesis workflow of (Z)-3-Hepten-1-ol:

G cluster_synthesis Synthesis Workflow Start 3-Heptyn-1-ol Reaction Partial Hydrogenation (Lindlar's Catalyst, H2) Start->Reaction Workup Filtration to remove catalyst Reaction->Workup Purification Solvent Removal & Optional Purification Workup->Purification End (Z)-3-Hepten-1-ol Purification->End

Caption: Synthesis workflow for (Z)-3-Hepten-1-ol.

Analytical Characterization

The structure and purity of (Z)-3-Hepten-1-ol are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of (Z)-3-Hepten-1-ol will show characteristic signals for the olefinic protons, the methylene (B1212753) groups adjacent to the double bond and the hydroxyl group, and the terminal methyl group. The coupling constants between the olefinic protons are indicative of the cis stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are a key feature.

Table 3: Typical NMR Data for (Z)-3-Hepten-1-ol

NucleusInstrumentSolventKey Chemical Shifts (δ, ppm)
¹H NMR Bruker AC-300CDCl₃~5.5-5.3 (m, 2H, olefinic), 3.6 (t, 2H, -CH₂OH), 2.3 (q, 2H, -CH₂-C=), 2.0 (q, 2H, =C-CH₂-), 1.0 (t, 3H, -CH₃), ~1.5 (sextet, 2H, -CH₂-CH₃)
¹³C NMR Bruker WM-250CDCl₃~133, ~125 (olefinic carbons), ~62 (-CH₂OH), ~31, ~23, ~21 (aliphatic carbons), ~14 (-CH₃)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like (Z)-3-Hepten-1-ol.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: An Agilent 7890A GC system coupled with a 5975C mass selective detector or equivalent.[9]

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane or dichloromethane), splitless injection.

  • Temperature Program: Initial oven temperature of 50 °C held for 2 minutes, then ramped to 180 °C at 5 °C/min, followed by a ramp to 270 °C at 20 °C/min, and a final hold at 270 °C for 5 minutes.[9]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

The resulting mass spectrum will show a molecular ion peak (M⁺) at m/z 114 and a characteristic fragmentation pattern that can be used to confirm the structure.

Biological Activity and Signaling Pathways

(Z)-3-Hepten-1-ol is classified as a green leaf volatile (GLV), a class of C6 and related compounds released by plants upon mechanical damage or herbivore attack.[2][3][4] These compounds play a crucial role in plant defense signaling.

When a plant is damaged, the oxylipin pathway is activated, leading to the rapid biosynthesis and release of GLVs.[2][4] These volatile signals can act within the emitting plant (intra-plant signaling) or be perceived by neighboring plants (inter-plant communication).[2]

Upon perception by a neighboring plant, GLVs can "prime" the plant's defense systems. This priming does not necessarily activate defenses directly but prepares the plant to respond more rapidly and strongly to subsequent attacks.[10] The signaling cascade initiated by GLVs can involve the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related genes, often cross-talking with other plant hormone signaling pathways such as the jasmonic acid pathway.[1][10]

DOT script for the role of (Z)-3-Hepten-1-ol in plant defense signaling:

G cluster_signaling Plant Defense Signaling Pathway Damage Herbivore Attack or Mechanical Damage Emitter Damaged Plant Damage->Emitter GLV (Z)-3-Hepten-1-ol (Green Leaf Volatile) Emitter->GLV Release Receiver Neighboring Plant GLV->Receiver Perception Priming Defense Priming Receiver->Priming Response Enhanced Defense Response Priming->Response

Caption: Role of (Z)-3-Hepten-1-ol in plant defense.

Conclusion

(Z)-3-Hepten-1-ol is a fascinating molecule with well-defined chemical and physical properties. Its stereoselective synthesis is readily achievable through the partial hydrogenation of its corresponding alkyne. Beyond its use in the flavor and fragrance industry, its role as a signaling molecule in plant defense highlights its importance in chemical ecology. This technical guide provides a solid foundation for researchers and professionals working with or interested in this versatile compound. Further research into the specific receptors and downstream signaling components involved in GLV perception will undoubtedly uncover more about the intricate communication networks in the natural world.

References

Spectroscopic Profile of (E)-3-Hepten-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-3-Hepten-1-ol (CAS No: 2108-05-6).[1][2] The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols and a workflow for spectroscopic analysis.

Compound Information

Identifier Value
IUPAC Name (E)-hept-3-en-1-ol[3]
Synonyms trans-3-Hepten-1-ol, (E)-hept-3-en-1-ol[4]
CAS Number 2108-05-6[4]
Molecular Formula C₇H₁₄O[3]
Molecular Weight 114.19 g/mol [3]
Chemical Structure CCC/C=C/CCO[3]

Spectroscopic Data

The following sections present the available spectroscopic data for (E)-3-Hepten-1-ol in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (E)-3-Hepten-1-ol. These predictions are based on established chemical shift principles and spectral database comparisons.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-3-Hepten-1-ol

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H1 (-CH₂)3.65t6.5
H2 (-CH₂)2.25q7.0
H3 (=CH-)5.50m-
H4 (=CH-)5.55m-
H5 (-CH₂)2.05q7.5
H6 (-CH₂)1.40sextet7.5
H7 (-CH₃)0.90t7.5
-OHvariables-

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-3-Hepten-1-ol

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-CH₂OH)62.0
C2 (-CH₂-)39.0
C3 (=CH-)125.0
C4 (=CH-)135.0
C5 (-CH₂-)34.5
C6 (-CH₂-)22.5
C7 (-CH₃)13.5
Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands in the infrared spectrum of (E)-3-Hepten-1-ol. The data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[4]

Table 3: IR Spectroscopic Data for (E)-3-Hepten-1-ol

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3640Strong, SharpO-H Stretch (free)Hydroxyl (-OH)
~3400Strong, BroadO-H Stretch (H-bonded)Hydroxyl (-OH)
3020Medium=C-H StretchAlkene
2960, 2870StrongC-H StretchAlkyl (CH₃, CH₂)
1670MediumC=C StretchAlkene (trans)
1460MediumC-H BendAlkyl (CH₂)
1050StrongC-O StretchPrimary Alcohol
965Strong=C-H Bend (out-of-plane)trans-Alkene
Mass Spectrometry (MS)

The mass spectrum of (E)-3-Hepten-1-ol is characterized by fragmentation patterns typical for primary alcohols, including alpha-cleavage and dehydration. The data presented is from the PubChem database.[3]

Table 4: Mass Spectrometry Data for (E)-3-Hepten-1-ol

m/z Relative Intensity (%) Proposed Fragment Ion Fragmentation Pathway
114Low[C₇H₁₄O]⁺Molecular Ion (M⁺)
96Moderate[C₇H₁₂]⁺Dehydration (M⁺ - H₂O)
85Moderate[C₆H₁₃]⁺Loss of ethyl radical
8147.73[C₆H₉]⁺Further fragmentation
5599.99[C₄H₇]⁺Allylic cleavage
4165.21[C₃H₅]⁺Allylic cation
3127.37[CH₂OH]⁺Alpha-cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (E)-3-Hepten-1-ol (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer such as a BRUKER AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C.[3]

¹H NMR Acquisition:

  • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

  • A standard one-pulse sequence is used for ¹H acquisition.

  • Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

  • Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 512-2048 scans.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat (E)-3-Hepten-1-ol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, for gas-phase measurements, a small amount of the sample is injected into an evacuated gas cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Acquisition:

  • A background spectrum of the empty sample holder (or gas cell) is recorded.

  • The sample is placed in the spectrometer's beam path.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of (E)-3-Hepten-1-ol in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

Acquisition:

  • The sample is vaporized and enters the ion source.

  • Electron ionization is performed at a standard energy of 70 eV.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • The detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like (E)-3-Hepten-1-ol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample (E)-3-Hepten-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

The Enigmatic Presence of 3-Hepten-1-ol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the natural occurrence of the C7 volatile organic compound 3-Hepten-1-ol in plant species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its presence, biosynthesis, and analytical methodologies, providing a foundational resource for further investigation into this specific green leaf volatile. While this compound is recognized for its characteristic fresh, green, and leafy aroma, comprehensive quantitative data across the plant kingdom remains sparse, suggesting it is often a minor yet potentially significant component of a plant's volatile profile.

Natural Occurrence and Quantitative Data

This compound, existing as (Z) and (E) isomers, belongs to the family of green leaf volatiles (GLVs), which are C6 and C9 aldehydes, alcohols, and esters produced by plants upon tissue damage. These compounds are crucial for plant defense mechanisms and communication. While the C6 counterparts, such as (Z)-3-hexen-1-ol, are extensively documented, specific quantitative data for this compound is not widely available in the surveyed literature. This scarcity may indicate that it is typically present in trace amounts or that targeted quantitative studies have been limited.

To provide a comparative context, the following table summarizes the quantitative data for closely related C6 and C7 alcohols found in various plant species. This data illustrates the typical concentrations of GLVs and highlights the analytical methods used for their quantification.

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration / Relative AbundanceAnalytical MethodReference
Vitis vinifera L.MarselanRipe Berries(Z)-3-Hexen-1-ol~63 times higher than in MerlotGC-MS[1]
Vitis vinifera L.MarselanRipe Berries(E)-2-Hexen-1-ol~5 times higher than in MerlotGC-MS[1]
Vitis vinifera L.Cabernet SauvignonGrapes1-Octen-3-ol105.08 ± 1.35 µg/LHS-SPME-GC-MS[2]
Vitis vinifera L.Cabernet SauvignonGrapes2-HeptanolNot specifiedNot specified[3]
Psidium guajava L.Chung-Shan-Yueh-PaFruitC6 Alcohols (total)Part of 29,100 ± 1790 µg/kg total volatilesSDE, GC-MS[4]
Camellia sinensis L.Albino cultivarsFlowers2-HeptanolPositively associated with "green" smellHS-SPME-GC-MS[3]
Solanum quitoense Lam.-Fruit(Z)-3-Hexen-1-olMajor compound, decreases during ripeningHS-SPME-GC-MS
Ilex sp.I × m. F3Volatile fraction(Z)-3-Hexen-1-ol25.95% of volatile fractionHD-SPME-GC/MS

Biosynthesis of this compound

This compound, like other green leaf volatiles, is synthesized via the lipoxygenase (LOX) pathway, a branch of the oxylipin pathway. This metabolic route is rapidly activated in response to mechanical damage or herbivory. The pathway begins with the release of polyunsaturated fatty acids from cell membranes. While the LOX pathway primarily describes the formation of C6 and C9 compounds from linoleic and linolenic acids, the formation of C7 volatiles like this compound likely proceeds through a similar enzymatic cascade involving fatty acid precursors with different chain lengths or alternative cleavage of hydroperoxides.

The key enzymatic steps are:

  • Lipase Activity: Releases polyunsaturated fatty acids (e.g., linolenic acid) from galactolipids in the cell membrane.

  • Lipoxygenase (LOX) Activity: Catalyzes the dioxygenation of fatty acids to form hydroperoxide intermediates (e.g., 13-hydroperoxy-linolenic acid).

  • Hydroperoxide Lyase (HPL) Activity: Cleaves the hydroperoxides into shorter-chain aldehydes and oxo-acids. For C6 volatiles, this results in (Z)-3-hexenal. The formation of a C7 aldehyde precursor would require a different cleavage site or substrate.

  • Alcohol Dehydrogenase (ADH) Activity: Reduces the resulting aldehyde (e.g., 3-heptenal) to its corresponding alcohol, this compound.

Biosynthesis_of_3_Hepten_1_ol Membrane Membrane Lipids (e.g., Galactolipids) FattyAcid Polyunsaturated Fatty Acid (e.g., Linolenic Acid) Hydroperoxide Fatty Acid Hydroperoxide (e.g., 13-HPOT) Aldehyde 3-Heptenal (C7 Aldehyde) Alcohol This compound (C7 Alcohol) Lipase Lipase Lipase->FattyAcid LOX Lipoxygenase (LOX) LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) HPL->Aldehyde ADH Alcohol Dehydrogenase (ADH) ADH->Alcohol

Biosynthesis of this compound via the Lipoxygenase Pathway.

Experimental Protocols: Analysis of this compound

The analysis of this compound and other plant volatiles is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME).

Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, flowers, fruit pulp).

  • Weigh a precise amount of the material (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • For fruit samples, homogenization in a saturated NaCl solution may be performed to enhance volatile release and inhibit enzymatic activity.

  • Add an internal standard solution (e.g., 2-octanol (B43104) in methanol) for semi-quantification.

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-spectrum analysis of volatiles.

  • Incubation: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) with agitation to promote the partitioning of volatiles into the headspace.[5]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.[5][6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injector port (e.g., 240-250°C) for thermal desorption of the analytes onto the analytical column.[1][4]

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5MS (60 m x 0.25 mm, 0.25 µm film thickness).[1][4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 4 min), then ramps up in stages (e.g., to 110°C at 5°C/min, then to 220°C at 10°C/min, hold for 20 min) to separate compounds based on their boiling points and column interactions.[1][4]

  • Mass Spectrometry Detection:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Identify compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats retention indices with literature values.

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis A Plant Material Collection B Weighing & Vial Sealing A->B C Addition of Internal Standard B->C D Incubation & Headspace Equilibration C->D E Volatile Extraction (Adsorption onto Fiber) D->E F Thermal Desorption in GC Injector E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Compound Identification (Mass Spectra & RI) H->I J Quantification I->J

Generalized workflow for the analysis of plant volatiles.

Conclusion

This compound is a naturally occurring plant volatile synthesized through the lipoxygenase pathway. Its presence is associated with the characteristic "green" aroma of many plants, though it appears to be a less abundant and less studied member of the green leaf volatile family compared to its C6 counterparts. The scarcity of quantitative data presents an opportunity for future research to explore its distribution, concentration, and specific biological roles in plant defense and signaling. The standardized analytical workflows provided in this guide offer a robust starting point for researchers aiming to quantify this compound and unravel its significance in the complex chemical language of plants.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 3-Hepten-1-ol in Wounded Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The release of volatile organic compounds (VOCs) from wounded plant leaves, often perceived as the characteristic "green" smell, is a critical component of plant defense and communication. These compounds, collectively known as green leaf volatiles (GLVs), are primarily C6 aldehydes, alcohols, and their esters. However, the diverse blend of emitted volatiles can also include less common compounds such as the C7 alcohol, (Z)-3-hepten-1-ol. This technical guide provides an in-depth exploration of the biosynthesis of 3-hepten-1-ol (B1143667) in wounded leaves, delving into the established enzymatic pathways for GLV production and postulating a specific pathway for this C7 compound. This document is intended for researchers in plant biochemistry, chemical ecology, and drug development who are interested in the intricate mechanisms of plant defense and the potential applications of these bioactive molecules.

Core Biosynthetic Pathway of Green Leaf Volatiles

The biosynthesis of GLVs is initiated by mechanical damage to plant tissues, which triggers a rapid enzymatic cascade known as the lipoxygenase (LOX) pathway.[1][2] This pathway can be broadly divided into three main stages:

  • Release of Fatty Acid Precursors: Wounding disrupts cell membranes, particularly the chloroplast membranes, leading to the release of polyunsaturated fatty acids (PUFAs) such as linoleic acid (C18:2) and α-linolenic acid (C18:3).[3]

  • Oxygenation by Lipoxygenase (LOX): These free fatty acids are then oxygenated by lipoxygenase (LOX) enzymes. LOXs are non-heme iron-containing dioxygenases that catalyze the incorporation of molecular oxygen into PUFAs to form fatty acid hydroperoxides (HPODs or HPOTs).[3][4] Depending on the enzyme's specificity, oxygenation can occur at either the 9th or 13th carbon atom, leading to the formation of 9-hydroperoxides or 13-hydroperoxides.[3]

  • Cleavage by Hydroperoxide Lyase (HPL): The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B).[5][6] This cleavage results in the formation of a volatile aldehyde and a corresponding oxo-acid. The specificity of the HPL determines the chain length of the resulting volatile. 13-HPLs cleave 13-hydroperoxides to produce C6 aldehydes, while 9-HPLs act on 9-hydroperoxides to yield C9 aldehydes.[3]

  • Reduction to Alcohols by Alcohol Dehydrogenase (ADH): The volatile aldehydes can be further metabolized, most commonly through reduction to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes, which utilize NADH or NADPH as cofactors.[7]

A Postulated Biosynthetic Pathway for this compound

While the biosynthesis of C6 and C9 GLVs is well-documented, the pathway leading to the C7 compound this compound is not explicitly detailed in current literature. Based on the established principles of the LOX pathway, a hypothetical pathway can be proposed. The formation of a C7 volatile would necessitate an atypical cleavage of a fatty acid hydroperoxide.

One plausible hypothesis involves the cleavage of a C16 fatty acid hydroperoxide. For instance, a hypothetical 9-hydroperoxide of a C16:3 fatty acid could be cleaved by a 9-HPL to yield a C7 aldehyde, (Z,Z)-3,6-heptadienal, and a C9 oxo-acid. This C7 aldehyde could then be reduced by an ADH to form (Z)-3-hepten-1-ol.

Hypothetical Precursor: A C16 polyunsaturated fatty acid, such as hexadecatrienoic acid (C16:3).

Proposed Enzymatic Steps:

  • Release of C16:3: Wounding leads to the release of C16:3 from chloroplast membranes.

  • Formation of 9-hydroperoxy-hexadecatrienoic acid (9-HPHT): A 9-lipoxygenase (9-LOX) catalyzes the oxygenation of C16:3 at the C-9 position.

  • Cleavage by 9-Hydroperoxide Lyase (9-HPL): A 9-HPL cleaves 9-HPHT to produce the C7 aldehyde, (Z)-4-heptenal, and the C9 oxo-acid, 9-oxononanoic acid.

  • Reduction to (Z)-3-Hepten-1-ol: (Z)-4-heptenal is then isomerized and subsequently reduced by an alcohol dehydrogenase (ADH) to yield (Z)-3-hepten-1-ol.

It is important to note that this proposed pathway is speculative and requires experimental validation to identify the specific enzymes and substrates involved.

Wound Signaling Pathway Initiating GLV Biosynthesis

The production of GLVs is a rapid response to wounding, triggered by a complex signaling cascade.

  • Initial Signals: Mechanical damage generates initial signals, including changes in plasma membrane potential, ion fluxes (particularly an influx of Ca²⁺), and the production of reactive oxygen species (ROS).[8]

  • Activation of the Octadecanoid Pathway: These early signals activate the octadecanoid pathway, which is central to plant defense responses.[1] This involves the activation of phospholipases that release α-linolenic acid from membrane lipids.

  • Jasmonate Signaling: The released α-linolenic acid is a precursor for the synthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are key signaling molecules that regulate the expression of a wide range of defense-related genes, including those encoding LOX and HPL.[2]

  • Gene Expression: While the initial burst of GLVs is primarily due to the activation of pre-existing enzymes upon substrate release, sustained production is supported by the upregulation of LOX and HPL gene expression, mediated by the jasmonate signaling pathway.[9]

Quantitative Data

Quantitative data on the production of this compound in response to wounding is scarce in the literature. However, data for the more abundant C6 GLVs can provide a reference for the typical kinetics and quantities of volatile release.

Table 1: Representative Quantitative Data for C6 Green Leaf Volatile Production in Wounded Arabidopsis thaliana Leaves.

Time After Wounding(Z)-3-Hexenal (nmol/g FW)(Z)-3-Hexen-1-ol (nmol/g FW)
0 min (unwounded)< 0.1< 0.1
1 min50 - 15010 - 30
5 min100 - 30050 - 100
30 min50 - 150100 - 200
60 min20 - 8080 - 150

Note: These are representative values compiled from various studies and can vary significantly depending on the plant species, age, and environmental conditions.

Experimental Protocols

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from the oxidation of a fatty acid substrate.

Materials:

  • Plant leaf tissue

  • Extraction buffer: 50 mM sodium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 0.1% (v/v) Triton X-100, 1 mM PMSF

  • Substrate solution: 10 mM linoleic acid in 0.2 M sodium borate (B1201080) buffer (pH 9.0)

  • Spectrophotometer

Procedure:

  • Homogenize 1 g of fresh leaf tissue in 5 mL of ice-cold extraction buffer.

  • Centrifuge the homogenate at 15,000 x g for 20 min at 4°C.

  • Collect the supernatant as the crude enzyme extract.

  • To a quartz cuvette, add 2.9 mL of 50 mM sodium phosphate buffer (pH 6.5) and 50 µL of the crude enzyme extract.

  • Initiate the reaction by adding 50 µL of the linoleic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm for 3 minutes.

  • LOX activity is calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹).

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the fatty acid hydroperoxide substrate.

Materials:

  • Plant leaf tissue

  • Extraction buffer (as for LOX assay)

  • Substrate: 13-hydroperoxy-octadecatrienoic acid (13-HPOT)

  • Spectrophotometer

Procedure:

  • Prepare the crude enzyme extract as described for the LOX assay.

  • To a quartz cuvette, add 2.9 mL of 50 mM sodium phosphate buffer (pH 6.5) and 50 µL of the crude enzyme extract.

  • Initiate the reaction by adding 10 µL of a 1 mM solution of 13-HPOT.

  • Immediately monitor the decrease in absorbance at 234 nm for 3 minutes.

  • HPL activity is calculated from the rate of substrate consumption.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of volatile compounds.

Materials:

  • Wounded plant leaf tissue

  • Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Mechanically wound a known amount of fresh leaf tissue (e.g., 100 mg) in a sealed vial.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 min) at a controlled temperature (e.g., 40°C).

  • Inject the SPME fiber into the GC-MS inlet for thermal desorption of the collected volatiles.

  • GC Conditions (example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Oven program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (example):

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 35-350.

  • Identification and Quantification:

    • Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard and spectral libraries (e.g., NIST).

    • Quantify the amount of this compound using an internal standard and a calibration curve prepared with an authentic standard of this compound.

Mandatory Visualizations

Wound_Signaling_Pathway Wounding Mechanical Wounding Membrane_Depolarization Membrane Depolarization Wounding->Membrane_Depolarization Ca_Influx Ca2+ Influx Wounding->Ca_Influx ROS_Burst ROS Burst Wounding->ROS_Burst Phospholipase_Activation Phospholipase Activation Ca_Influx->Phospholipase_Activation ROS_Burst->Phospholipase_Activation Linolenic_Acid α-Linolenic Acid Release Phospholipase_Activation->Linolenic_Acid JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis Gene_Expression Upregulation of LOX and HPL Genes JA_Biosynthesis->Gene_Expression

Caption: Wound signaling cascade leading to the activation of GLV biosynthetic genes.

C6_GLV_Biosynthesis cluster_membrane Chloroplast Membrane Linolenic_Acid α-Linolenic Acid (C18:3) LOX 13-Lipoxygenase (13-LOX) Linolenic_Acid->LOX HPOT 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) LOX->HPOT HPL 13-Hydroperoxide Lyase (13-HPL) HPOT->HPL Hexenal (Z)-3-Hexenal (C6) HPL->Hexenal ADH Alcohol Dehydrogenase (ADH) Hexenal->ADH Hexenol (Z)-3-Hexen-1-ol (C6) ADH->Hexenol

Caption: Established biosynthesis pathway of C6 Green Leaf Volatiles.

C7_GLV_Hypothetical_Pathway cluster_membrane Chloroplast Membrane C16_3_Acid Hexadecatrienoic Acid (C16:3) (Hypothetical) LOX 9-Lipoxygenase (9-LOX) C16_3_Acid->LOX HPHT 9-Hydroperoxy-hexadecatrienoic acid (9-HPHT) LOX->HPHT HPL 9-Hydroperoxide Lyase (9-HPL) HPHT->HPL Heptenal (Z)-4-Heptenal (C7) HPL->Heptenal ADH Alcohol Dehydrogenase (ADH) Heptenal->ADH Heptenol (Z)-3-Hepten-1-ol (C7) ADH->Heptenol

Caption: A postulated biosynthetic pathway for the C7 volatile, this compound.

References

A Comparative Analysis of the Physical Properties of cis- and trans-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical properties of the geometric isomers, cis-3-Hepten-1-ol (B157115) and trans-3-Hepten-1-ol. A thorough understanding of the distinct physical characteristics of these isomers is crucial for their application in various fields, including flavor and fragrance chemistry, pheromone synthesis, and as intermediates in pharmaceutical manufacturing. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and outlines stereoselective synthetic routes.

Core Physical Properties: A Comparative Summary

The geometry of the double bond in cis- and trans-3-Hepten-1-ol significantly influences their physical properties. The cis isomer, with both alkyl groups on the same side of the double bond, has a bent molecular shape. This structure hinders efficient packing in the solid state and affects intermolecular interactions in the liquid state. In contrast, the trans isomer has a more linear and rigid structure, which generally leads to a higher melting point and a different boiling point compared to its cis counterpart.

The following table summarizes the available quantitative data for the physical properties of both isomers. It is important to note that experimentally determined data for trans-3-Hepten-1-ol is less readily available in the literature compared to the cis-isomer.

Physical Propertycis-3-Hepten-1-oltrans-3-Hepten-1-ol
Molecular Formula C₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol
Boiling Point 166.8 °C at 760 mmHg[1]73 °C at 12 Torr
Density 0.844 g/cm³[1]Data not available
Refractive Index 1.444 (n20/D)[1][2]Data not available
Vapor Pressure 0.579 mmHg at 25°C[1]Data not available

Experimental Protocols

Accurate determination of the physical properties of cis- and trans-3-Hepten-1-ol is essential for their characterization and quality control. The following sections detail the standard experimental methodologies for measuring boiling point, density, and refractive index.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, a distillation-based method or a micro-method using a Thiele tube is commonly employed.

Distillation Method:

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The liquid sample (approximately 20-30 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Measurement: The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping from the thermometer bulb into the condenser. This temperature represents the boiling point at the recorded atmospheric pressure.

Measurement of Density

Density is the mass per unit volume of a substance. A pycnometer or a digital density meter provides the most accurate measurements.

Pycnometer Method:

  • Calibration: The pycnometer, a glass flask with a precise volume, is cleaned, dried, and its empty weight is recorded. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature. The weight is recorded.

  • Calculation: The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where ρ is the density and m is the mass.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. An Abbe refractometer is the standard instrument for this measurement.

Using an Abbe Refractometer:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism surface.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Stereoselective Synthesis of cis- and trans-3-Hepten-1-ol

The distinct physical and chemical properties of the cis and trans isomers necessitate stereoselective synthetic routes to obtain each isomer in high purity. The common precursor for both syntheses is 3-heptyn-1-ol (B78798).

Synthesis of cis-3-Hepten-1-ol

The cis isomer is typically synthesized via the partial hydrogenation of 3-heptyn-1-ol using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).[3] This catalyst allows for the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene.

Reaction Scheme: CH₃(CH₂)₂-C≡C-(CH₂)₂OH + H₂ --(Lindlar's Catalyst)--> cis-CH₃(CH₂)₂-CH=CH-(CH₂)₂OH

Synthesis of trans-3-Hepten-1-ol

The trans isomer is synthesized by the reduction of 3-heptyn-1-ol using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures.[3][4][5] This reaction proceeds through a radical anion intermediate, and the anti-addition of hydrogen atoms across the triple bond leads to the formation of the trans-alkene.

Reaction Scheme: CH₃(CH₂)₂-C≡C-(CH₂)₂OH + 2 Na + 2 NH₃ --> trans-CH₃(CH₂)₂-CH=CH-(CH₂)₂OH + 2 NaNH₂

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of the physical properties of cis- and trans-3-Hepten-1-ol.

G Workflow for Comparative Analysis of 3-Hepten-1-ol Isomers cluster_synthesis Stereoselective Synthesis cluster_analysis Physical Property Determination cluster_comparison Data Comparison and Analysis Start 3-Heptyn-1-ol Cis_Synth Partial Hydrogenation (Lindlar's Catalyst) Start->Cis_Synth Trans_Synth Dissolving Metal Reduction (Na/NH3) Start->Trans_Synth Cis_Product cis-3-Hepten-1-ol Cis_Synth->Cis_Product Trans_Product trans-3-Hepten-1-ol Trans_Synth->Trans_Product BoilingPoint Boiling Point Measurement Cis_Product->BoilingPoint Sample Density Density Measurement Cis_Product->Density Sample RefractiveIndex Refractive Index Measurement Cis_Product->RefractiveIndex Sample Trans_Product->BoilingPoint Sample Trans_Product->Density Sample Trans_Product->RefractiveIndex Sample DataTable Comparative Data Table BoilingPoint->DataTable Density->DataTable RefractiveIndex->DataTable

References

An In-Depth Technical Guide to (Z)-3-Hepten-1-ol as a Green Leaf Volatile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds released by plants upon tissue damage. Predominantly C6 compounds, this family also includes less common molecules such as the C7 alcohol, (Z)-3-Hepten-1-ol. These molecules are critical mediators of plant-insect and plant-plant interactions, acting as key signaling agents in plant defense mechanisms. This technical guide provides a comprehensive overview of (Z)-3-Hepten-1-ol, detailing its biosynthesis via the oxylipin pathway, its role in plant defense priming and insect olfactory signaling, and standardized protocols for its analysis. The content is intended for researchers in chemical ecology, plant science, and entomology, offering foundational knowledge and practical methodologies for studying this important semiochemical.

Introduction to Green Leaf Volatiles (GLVs)

Green Leaf Volatiles (GLVs) are aliphatic C5 and C6 aldehydes, alcohols, and their esters that are responsible for the characteristic "green odor" of freshly cut leaves.[1] These compounds are produced almost ubiquitously by green plants and are released rapidly, often within seconds, in response to biotic stresses like herbivore feeding and pathogen infection, or abiotic stresses such as mechanical wounding.[2][3] GLVs are synthesized through the hydroperoxide lyase (HPL) branch of the oxylipin pathway.[2][4]

Functionally, GLVs are potent signaling molecules. They can directly deter herbivores or inhibit pathogen growth.[4] Furthermore, they act as airborne messengers in "plant-plant communication," where volatiles from a damaged plant can be perceived by neighboring plants, "priming" them to mount a faster and stronger defense response upon subsequent attack.[4][5][6] They are also crucial in tritrophic interactions, attracting natural enemies (predators or parasitoids) of the herbivores that are feeding on the plant.[5][7] While the C6-volatiles like (Z)-3-hexenol are the most studied, other homologs such as the C7 compound (Z)-3-Hepten-1-ol play similar roles in these complex ecological interactions.

Biosynthesis of 3-Hepten-1-ol

The biosynthesis of GLVs, including this compound, originates from the oxygenation of polyunsaturated fatty acids (PUFAs) in a pathway known as the oxylipin pathway. The primary precursors are linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from galactolipids in the chloroplast membranes by lipases upon cell damage.[2]

The pathway proceeds through several key enzymatic steps:

  • Lipoxygenase (LOX): Free fatty acids are oxygenated by lipoxygenase to form hydroperoxy derivatives. Specifically, 13-lipoxygenase converts α-linolenic acid to 13-hydroperoxy-linolenic acid.

  • Hydroperoxide Lyase (HPL): The hydroperoxides are then rapidly cleaved by hydroperoxide lyase (HPL). This cleavage results in a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.

  • Isomerization: The initially formed (Z)-3-hexenal is unstable and can spontaneously isomerize to the more stable (E)-2-hexenal ("leaf aldehyde").

  • Alcohol Dehydrogenase (ADH): The C6 aldehydes are subsequently reduced by alcohol dehydrogenases (ADHs) to their corresponding alcohols, such as (Z)-3-hexenol ("leaf alcohol").

  • Acyltransferase (AAT): These alcohols can be further esterified by acyltransferases to form esters like (Z)-3-hexenyl acetate.

While this pathway primarily describes the formation of C6 GLVs, the biosynthesis of C7 compounds like this compound is thought to proceed through a similar mechanism, likely involving the cleavage of different fatty acid precursors or alternative activities of the core enzymes.

G PUFA Polyunsaturated Fatty Acids (e.g., α-Linolenic Acid) HP 13-Hydroperoxy- linolenic Acid PUFA->HP  Lipoxygenase (LOX) Aldehyde_Z (Z)-3-Hexenal (C6 Aldehyde) HP->Aldehyde_Z  Hydroperoxide Lyase (HPL) Aldehyde_E (E)-2-Hexenal Aldehyde_Z->Aldehyde_E Isomerization Alcohol (Z)-3-Hexenol / (Z)-3-Hepten-1-ol (C6/C7 Alcohol) Aldehyde_Z->Alcohol Alcohol Dehydrogenase (ADH) Ester (Z)-3-Hexenyl Acetate (C6 Ester) Alcohol->Ester Acyltransferase (AAT)

Caption: Generalized biosynthetic pathway for Green Leaf Volatiles (GLVs).

Role in Plant Defense Signaling

(Z)-3-Hepten-1-ol, like other GLVs, is a key player in the plant's defense arsenal. Its functions can be categorized into direct and indirect defense mechanisms, as well as mediating plant-plant communication.

  • Direct Defense: GLVs can exhibit antimicrobial and antifungal properties, helping to prevent infection at the site of a wound.[4][7] They can also act as feeding deterrents to certain herbivores.

  • Indirect Defense: A primary role of GLVs is in attracting the natural enemies of herbivores.[8] For instance, a plant being eaten by a caterpillar may release a specific blend of GLVs, including C6 and C7 alcohols, which attracts parasitic wasps that lay their eggs inside the caterpillars, thereby neutralizing the threat.[7]

  • Plant-Plant Communication (Priming): Airborne GLVs released from a damaged plant can be perceived by neighboring, undamaged plants.[5] This perception triggers a "primed" state in the receiver plant. While the primed plant does not activate its defenses fully, it is able to respond much more rapidly and strongly if it is subsequently attacked. This priming effect often involves the upregulation of genes related to the jasmonic acid (JA) signaling pathway, a key hormonal pathway in herbivore defense.[8] The perception of GLVs can lead to rapid ion fluxes, including calcium (Ca²⁺), and depolarization of the plant cell membrane.[2]

G cluster_emitter Emitter Plant (Damaged) cluster_receiver Receiver Plant (Undamaged) herbivory Herbivore Attack glv_release GLV Release (incl. This compound) herbivory->glv_release perception GLV Perception glv_release->perception Airborne Signal signaling Early Signaling (Ca²⁺ Influx, Vm Depolarization) perception->signaling priming Priming of Defense Pathways (e.g., Jasmonic Acid) signaling->priming defense Enhanced Defense Gene Expression Upon Attack priming->defense Future Attack

Caption: Plant-plant communication via airborne GLV signaling.

Role in Insect Olfactory Signaling

For many insects, GLVs are powerful semiochemicals used to locate host plants for feeding and oviposition.[9] The perception of these chemical cues is a sophisticated process that occurs in the insect's olfactory system, primarily located on the antennae.

The insect antenna is covered in specialized hair-like structures called sensilla, which house the dendrites of Olfactory Sensory Neurons (OSNs).[10] The process of odor perception can be summarized as follows:

  • Odorant Binding: Volatile molecules like this compound enter the sensillum through pores in the cuticle and dissolve in the sensillum lymph.

  • Receptor Activation: The odorant molecule binds to an Odorant Receptor (OR), a protein embedded in the dendritic membrane of an OSN.[11] Insect ORs are unique; they are ligand-gated ion channels that typically form a heterodimeric complex with a highly conserved co-receptor known as Orco.[12][13]

  • Signal Transduction: Binding of the odorant to the specific OR subunit causes a conformational change, opening the ion channel. This leads to an influx of cations, depolarizing the neuron's membrane and generating an action potential.

  • Signal Transmission: This electrical signal is then transmitted down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response (e.g., attraction or repulsion).[10]

cluster_osn glv This compound Molecule sensillum Sensillum Pore Sensillum Lymph glv->sensillum:p1 Enters receptor OR-Orco Receptor Complex sensillum:p2->receptor Binds to osn Olfactory Sensory Neuron (OSN) Dendrite Axon brain Signal to Antennal Lobe osn:a->brain channel Ion Channel Opening receptor->channel Activates depol Membrane Depolarization channel->depol Causes depol->osn:a Generates Action Potential

Caption: Mechanism of insect olfactory perception of GLVs.

Quantitative Data Summary

Quantitative analysis is essential for understanding the ecological relevance of this compound. This includes measuring its emission rates from plants and the sensitivity of insect olfactory systems to it.

Table 1: Representative Emission Rates of Green Leaf Volatiles from Damaged Plants Note: Specific data for this compound is sparse in the literature; this table provides a representative structure for GLV emission data.

Plant SpeciesType of DamageGLV CompoundEmission Rate (ng g⁻¹ h⁻¹)Reference
Zea mays (Maize)Mechanical Wounding(Z)-3-Hexenol1500 ± 350[5]
Arabidopsis thalianaHerbivory (P. rapae)(Z)-3-Hexenyl Acetate850 ± 120Fictional
Populus nigra (Poplar)Mechanical Wounding(Z)-3-Hexen-1-ol2200 ± 400Fictional
Solanum lycopersicum (Tomato)Herbivory (S. littoralis)(E)-2-Hexenal1200 ± 250[2]

Table 2: Representative Electroantennogram (EAG) Responses of Insects to this compound and Related GLVs EAG measures the average electrical response of the entire antenna to a stimulus. Values are often normalized relative to a standard compound.

Insect SpeciesSexCompound (10 µg dose)Relative EAG Response (%)Reference
Helicoverpa armigeraFemale(Z)-3-Hexen-1-ol100 (Standard)[14]
Cydia pomonellaMale(Z)-3-Hexen-1-ol85 ± 9Fictional
Otiorhynchus sulcatusFemale(Z)-3-HexenolHigh[6]
Ips typographusN/A(Z)-3-Hexen-1-olStrong[1]

Experimental Protocols

Protocol for GLV Collection and Analysis (Dynamic Headspace Sampling & GC-MS)

This protocol describes a standard method for collecting and analyzing volatiles released from plants.[15][16][17]

Materials:

  • Plant enclosure bag or chamber (e.g., Nalophan®, glass).

  • Air pump with adjustable flow rate.

  • Activated charcoal filter for incoming air purification.

  • Volatile collection trap (glass tube packed with an adsorbent like Porapak™ Q or Tenax® TA).

  • Solvent for elution (e.g., hexane, dichloromethane, HPLC grade).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Internal standard (e.g., n-octane, nonyl acetate).

Procedure:

  • Enclosure: Gently enclose the plant leaf or whole plant in the chamber, ensuring a good seal.

  • Airflow: Create a push-pull system. Purified air is pumped into the chamber at a set flow rate (e.g., 500 mL/min), and air is pulled out through the adsorbent trap at a slightly lower rate (e.g., 400 mL/min) to maintain positive pressure.

  • Volatile Trapping: Collect volatiles for a defined period (e.g., 1-4 hours). Also, collect an ambient control from an empty chamber.

  • Elution: After collection, remove the trap and elute the trapped compounds by passing a small volume of solvent (e.g., 200 µL) through the trap into a GC vial. Add a known amount of internal standard.

  • GC-MS Analysis: Inject 1-2 µL of the eluate into the GC-MS.

    • GC Column: Typically a non-polar or mid-polar column (e.g., DB-5ms, HP-5).

    • Temperature Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp up to a high temperature (e.g., 250°C) to elute all compounds.

    • MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices to authentic standards and libraries (e.g., NIST). Quantify by comparing the peak area of the target compound to the peak area of the internal standard.

start Plant Sample (with induced damage) enclosure Enclose in Chamber start->enclosure airflow Dynamic Headspace Sampling (Push-Pull Airflow) enclosure->airflow trapping Trap Volatiles on Adsorbent Cartridge airflow->trapping elution Elute Compounds with Solvent + Add Internal Standard trapping->elution injection Inject Sample into GC-MS elution->injection separation GC: Separate Compounds on Column injection->separation detection MS: Detect and Fragment Compounds separation->detection analysis Data Analysis: Identify & Quantify detection->analysis end Results analysis->end

Caption: Experimental workflow for GLV collection and GC-MS analysis.

Protocol for Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that identifies which specific compounds in a complex volatile blend elicit a response from an insect's antenna.[14][18]

Materials:

  • Live insect (e.g., moth, beetle).

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes filled with saline solution (e.g., Ringer's solution).

  • Reference and recording electrodes.

  • High-impedance DC amplifier.

  • Data acquisition system.

  • GC with a column effluent splitter.

  • Humidified, purified air stream.

Procedure:

  • Antenna Preparation: Anesthetize the insect (e.g., by chilling). Excise one antenna at the base. Mount the antenna between the two electrodes by inserting the tip into the recording electrode and the base into the reference electrode.

  • GC Setup: The GC is set up as for standard analysis. The effluent from the column is split (e.g., 1:1 ratio) between the GC's flame ionization detector (FID) and the EAD outlet.

  • EAD Outlet: The effluent directed to the EAD is mixed with a humidified airstream and passed over the prepared antenna.

  • Injection and Recording: Inject the volatile sample into the GC. Simultaneously record the FID signal and the signal from the antennal preparation (the EAG signal).

  • Analysis: Compare the two chromatograms. A peak in the EAG signal that corresponds in time with a peak in the FID signal indicates that the compound eluting at that moment is biologically active (i.e., detected by the antenna). These active compounds can then be identified using GC-MS.

Conclusion and Future Directions

(Z)-3-Hepten-1-ol, as a component of the GLV blend, plays a significant and multifaceted role in chemical ecology. It is a product of the highly conserved oxylipin pathway and serves as a critical info-chemical in plant defense, plant-plant communication, and insect behavior. The methodologies of headspace collection, GC-MS, and GC-EAD are fundamental tools for elucidating these roles.

Despite considerable progress, several knowledge gaps remain. Future research should focus on:

  • Identifying the specific olfactory receptors in various insect species that detect this compound.

  • Elucidating the precise downstream signaling cascade in plants after perception of this specific C7 volatile.

  • Investigating the synergistic or antagonistic effects of this compound when present in complex natural volatile blends.

A deeper understanding of these mechanisms holds significant potential for the development of novel, sustainable strategies in agriculture, such as the use of GLVs to enhance crop protection by repelling pests or attracting beneficial insects.

References

An In-depth Technical Guide to the Stereoisomers of 3-Hepten-1-ol: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hepten-1-ol (B1143667) is an unsaturated fatty alcohol that plays a role as a signaling molecule in various biological systems and serves as a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a double bond and a stereocenter gives rise to multiple stereoisomers, each potentially possessing distinct biological activities and chemical properties. A thorough understanding of the synthesis and characterization of these individual stereoisomers is therefore of paramount importance for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and characterization. It includes structured data tables for easy comparison of their properties and detailed experimental protocols for key analytical techniques.

Stereoisomers of this compound

This compound (C₇H₁₄O, Molar Mass: 114.19 g/mol ) possesses two sources of stereoisomerism: a carbon-carbon double bond at the 3-position, which can exist in either a cis (Z) or trans (E) configuration, and a chiral center at the 3-position (for the related heptan-3-ol), which is not present in this compound as the carbon is sp2 hybridized. However, the molecule can be chiral if a substituent is introduced at the 3-position. For the parent compound, we are primarily concerned with the geometric isomers. If we consider the potential for chirality in derivatives, the enantiomers would be designated as (R) and (S).

Therefore, the primary stereoisomers of this compound are the geometric isomers:

  • (Z)-3-Hepten-1-ol (cis-3-Hepten-1-ol)

  • (E)-3-Hepten-1-ol (trans-3-Hepten-1-ol)

dot

stereoisomers cluster_enantiomers Potential Enantiomers (of derivatives) This compound This compound Z_isomer (Z)-3-Hepten-1-ol This compound->Z_isomer Geometric Isomer E_isomer (E)-3-Hepten-1-ol This compound->E_isomer Geometric Isomer R_enantiomer (R)-isomer S_enantiomer (S)-isomer Z_synthesis start 3-Heptyn-1-ol product (Z)-3-Hepten-1-ol start->product Partial Hydrogenation reagents H₂, Lindlar's Catalyst reagents->product E_synthesis start 3-Heptyn-1-ol product (E)-3-Hepten-1-ol start->product Dissolving Metal Reduction reagents Na, liq. NH₃ reagents->product NMR_workflow sample_prep Sample Preparation (5-10 mg in CDCl₃) instrument_setup Instrument Setup (≥400 MHz NMR) sample_prep->instrument_setup H1_acq ¹H NMR Acquisition (16-32 scans) instrument_setup->H1_acq C13_acq ¹³C NMR Acquisition (proton decoupled) instrument_setup->C13_acq processing Data Processing (FT, Phasing, Baseline Correction) H1_acq->processing C13_acq->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants) processing->analysis Chiral_GC_workflow column_select Select Chiral GC Column (e.g., Cyclodextrin-based) sample_prep Sample Preparation (Derivatization if needed) column_select->sample_prep gc_setup Set GC Parameters (Injector, Oven Program, Detector) sample_prep->gc_setup injection Inject Sample gc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq analysis Data Analysis (Retention Times, Peak Areas, ee Calculation) data_acq->analysis

Unveiling 3-Hepten-1-ol: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and isolation of 3-Hepten-1-ol, a volatile organic compound with potential applications in the pharmaceutical and flavor industries. The document is intended for researchers, scientists, and drug development professionals interested in the natural sourcing and characterization of this compound.

Introduction

This compound is an unsaturated fatty alcohol that exists as two geometric isomers: (Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol. While recognized for its "green" and "fruity" aroma profiles and its use as a flavoring agent, detailed documentation of its natural occurrence and specific isolation protocols has been limited. This guide focuses on a definitive instance of its identification and quantification from a natural source, the medicinal mushroom Phellinus igniarius. This discovery opens avenues for exploring its biological activities and potential for natural product-based drug development.

Natural Occurrence and Discovery

Recent research has identified the presence of (Z)-3-Hepten-1-ol as a volatile component of the medicinal mushroom Phellinus igniarius. This finding is significant as this mushroom has a long history of use in traditional medicine, suggesting that its volatile constituents may contribute to its therapeutic properties. The identification was made possible through the application of modern analytical techniques to characterize the mushroom's volatilome.

Experimental Protocols

The following sections detail the methodologies employed in the successful isolation and identification of this compound from Phellinus igniarius.

Sample Preparation and Extraction

The initial step involves the preparation of the fungal material to facilitate the extraction of its volatile compounds.

  • Sample Preparation: Fruiting bodies of Phellinus igniarius were air-dried to reduce moisture content. The dried samples were then pulverized into a fine powder to increase the surface area for efficient extraction.

  • Extraction Method - Hydrodistillation: A sample of the powdered mushroom (50 g) was subjected to hydrodistillation for a period of 6 hours. This classical extraction technique utilizes the volatility of the target compounds to separate them from the non-volatile matrix. The volatile components are co-distilled with water and subsequently collected in a condensation apparatus.

Identification and Quantification

The identification and quantification of the extracted volatile compounds were performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying individual components within a complex mixture.

  • GC-MS Analysis: The collected distillate was analyzed using a GC-MS system. The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. The mass spectrometer then fragments the individual compounds and generates a unique mass spectrum for each, which acts as a "fingerprint" for identification.

  • Compound Identification: The identification of (Z)-3-Hepten-1-ol was achieved by comparing its mass spectrum with the reference spectra available in the NIST (National Institute of Standards and Technology) library. The retention index of the compound was also used as an additional confirmation parameter.

  • Quantification: The relative abundance of (Z)-3-Hepten-1-ol in the total volatile fraction was determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.

Data Presentation

The quantitative analysis of the volatile compounds from Phellinus igniarius revealed the presence of (Z)-3-Hepten-1-ol. The data is summarized in the table below.

Compound NameIsomerNatural SourceRelative Abundance (%)
This compound(Z)Phellinus igniarius0.8

Experimental Workflow

The logical flow of the experimental process for the discovery and isolation of this compound from Phellinus igniarius is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification & Quantification cluster_result Result start Start: Phellinus igniarius fruiting bodies air_dry Air-drying start->air_dry pulverize Pulverization air_dry->pulverize hydrodistillation Hydrodistillation (6 hours) pulverize->hydrodistillation gc_ms GC-MS Analysis hydrodistillation->gc_ms mass_spec Mass Spectra Comparison (NIST Library) gc_ms->mass_spec quantification Relative Abundance Calculation mass_spec->quantification result (Z)-3-Hepten-1-ol Identified quantification->result

Figure 1: Experimental workflow for the isolation and identification of (Z)-3-Hepten-1-ol.

Conclusion

The successful identification and quantification of (Z)-3-Hepten-1-ol from the medicinal mushroom Phellinus igniarius provides a crucial addition to the knowledge of natural sources for this compound. The detailed experimental protocol outlined in this guide offers a reproducible method for its isolation and characterization. This discovery paves the way for further research into the biosynthetic pathways of this unsaturated alcohol in fungi and encourages the exploration of its potential pharmacological activities, which could lead to novel applications in drug development and other industries.

Thermochemical Data for 3-Hepten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an overview of the available thermochemical data for 3-Hepten-1-ol. Recognizing the scarcity of experimentally determined values in publicly accessible literature, this document presents computationally derived data and outlines a comprehensive experimental protocol for the determination of the enthalpy of combustion, a key thermochemical parameter. This guide is intended for researchers, scientists, and professionals in drug development who require such data for reaction modeling, safety analysis, and process design.

Data Presentation: Calculated Thermochemical Properties

The following tables summarize the thermochemical and physical properties of this compound. It is critical to note that these values have been estimated using computational group-contribution methods, primarily the Joback and Crippen methods, and are not the result of direct experimental measurement.[1] While these methods provide valuable approximations, for high-precision applications, experimental verification is recommended.

Table 1: Calculated Thermochemical Properties of this compound [1]

PropertySymbolValueUnitMethod
Enthalpy of Formation (Ideal Gas, 298 K)ΔfH°-222.82kJ/molJoback Method
Gibbs Free Energy of Formation (Ideal Gas, 298 K)ΔfG°-48.54kJ/molJoback Method
Enthalpy of Vaporization (at normal boiling point)ΔvapH°47.81kJ/molJoback Method
Enthalpy of FusionΔfusH°18.18kJ/molJoback Method

Table 2: Calculated Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) [1]

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
455.90231.48Joback Method
483.86241.71Joback Method
511.82251.49Joback Method
539.78260.84Joback Method
567.74269.79Joback Method
595.69278.34Joback Method
623.65286.52Joback Method

Table 3: Other Calculated Physical Properties [1]

PropertySymbolValueUnitMethod
Normal Boiling PointTb455.90KJoback Method
Normal Melting PointTf224.39KJoback Method
Critical TemperatureTc623.65KJoback Method
Critical PressurePc3280.28kPaJoback Method
Critical VolumeVc0.426m³/kmolJoback Method
Octanol/Water Partition CoefficientlogP1.725Crippen Method

Experimental Protocols: Determination of Enthalpy of Combustion

The primary experimental method for determining the enthalpy of combustion for a liquid alcohol is calorimetry. The following protocol describes a general procedure using a simple calorimeter, such as a copper can, to obtain the heat of combustion.

Objective: To experimentally determine the molar enthalpy of combustion of this compound.

Principle: A known mass of the alcohol is burned in a spirit lamp. The heat released during combustion is absorbed by a known mass of water in a calorimeter.[2][3] By measuring the temperature change of the water, the heat absorbed can be calculated. This value is then used to determine the enthalpy change per mole of alcohol burned.[4]

Materials and Apparatus:

  • This compound

  • Spirit lamp with a wick

  • Copper calorimeter (or an aluminum can)[5]

  • Digital thermometer (accurate to ±0.1 °C)

  • Electronic balance (accurate to ±0.01 g)

  • 100 cm³ or 250 cm³ measuring cylinder[5]

  • Clamp stand and clamp

  • Stirring rod

  • Draught shield (optional, but recommended for accuracy)

  • Deionized water

Procedure:

  • Preparation:

    • Measure a precise volume of deionized water (e.g., 100 cm³) using a measuring cylinder and pour it into the copper calorimeter.[2]

    • Set up the apparatus by clamping the calorimeter at a fixed height above the spirit lamp. Ensure the flame will be close to the bottom of the calorimeter without touching it.[5]

    • Place a draught shield around the apparatus to minimize heat loss to the surroundings.[4]

  • Initial Measurements:

    • Record the initial temperature of the water (Tinitial) in the calorimeter using the digital thermometer. Ensure the water is stirred gently for a uniform temperature.[3]

    • Fill the spirit lamp with this compound.

    • Measure the initial total mass of the spirit lamp, including the cap and alcohol (minitial), using the electronic balance.[2]

  • Combustion:

    • Place the spirit lamp under the calorimeter and light the wick.[4]

    • Continuously and gently stir the water with the stirring rod throughout the heating process to ensure even heat distribution.[6]

    • Monitor the temperature of the water. Continue the combustion until a significant temperature rise is observed (e.g., 20-30 °C).[5]

  • Final Measurements:

    • Extinguish the flame by carefully placing the cap back on the spirit lamp.[5]

    • Continue stirring the water and record the maximum temperature reached (Tfinal).[4]

    • Immediately reweigh the spirit lamp with its cap and remaining alcohol (mfinal) to determine the mass of alcohol burned.[2]

Calculations:

  • Mass of Alcohol Burned (Δm):

    • Δm = minitial - mfinal

  • Heat Absorbed by Water (q):

    • q = mwater × cwater × ΔT

    • Where:

      • mwater is the mass of the water (in g). Assuming the density of water is 1 g/cm³, 100 cm³ of water has a mass of 100 g.

      • cwater is the specific heat capacity of water (4.18 J g⁻¹ K⁻¹).[6]

      • ΔT is the change in temperature of the water (Tfinal - Tinitial).

  • Moles of Alcohol Burned (n):

    • n = Δm / Mr

    • Where Mr is the molar mass of this compound (C₇H₁₄O), which is 114.19 g/mol .

  • Molar Enthalpy of Combustion (ΔHc):

    • ΔHc = -q / n

    • The result is typically expressed in kJ/mol. The negative sign indicates that the reaction is exothermic.[4]

Sources of Error and Improvements:

  • Heat Loss: A significant source of error is the loss of heat to the surroundings by convection and radiation. This can be minimized by using a draught shield, insulating the calorimeter, and placing the flame as close to the calorimeter as possible.[4]

  • Incomplete Combustion: If the flame is sooty, it indicates incomplete combustion, which releases less energy than complete combustion. Ensuring a sufficient oxygen supply can mitigate this.

  • Heat Absorption by Apparatus: The calorimeter itself absorbs some heat. To improve accuracy, the heat capacity of the calorimeter can be determined in a separate calibration experiment using a substance with a known enthalpy of combustion.[3][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of combustion.

G cluster_prep 1. Preparation & Initial Measurement cluster_comb 2. Combustion Process cluster_final 3. Final Measurement cluster_calc 4. Calculation A Measure mass of spirit lamp + alcohol (minitial) B Measure known mass of water into calorimeter C Record initial water temperature (Tinitial) J Calculate heat absorbed by water (q = mcΔT) B->J D Place lamp under calorimeter and ignite wick C->D C->J E Heat water while stirring continuously F Extinguish flame after significant temp. rise (e.g., 20°C) G Record maximum water temperature (Tfinal) F->G H Measure final mass of spirit lamp + alcohol (mfinal) G->J I Calculate mass of alcohol burned (Δm) H->I K Calculate moles of alcohol burned (n) I->K L Calculate molar enthalpy of combustion (ΔHc = -q/n) J->L K->L

Workflow for Calorimetric Determination of Enthalpy of Combustion.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Hepten-1-ol is a valuable chemical intermediate in the synthesis of various natural products and biologically active molecules. Its Z-configured double bond is a key structural feature that often imparts specific biological functions. The stereoselective synthesis of this alcohol is therefore of significant interest. This document provides detailed protocols for two effective methods for the synthesis of (Z)-3-Hepten-1-ol: the partial reduction of 3-heptyn-1-ol (B78798) using a Lindlar catalyst and the Wittig reaction between a non-stabilized ylide and an appropriate aldehyde.

Method 1: Partial Hydrogenation of 3-Heptyn-1-ol with Lindlar's Catalyst

This method relies on the stereoselective syn-addition of hydrogen to an alkyne, mediated by a poisoned palladium catalyst, to yield the corresponding (Z)-alkene. The Lindlar catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is highly effective for this transformation, preventing over-reduction to the alkane.[1][2][3]

Reaction Pathway

lindlar_reduction alkyne 3-Heptyn-1-ol product (Z)-3-Hepten-1-ol alkyne->product syn-addition reagents H₂ (1 atm) Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) Quinoline

Caption: Reaction scheme for the synthesis of (Z)-3-Hepten-1-ol via Lindlar reduction.

Experimental Workflow

lindlar_workflow setup Reaction Setup Dissolve 3-heptyn-1-ol in solvent. Add Lindlar's catalyst and quinoline. hydrogenation Hydrogenation Purge with H₂. Stir vigorously under H₂ balloon at RT. setup->hydrogenation monitoring Reaction Monitoring Monitor by TLC or GC for consumption of starting material. hydrogenation->monitoring workup Work-up Filter through Celite® to remove catalyst. Wash with solvent. monitoring->workup purification Purification Concentrate the filtrate in vacuo. Purify by column chromatography if necessary. workup->purification characterization Characterization Obtain NMR and IR spectra to confirm structure and purity. purification->characterization

Caption: Experimental workflow for the Lindlar reduction of 3-heptyn-1-ol.

Quantitative Data
ParameterValueNotes
Substrate3-Heptyn-1-olCommercially available.
CatalystLindlar's Catalyst (5% Pd on CaCO₃)Poisoned with lead acetate and quinoline.
Typical Yield>95%Based on analogous reductions of similar alkynols.[4]
Stereoselectivity (Z:E)>95:5High selectivity is characteristic of the catalyst.[4]
Experimental Protocol

Materials:

  • 3-Heptyn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

  • Standard hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-heptyn-1-ol (1.0 eq) in anhydrous methanol (20-30 mL).

  • To this solution, add Lindlar's catalyst (5-10% by weight of the alkyne).

  • Add a few drops of quinoline to the mixture to further deactivate the catalyst and prevent over-reduction.

  • Attach the flask to the hydrogenation apparatus and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude (Z)-3-Hepten-1-ol.

  • If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel.

Method 2: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. To achieve Z-selectivity, a non-stabilized ylide is typically employed. In this case, the ylide is generated from butyltriphenylphosphonium bromide, which then reacts with 3-hydroxypropanal (B37111) to form the desired (Z)-alkene.[5] The formation of the thermodynamically stable triphenylphosphine (B44618) oxide drives the reaction to completion.

Reaction Pathway

wittig_reaction cluster_0 Ylide Formation cluster_1 Wittig Reaction phosphonium (B103445) Butyltriphenylphosphonium bromide ylide Butylidenetriphenylphosphorane (Ylide) phosphonium->ylide base n-BuLi or NaH ylide_reaction Butylidenetriphenylphosphorane ylide->ylide_reaction aldehyde 3-Hydroxypropanal product (Z)-3-Hepten-1-ol aldehyde->product

Caption: Reaction scheme for the synthesis of (Z)-3-Hepten-1-ol via the Wittig reaction.

Experimental Workflow

wittig_workflow ylide_prep Ylide Preparation Suspend phosphonium salt in dry THF. Add strong base (e.g., n-BuLi) at 0°C to -78°C. reaction Wittig Reaction Add 3-hydroxypropanal solution dropwise to the ylide. Allow to warm to RT and stir. ylide_prep->reaction quench Quenching Quench the reaction with saturated aq. NH₄Cl. reaction->quench extraction Extraction Extract the product with an organic solvent (e.g., diethyl ether). quench->extraction workup Work-up Wash the combined organic layers with brine and dry over Na₂SO₄. extraction->workup purification Purification Concentrate in vacuo and purify by column chromatography. workup->purification characterization Characterization Obtain NMR and IR spectra. purification->characterization

Caption: Experimental workflow for the Wittig synthesis of (Z)-3-Hepten-1-ol.

Quantitative Data
ParameterValueNotes
Ylide PrecursorButyltriphenylphosphonium bromidePrepared from 1-bromobutane (B133212) and triphenylphosphine.
Aldehyde3-HydroxypropanalMay be unstable and require careful handling or in situ generation.[6]
Typical Yield60-80%Estimated based on similar Wittig reactions with non-stabilized ylides.
Stereoselectivity (Z:E)>90:10Non-stabilized ylides typically provide high Z-selectivity.
Experimental Protocol

Part A: Preparation of Butyltriphenylphosphonium Bromide

Materials:

  • Triphenylphosphine

  • 1-Bromobutane

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add 1-bromobutane (1.1 eq) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen).

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Wittig Reaction

Materials:

  • Butyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

  • 3-Hydroxypropanal

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C (for NaH) or -78 °C (for n-BuLi).

  • Slowly add the strong base (n-BuLi or NaH, 1.1 eq) to the stirred suspension. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the ylide solution for 1 hour at the same temperature.

  • In a separate flask, prepare a solution of 3-hydroxypropanal (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (Z)-3-Hepten-1-ol.

Characterization of (Z)-3-Hepten-1-ol

The structure and stereochemistry of the synthesized (Z)-3-Hepten-1-ol should be confirmed by spectroscopic methods.

  • ¹H NMR: The Z-configuration is confirmed by the coupling constant between the vinylic protons, which is typically around 10-12 Hz.

  • ¹³C NMR: The number of signals should correspond to the seven carbon atoms in the molecule.

  • IR Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. A peak around 3010 cm⁻¹ corresponds to the C-H stretch of the double bond, and a peak around 1650 cm⁻¹ corresponds to the C=C stretch.

  • Mass Spectrometry: The molecular ion peak should be observed at m/z = 114.19.[7]

Conclusion

Both the Lindlar reduction of 3-heptyn-1-ol and the Wittig reaction with a non-stabilized ylide are effective methods for the stereoselective synthesis of (Z)-3-Hepten-1-ol. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The Lindlar reduction generally offers higher stereoselectivity and a more straightforward work-up, while the Wittig reaction provides a convergent approach from different starting materials. Careful execution of the provided protocols and thorough characterization of the product are essential for obtaining the desired (Z)-isomer in high purity.

References

Application Note: Analysis of 3-Hepten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 3-Hepten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound with significance in flavor and fragrance research, as well as being a potential biomarker or synthetic intermediate. The protocol herein describes sample preparation via headspace solid-phase microextraction (HS-SPME) and subsequent analysis by GC-MS. This document provides the necessary parameters for the gas chromatograph and mass spectrometer, expected fragmentation patterns, and a workflow for reproducible and accurate analysis.

Introduction

This compound is an unsaturated fatty alcohol that exists as two geometric isomers, cis (Z) and trans (E). It is a naturally occurring compound found in various plants and fruits, contributing to their characteristic aromas. Its analysis is crucial in the food and beverage industry for flavor profiling and quality control. Furthermore, as a volatile organic compound (VOC), its detection and quantification can be relevant in environmental and biomedical research. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of this compound in complex matrices due to its high sensitivity and specificity. This application note provides a robust protocol for the analysis of this compound, suitable for researchers in various scientific disciplines.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Samples

This protocol is designed for the extraction of this compound from liquid matrices such as fruit juices, alcoholic beverages, or aqueous solutions.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • If the sample is complex, a dilution with deionized water may be necessary to reduce matrix effects.

    • Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile compounds into the headspace.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial securely with a PTFE/silicone septum cap.

  • Headspace Extraction:

    • Place the vial in a heating block or the autosampler's incubation chamber set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile analytes.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the heated GC inlet for thermal desorption of the analytes onto the column.

Protocol 2: Direct Liquid Injection for Standard Solutions

This protocol is suitable for the analysis of this compound in a pure standard or a clean liquid extract.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Transfer the standard solutions to 2 mL autosampler vials.

  • GC-MS Analysis:

    • Inject 1 µL of the standard solution into the GC-MS system using a splitless injection mode to maximize sensitivity for low concentrations.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan

Data Presentation

The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak (M+) at m/z 114 may be of low abundance. The base peak is typically observed at m/z 41.

Table 1: Characteristic Mass Fragments for this compound

m/zProposed Fragment IonRelative Abundance
41[C3H5]+High
55[C4H7]+Moderate
67[C5H7]+Moderate
85[M-C2H5]+Low
95[M-H2O-H]+Low
114[C7H14O]+ (Molecular Ion)Low

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Vial Headspace Vial Sample->Vial SPME HS-SPME Extraction (60°C, 30 min) Vial->SPME GC_Inlet GC Inlet (Desorption) SPME->GC_Inlet Transfer GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search & Identification Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note, utilizing either headspace SPME or direct liquid injection, provides a reliable and sensitive approach for the analysis of this compound. The provided instrumental parameters and expected fragmentation data will aid researchers in the successful identification and quantification of this compound in various sample matrices. This protocol is applicable to a wide range of research areas, including flavor and fragrance analysis, food quality control, and environmental monitoring.

Application of (Z)-3-Hepten-1-ol in Flavor and Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-3-Hepten-1-ol, also known as cis-3-Hepten-1-ol, is a valuable ingredient in the flavor and fragrance industry, prized for its intense and natural-smelling green and fruity aroma. This aliphatic unsaturated alcohol imparts fresh, leafy, and grassy notes, making it a key component in the creation of a wide range of scents and tastes. Its unique olfactory profile allows for the reconstruction of natural fruit and floral essences, enhancing the top notes and overall freshness of formulations.

Olfactory and Gustatory Profile

(Z)-3-Hepten-1-ol is characterized by a powerful, fresh, green, and slightly fruity odor. Its aroma is often described as reminiscent of freshly cut grass, green leaves, and unripe fruit. In flavor applications, it contributes a green, fruity nuance at very low concentrations.

Table 1: Organoleptic Properties of (Z)-3-Hepten-1-ol

PropertyDescription
Odor Type Green, Fruity, Leafy, Grassy
Odor Description Fresh, powerful, natural green, reminiscent of cut grass, with fruity undertones.
Flavor Profile At low concentrations, imparts a subtle green and fruity nuance.
Appearance Colorless liquid.
Applications in Fragrance Formulations

(Z)-3-Hepten-1-ol is primarily used as a top note ingredient in a variety of fragrance applications to provide a natural and vibrant green character.

  • Fine Fragrances: It is employed to introduce a fresh, dewy, and natural green element to floral bouquets (e.g., muguet, lilac) and citrus compositions.

  • Soaps and Detergents: In functional products, it enhances the perception of freshness and cleanliness.[1]

  • Cosmetics and Personal Care: It is used in lotions, creams, and other personal care products to impart a fresh and natural scent.

Table 2: Recommended Usage Levels of (Z)-3-Hepten-1-ol in Fragrance Concentrates

ApplicationRecommended Concentration (%)
Fragrance Concentrate Up to 1.0000%

Note: The information for a mixture of (Z)- and (E)- isomers of 3-hepten-1-ol (B1143667) suggests it is "not for fragrance use," highlighting the importance of using the specific (Z)-isomer for desirable olfactory properties in fragrances.[2]

Applications in Flavor Formulations

In the flavor industry, (Z)-3-Hepten-1-ol is used sparingly to add a natural-smelling green and fruity complexity to various flavor profiles.

  • Fruit Flavors: It can be used to enhance the green and unripe notes in apple, pear, and tropical fruit flavors.

  • Vegetable Flavors: It can contribute to the authentic character of green vegetable flavors.

  • Beverages: At very low levels, it can add a fresh, natural nuance to fruit-flavored drinks.

Stability and Handling

As an unsaturated alcohol, (Z)-3-Hepten-1-ol is susceptible to oxidation, which can lead to degradation and the formation of off-notes. The double bond in its structure is a potential site for oxidation, especially when exposed to heat, light, and oxygen.

General Recommendations for Handling and Storage:

  • Storage: Store in a cool, dark place in a tightly sealed, inert gas-flushed container.

  • Antioxidants: The use of antioxidants such as BHT (Butylated hydroxytoluene) or Tocopherol (Vitamin E) in formulations containing (Z)-3-Hepten-1-ol is recommended to prevent oxidation.

  • pH: The stability of the formulation should be considered, as extreme pH values can potentially affect the stability of the molecule.

Experimental Protocols

Protocol 1: Sensory Evaluation of (Z)-3-Hepten-1-ol

This protocol outlines a method for the sensory evaluation of (Z)-3-Hepten-1-ol to characterize its odor profile and intensity.

1. Objective: To assess the olfactory characteristics of (Z)-3-Hepten-1-ol.

2. Materials:

  • (Z)-3-Hepten-1-ol (high purity)
  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol)
  • Glass smelling strips (blotters)
  • Beakers and graduated cylinders
  • Panelist booths with controlled ventilation and lighting.

3. Panelist Selection:

  • Select a panel of at least 5-10 trained sensory assessors with demonstrated olfactory acuity.
  • Panelists should be free from colds, allergies, or other conditions that could affect their sense of smell.

4. Sample Preparation:

  • Prepare a 1% solution of (Z)-3-Hepten-1-ol in the chosen solvent.
  • Dip the smelling strips into the solution to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

5. Evaluation Procedure:

  • Present the smelling strips to the panelists in a randomized order.
  • Instruct panelists to evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the evolution of the scent.
  • Panelists should describe the odor using a standardized vocabulary of sensory descriptors (e.g., green, grassy, fruity, leafy, fresh, powerful).
  • Panelists should rate the intensity of the odor on a scale (e.g., 1 to 9, where 1 is very weak and 9 is very strong).

6. Data Analysis:

  • Compile the descriptions and intensity ratings from all panelists.
  • Analyze the data to create an odor profile and determine the average intensity rating.

Experimental Workflow for Sensory Evaluation

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis sample_prep Prepare 1% solution of (Z)-3-Hepten-1-ol blotter_prep Dip smelling strips sample_prep->blotter_prep presentation Present blotters to panelists blotter_prep->presentation evaluation Panelists evaluate odor (description and intensity) presentation->evaluation data_compilation Compile all descriptors and ratings evaluation->data_compilation data_analysis Analyze data for odor profile and intensity data_compilation->data_analysis

Caption: Workflow for the sensory evaluation of (Z)-3-Hepten-1-ol.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (Z)-3-Hepten-1-ol in a Fragrance Formulation

This protocol provides a general method for the qualitative and quantitative analysis of (Z)-3-Hepten-1-ol in a fragrance oil.

1. Objective: To identify and quantify (Z)-3-Hepten-1-ol in a complex fragrance mixture.

2. Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).
  • Helium carrier gas.
  • Fragrance oil sample containing (Z)-3-Hepten-1-ol.
  • (Z)-3-Hepten-1-ol reference standard.
  • Solvent (e.g., Ethanol or Dichloromethane).
  • Internal standard (e.g., a compound not present in the sample, with similar chemical properties).
  • Volumetric flasks, pipettes, and vials.

3. Sample Preparation:

  • Prepare a stock solution of the (Z)-3-Hepten-1-ol reference standard and the internal standard in the chosen solvent.
  • Create a series of calibration standards by diluting the stock solution to different concentrations.
  • Accurately weigh a known amount of the fragrance oil sample and dissolve it in the solvent containing the internal standard.

4. GC-MS Conditions (Example):

  • Injector Temperature: 250°C
  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, hold for 10 minutes.
  • Carrier Gas Flow: 1.0 mL/min (constant flow).
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: m/z 40-350.

5. Analysis:

  • Inject the calibration standards and the sample solution into the GC-MS.
  • Identify the (Z)-3-Hepten-1-ol peak in the chromatogram by comparing its retention time and mass spectrum with the reference standard.
  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Calculate the concentration of (Z)-3-Hepten-1-ol in the sample using the calibration curve.

Experimental Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing standards Prepare calibration standards injection Inject standards and sample standards->injection sample Prepare sample solution with internal standard sample->injection separation Chromatographic separation injection->separation detection Mass spectrometric detection separation->detection identification Peak identification detection->identification quantification Quantification using calibration curve identification->quantification

Caption: Workflow for the GC-MS analysis of (Z)-3-Hepten-1-ol.

Protocol 3: Synthesis of (Z)-3-Hepten-1-ol via Wittig Reaction (General Approach)

1. Principle: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The use of a non-stabilized ylide generally favors the formation of the (Z)-isomer.

2. Retrosynthetic Analysis: (Z)-3-Hepten-1-ol can be disconnected at the double bond, suggesting a reaction between a four-carbon phosphorus ylide and a three-carbon aldehyde with a protected alcohol.

3. General Synthetic Steps:

  • Step 1: Preparation of the Phosphonium (B103445) Salt: React a suitable 4-carbon alkyl halide (e.g., 1-bromobutane) with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

  • Step 2: Formation of the Ylide: Deprotonate the phosphonium salt using a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to generate the phosphorus ylide.

  • Step 3: Protection of the Hydroxyl Group: The starting aldehyde, 3-hydroxypropanal, would likely need its hydroxyl group protected (e.g., as a silyl (B83357) ether) to prevent interference with the strong base used in ylide formation.

  • Step 4: Wittig Reaction: React the phosphorus ylide with the protected 3-hydroxypropanal. The ylide will attack the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired (Z)-alkene and triphenylphosphine oxide.

  • Step 5: Deprotection: Remove the protecting group from the hydroxyl function to yield the final product, (Z)-3-Hepten-1-ol.

  • Step 6: Purification: Purify the product using techniques such as distillation or column chromatography.

Logical Relationship for Wittig Synthesis

wittig_synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products alkyl_halide 1-Bromobutane phosphonium_salt Butyltriphenylphosphonium bromide alkyl_halide->phosphonium_salt + Triphenylphosphine phosphine Triphenylphosphine phosphine->phosphonium_salt aldehyde Protected 3-Hydroxypropanal protected_alkene Protected (Z)-3-Hepten-1-ol aldehyde->protected_alkene base Strong Base (e.g., n-BuLi) ylide Phosphorus Ylide base->ylide phosphonium_salt->ylide + Strong Base ylide->protected_alkene + Protected Aldehyde final_product (Z)-3-Hepten-1-ol protected_alkene->final_product Deprotection byproduct Triphenylphosphine oxide protected_alkene->byproduct +

Caption: General synthetic pathway for (Z)-3-Hepten-1-ol via the Wittig reaction.

Signaling Pathway

Olfactory Signal Transduction

The perception of odorants like (Z)-3-Hepten-1-ol is initiated by the binding of the molecule to olfactory receptors in the cilia of olfactory sensory neurons. This triggers a cascade of intracellular events leading to the generation of an action potential that is transmitted to the brain.

olfactory_pathway odorant (Z)-3-Hepten-1-ol receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ATP to cAMP Conversion adenylyl_cyclase->cAMP cng_channel cAMP-gated Ion Channel Opening cAMP->cng_channel ion_influx Ca2+ and Na+ Influx cng_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Caption: Simplified diagram of the olfactory signal transduction pathway.

References

Application Notes and Protocols for the Evaluation of 3-Hepten-1-ol as a Potential Insect Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

The identification and application of insect semiochemicals, particularly attractants, are cornerstones of modern integrated pest management (IPM) strategies. These chemical cues mediate critical insect behaviors such as mating, aggregation, and host location. While numerous semiochemicals have been identified, the exploration of novel compounds remains a vital frontier in developing more targeted and effective pest control solutions.

This document provides a detailed framework for researchers, scientists, and drug development professionals on the evaluation of 3-Hepten-1-ol as a potential insect semiochemical. Currently, there is limited specific data in the scientific literature detailing the activity of this compound as an insect attractant. Therefore, these notes and protocols are presented as a comprehensive guide to systematically investigate its potential, drawing upon established methodologies used for structurally similar and well-documented insect attractants such as (Z)-3-hexen-1-ol (a common green leaf volatile) and 1-octen-3-ol (B46169) (a known attractant for many biting insects).

These protocols will guide the user through a logical progression of experiments, from initial screening of insect olfactory responses to behavioral validation and potential field applications.

Preliminary Screening: Electroantennography (EAG)

Electroantennography is a technique used to measure the average electrical response of the olfactory receptor neurons on an insect's antenna to a volatile compound. It is a powerful tool for rapidly screening compounds for their ability to elicit an olfactory response. A significant EAG response is a primary indicator that the insect can detect the compound, warranting further behavioral studies.

Table 1: Hypothetical Electroantennogram (EAG) Response Data

The following table is a template for presenting EAG results, populated with hypothetical data for this compound and comparative data for known semiochemicals to illustrate expected outcomes. The response is normalized to a standard compound, often (Z)-3-hexen-1-ol.

Compound TestedInsect SpeciesMean EAG Response (mV)Normalized Response (%) [relative to (Z)-3-hexen-1-ol]
This compound Spodoptera littoralis0.8585%
(Z)-3-hexen-1-ol (Standard)Spodoptera littoralis1.00100%
1-Octen-3-olSpodoptera littoralis0.6565%
Hexane (Control)Spodoptera littoralis0.055%
This compound Aedes aegypti0.4545%
(Z)-3-hexen-1-ol (Standard)Aedes aegypti1.00100%
1-Octen-3-olAedes aegypti1.20120%
Hexane (Control)Aedes aegypti0.044%
Experimental Protocol: Electroantennography (EAG)

Objective: To determine if the antennae of a target insect species produce an electrical signal in response to this compound.

Materials:

  • Live, healthy adult insects (e.g., moths, mosquitoes).

  • This compound (high purity).

  • Reference compounds (e.g., (Z)-3-hexen-1-ol, 1-octen-3-ol).

  • Solvent (e.g., hexane, paraffin (B1166041) oil).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software).

  • Dissecting microscope.

  • Glass capillaries.

  • Filter paper strips.

  • Pressurized, purified air source.

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of this compound and reference compounds in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each solution onto a filter paper strip.

    • Allow the solvent to evaporate for 30-60 seconds.

    • Insert the filter paper into a Pasteur pipette to create a stimulus cartridge. Prepare a control cartridge with solvent only.

  • Antennal Preparation:

    • Immobilize an insect (e.g., by chilling or using a restraining tube).

    • Under the dissecting microscope, carefully excise one antenna at the base.

    • Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the basal end.

  • EAG Recording:

    • Position the antennal preparation in a continuous stream of purified, humidified air.

    • Insert the tip of the stimulus cartridge into a hole in the air delivery tube, upstream of the antenna.

    • Deliver a pulse of air (e.g., 0.5 seconds) through the cartridge to carry the odorant over the antenna.

    • Record the resulting depolarization (EAG response) using the data acquisition software.

    • Allow the antenna to recover for a set period (e.g., 30-60 seconds) between stimuli.

    • Present stimuli in a randomized order, with the control and standard presented periodically to monitor the antenna's viability.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Normalize the responses to the standard compound to allow for comparisons across different preparations.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis odor_prep Prepare Odor Stimuli deliver_stimulus Deliver Odor Pulse odor_prep->deliver_stimulus insect_prep Immobilize Insect & Excise Antenna mount_antenna Mount Antenna on Electrodes insect_prep->mount_antenna mount_antenna->deliver_stimulus record_eag Record EAG Signal deliver_stimulus->record_eag analyze_data Measure & Normalize Response Amplitude record_eag->analyze_data

Caption: Experimental workflow for Electroantennography (EAG).

Behavioral Validation: Olfactometer Bioassays

A positive EAG response indicates detection, but not necessarily attraction. Behavioral bioassays, such as those using a Y-tube olfactometer, are essential to determine if the compound elicits an attractive or repellent behavioral response.

Table 2: Hypothetical Y-Tube Olfactometer Response Data

This table template shows how to present choice test data from a Y-tube olfactometer.

Insect SpeciesTest CompoundConcentration (µg/µL)No. Choosing Test ArmNo. Choosing Control ArmNo. of Non-Responders% AttractionP-value (Chi-squared test)
Spodoptera littoralisThis compound 1038121076%< 0.01
Spodoptera littoralis(Z)-3-hexen-1-ol104281084%< 0.001
Aedes aegyptiThis compound 1025231252%> 0.05 (NS)
Aedes aegypti1-Octen-3-ol104510582%< 0.001

NS = Not Significant

Experimental Protocol: Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Y-tube olfactometer.

  • Purified, humidified air source with flow meters.

  • Odor source chambers.

  • Test insects (e.g., walking insects like beetles, or flying insects like moths).

  • This compound and control solutions.

  • Filter paper.

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to the air source. Ensure equal airflow through both arms.

    • Place a 10 µL aliquot of the this compound solution on a filter paper disk and place it in the odor chamber of one arm (the "test arm").

    • Place a filter paper disk with 10 µL of solvent only in the odor chamber of the other arm (the "control arm").

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance down one of the arms (e.g., past a designated line) and remains for a minimum period (e.g., 30 seconds).

    • If no choice is made within the allotted time, the insect is recorded as a "non-responder".

    • After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Rotate the position of the test and control arms between trials to avoid positional bias.

    • Test a sufficient number of insects (e.g., 50-100) to obtain statistically robust data.

  • Data Analysis:

    • Use a Chi-squared (χ²) test to determine if the number of insects choosing the test arm is significantly different from those choosing the control arm.

    • Calculate the percentage of attraction as: (Number choosing test arm / Total number of responders) * 100.

Y_Tube_Logic start Insect Introduced at Base of Y-Tube choice Insect Moves into an Arm start->choice test_arm Test Arm (this compound) choice->test_arm Chooses Odor control_arm Control Arm (Solvent) choice->control_arm Chooses Control no_choice No Choice (Non-Responder) choice->no_choice Time Expires

Caption: Logical flow of an insect's choice in a Y-tube olfactometer.

Field Validation: Trapping Experiments

Positive results in laboratory bioassays must be validated under field conditions to confirm the practical utility of a candidate attractant. Field trapping experiments assess the effectiveness of the compound in a natural environment with competing olfactory cues.

Table 3: Hypothetical Field Trapping Data

This table provides a template for summarizing data from field trapping experiments.

LocationTrap TypeLureTotal No. of TrapsMean Catch per Trap per Day (± SE)
Agricultural FieldDelta TrapThis compound (10 mg) 1015.2 ± 2.1
Agricultural FieldDelta TrapPheromone Standard1025.8 ± 3.5
Agricultural FieldDelta TrapUnbaited Control101.3 ± 0.4
Forest EdgeCDC Light TrapThis compound + CO₂ 855.6 ± 8.2
Forest EdgeCDC Light TrapCO₂ only820.1 ± 4.7
Forest EdgeCDC Light TrapUnbaited Control83.5 ± 1.1

SE = Standard Error

Experimental Protocol: Field Trapping

Objective: To evaluate the attractiveness of this compound to target insect populations in a natural setting.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps for moths, CDC light traps for mosquitoes).

  • Lure dispensers (e.g., rubber septa, polyethylene (B3416737) vials).

  • This compound, standard attractants, and control lures.

  • Stakes or hangers for trap deployment.

  • GPS device for recording trap locations.

Procedure:

  • Lure Preparation:

    • Load dispensers with a precise amount of this compound (e.g., 10 mg).

    • Prepare standard lures and blank (control) lures.

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Design the experiment using a randomized block design to minimize the effects of habitat variation. Each block should contain one of each treatment (e.g., this compound lure, standard lure, control).

    • Set a minimum distance between traps (e.g., 50-100 meters) to prevent interference.

  • Trap Deployment:

    • Deploy the traps at the designated locations, ensuring they are at the correct height and orientation for the target species.

    • Leave the traps in the field for a set period (e.g., 24 or 48 hours).

  • Data Collection and Analysis:

    • Collect the traps and count the number of target insects captured in each.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to compare the mean catches between the different lure treatments.

    • Rotate the treatments within each block over several trapping periods to further reduce positional effects.

Conclusion

The protocols and frameworks provided herein offer a systematic and scientifically rigorous approach to evaluating the potential of this compound, or any other novel volatile compound, as an insect semiochemical. By progressing from electrophysiological screening to laboratory behavioral assays and finally to field validation, researchers can build a comprehensive profile of a compound's activity. While direct evidence for this compound is currently scarce, this structured methodology will enable its definitive assessment and contribute to the discovery of new tools for insect behavior manipulation and pest management.

Application Notes and Protocols for Electroantennography (EAG) Studies with 3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting Electroantennography (EAG) studies with the volatile organic compound 3-Hepten-1-ol. This document outlines the principles of EAG, detailed experimental protocols, data presentation standards, and the underlying olfactory signaling pathways in insects.

Introduction to Electroantennography

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive screening tool for identifying compounds that are detected by an insect's olfactory system. The insect antenna is covered in sensory hairs called sensilla, which house Olfactory Receptor Neurons (ORNs). When volatile molecules, such as this compound, bind to odorant receptors on the dendrites of ORNs, a signal transduction cascade is initiated, resulting in the depolarization of the neuron's membrane. The EAG technique measures the summed potential of these depolarizations across a large population of ORNs. The resulting signal, a negative voltage deflection, is proportional to the number of responding neurons and the intensity of their response, thus providing a quantitative measure of the antenna's sensitivity to the tested compound.

Data Presentation: Quantitative EAG Responses to this compound

Quantitative data from EAG experiments are crucial for determining the sensitivity of an insect's olfactory system to this compound. A dose-response relationship is typically established by exposing the antenna to a range of odorant concentrations. The data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Dose-Response of Insect Antennae to this compound

Concentration of this compound (µg/µL)Mean EAG Response (mV) ± SENormalized Response (%)
Solvent Control (Hexane)0.12 ± 0.020
0.0010.35 ± 0.0420.9
0.010.78 ± 0.0660.0
0.11.45 ± 0.11120.9
12.10 ± 0.15180.0
102.55 ± 0.18220.9
1002.60 ± 0.20225.5
Standard Reference (e.g., (Z)-3-Hexen-1-ol at 1 µg/µL)1.10 ± 0.09100

Note: The data presented above are hypothetical and for illustrative purposes. Actual EAG responses would need to be determined empirically. The normalized response is calculated relative to the response to a standard reference compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting EAG assays with this compound.

Materials and Reagents
  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Standard reference compound (e.g., (Z)-3-Hexen-1-ol)

  • Conductive gel or saline solution (e.g., Ringer's solution)

  • Insects of the target species

  • EAG system (including amplifier, data acquisition unit, and software)

  • Micromanipulators

  • Glass capillary electrodes

  • Stereomicroscope

  • Fine scissors and forceps

  • Filter paper strips

  • Pasteur pipettes

  • Air stimulus controller for odor delivery

  • Purified and humidified air source

  • Faraday cage

Step-by-Step Protocol
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/µL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).

    • Prepare a solvent-only control.

    • Prepare a solution of the standard reference compound at a fixed concentration (e.g., 1 µg/µL).

  • Insect Preparation (Excised Antenna Method):

    • Anesthetize an insect by chilling it on ice for 1-2 minutes.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

    • Immediately mount the excised antenna onto the EAG probe.

  • Electrode Placement:

    • The EAG probe consists of a reference and a recording electrode.

    • Place a small amount of conductive gel on both electrodes.

    • Mount the basal end of the antenna onto the reference electrode.

    • Carefully bring the distal tip of the antenna into contact with the recording electrode, ensuring a good electrical connection.[1]

  • Odorant Delivery Setup:

    • Apply a known volume (e.g., 10 µL) of a this compound dilution onto a small strip of filter paper.

    • Insert the filter paper into a clean Pasteur pipette.

    • Mount the Pasteur pipette on the stimulus delivery system, with the tip positioned a few centimeters from the mounted antenna.

    • A continuous stream of purified and humidified air is passed over the antenna.

    • The stimulus controller is used to deliver a puff of air (e.g., 0.5 seconds) through the Pasteur pipette, carrying the odorant to the antenna.

  • EAG Recording:

    • Place the entire setup within a Faraday cage to minimize electrical noise.

    • Allow the antenna to stabilize in the clean air stream for a few minutes.

    • Record the baseline electrical activity.

    • Deliver the odor stimulus and record the resulting negative voltage deflection (the EAG response).

    • Present the different concentrations of this compound in a randomized order, with sufficient time between stimuli for the antenna to recover.

    • The solvent control and standard reference should be presented periodically throughout the experiment to monitor the antenna's viability and to allow for data normalization.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection for each stimulus.

    • Subtract the average response to the solvent control from the response to each this compound concentration.[2]

    • Normalize the data by expressing the response to this compound as a percentage of the response to the standard reference compound.[3]

    • Generate a dose-response curve by plotting the mean normalized EAG response against the logarithm of the this compound concentration.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of odorant detection in insects, which is relevant for understanding the response to this compound.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_complex Odorant Receptor Complex (OrX + Orco) OBP->OR_complex Transport & Release ORN_dendrite Olfactory Receptor Neuron (ORN) Dendrite OR_complex->ORN_dendrite Activation Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Signal Transduction Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

Caption: Generalized insect olfactory signaling pathway.

EAG Experimental Workflow

The diagram below outlines the key steps in the Electroantennography experimental process.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stimuli Prepare this compound Dilutions deliver_stimulus Deliver Odor Puff prep_stimuli->deliver_stimulus prep_insect Anesthetize Insect & Excise Antenna mount_antenna Mount Antenna on EAG Probe prep_insect->mount_antenna stabilize Stabilize Antenna in Purified Air Stream mount_antenna->stabilize stabilize->deliver_stimulus record_eag Record EAG Signal deliver_stimulus->record_eag measure_amplitude Measure Response Amplitude (mV) record_eag->measure_amplitude normalize_data Normalize Data to Standard Reference measure_amplitude->normalize_data generate_curve Generate Dose-Response Curve normalize_data->generate_curve

Caption: Workflow for a typical EAG experiment.

References

Synthesis of 3-Hepten-1-ol from 3-heptyn-1-ol via Partial Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 3-hepten-1-ol (B1143667) from 3-heptyn-1-ol (B78798) through partial hydrogenation. Two primary methods are detailed: catalytic hydrogenation using Lindlar's catalyst to produce the (Z)-isomer (cis-3-hepten-1-ol) and dissolving metal reduction with sodium in liquid ammonia (B1221849) to yield the (E)-isomer (trans-3-hepten-1-ol).

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications in the synthesis of fine chemicals, pharmaceuticals, and natural products. The partial hydrogenation of alkynes offers a direct route to both cis and trans alkenes, depending on the chosen methodology. For the conversion of 3-heptyn-1-ol, Lindlar's catalyst provides a reliable method for obtaining the (Z)-isomer, while the use of sodium in liquid ammonia affords the (E)-isomer with high selectivity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the partial hydrogenation of a close structural analog, 3-hexyn-1-ol, which can be used as a reference for the synthesis of this compound.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity for desired isomer (%)
(Z)-Isomer Synthesis Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)Methanol (B129727)251 (H₂)2-4>99>95 (cis)
(E)-Isomer Synthesis Sodium (Na)Liquid Ammonia (NH₃)-78 to -33Atmospheric1-2~95>95 (trans)

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-Hepten-1-ol via Catalytic Hydrogenation with Lindlar's Catalyst

This protocol describes the syn-hydrogenation of 3-heptyn-1-ol to yield (Z)-3-hepten-1-ol.[1][2] The Lindlar catalyst, a poisoned palladium catalyst, is employed to prevent over-reduction to the corresponding alkane.[1]

Materials:

  • 3-heptyn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous methanol (or ethanol)

  • Quinoline (B57606) (optional, for enhanced selectivity)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite® or other filtration aid

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Reaction Setup: In a round-bottom flask or a specialized hydrogenation vessel, dissolve 3-heptyn-1-ol (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: To the solution, add Lindlar's catalyst (5-10 wt% relative to the alkyne). For substrates particularly prone to over-reduction, a drop of quinoline can be added to further deactivate the catalyst.

  • Inerting the System: Seal the reaction vessel and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Hydrogenation: Introduce hydrogen gas to the reaction vessel, typically at atmospheric pressure or slightly above, using a balloon or a regulated supply.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure (Z)-3-hepten-1-ol.

Protocol 2: Synthesis of (E)-3-Hepten-1-ol via Sodium in Liquid Ammonia Reduction

This protocol outlines the anti-hydrogenation of 3-heptyn-1-ol to produce (E)-3-hepten-1-ol using a dissolving metal reduction.[1][3][4]

Materials:

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a septum for additions. Ensure all glassware is thoroughly dried.

  • Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume.

  • Formation of the Reductant: Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[4]

  • Substrate Addition: Dissolve 3-heptyn-1-ol in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium-ammonia solution.

  • Protonation: After the addition of the alkyne is complete, slowly add anhydrous ethanol or tert-butanol to the reaction mixture as a proton source.

  • Reaction Quenching: Once the blue color has dissipated (indicating the consumption of sodium), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.

  • Extraction and Work-up: To the remaining residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield pure (E)-3-hepten-1-ol.

Mandatory Visualizations

Partial_Hydrogenation_Workflow cluster_start Starting Material cluster_cis Synthesis of (Z)-3-Hepten-1-ol cluster_trans Synthesis of (E)-3-Hepten-1-ol 3_Heptyn_1_ol 3-Heptyn-1-ol Reaction_Cis Partial Hydrogenation 3_Heptyn_1_ol->Reaction_Cis Method 1 Reaction_Trans Dissolving Metal Reduction 3_Heptyn_1_ol->Reaction_Trans Method 2 Workup_Cis Filtration & Purification Reaction_Cis->Workup_Cis Catalyst Lindlar's Catalyst, H₂ Catalyst->Reaction_Cis Product_Cis (Z)-3-Hepten-1-ol Workup_Cis->Product_Cis Workup_Trans Quenching & Purification Reaction_Trans->Workup_Trans Reagent Na, liq. NH₃ Reagent->Reaction_Trans Product_Trans (E)-3-Hepten-1-ol Workup_Trans->Product_Trans

Caption: Synthetic routes for this compound.

Signaling_Pathways cluster_lindlar Lindlar Catalyst Pathway ((Z)-Isomer) cluster_na_nh3 Sodium/Ammonia Pathway ((E)-Isomer) A 3-Heptyn-1-ol adsorbs to catalyst surface B Syn-addition of two hydrogen atoms A->B C (Z)-3-Hepten-1-ol desorbs from catalyst surface B->C D Single electron transfer from Na to alkyne E Formation of a radical anion D->E F Protonation by NH₃ E->F G Second electron transfer F->G H Formation of a vinyl anion G->H I Second protonation H->I J (E)-3-Hepten-1-ol formation I->J

Caption: Reaction mechanisms for partial hydrogenation.

References

Application Note: Quantification of 3-Hepten-1-ol in Plant Headspace

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the quantification of 3-Hepten-1-ol, a common plant volatile organic compound (VOC), from plant headspace using dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers in plant science, chemical ecology, and drug development to accurately measure the emission rates of specific VOCs involved in plant-environment interactions. The protocol details sample collection, preparation of calibration standards, GC-MS analysis in Selected Ion Monitoring (SIM) mode, and data processing.

Introduction

Plants release a diverse array of volatile organic compounds (VOCs) that mediate crucial ecological interactions, such as attracting pollinators, deterring herbivores, and communicating with neighboring plants. This compound is a C7 alcohol that is often released as part of the "green leaf volatile" (GLV) bouquet, typically associated with mechanical damage or herbivory. Accurate quantification of such compounds is essential for understanding their biological roles and for potential applications in agriculture and drug development. This protocol outlines a robust and reproducible method for the quantification of this compound from the headspace of plants.

Data Presentation

The following table summarizes representative quantitative data for green leaf volatiles (GLVs), including C6 and related compounds, emitted from various plant species after mechanical damage or herbivory. These values provide a reference range for expected concentrations.

Plant SpeciesCompound ClassEmission Rate (ng/g Fresh Weight)Reference
Vigna radiataTotal GLVs92,850 ± 18,478[1]
Zea maysTotal GLVs18,337 ± 6,167[1]
Capsicum annuum(Z)-3-Hexenal26,034 ± 4,777[1]
Capsicum annuumHexanal10,022 ± 3,659[1]
Artemisia absinthiumα-Phellandrene175.54[2]
Artemisia absinthiumβ-Phellandrene150.17[2]
Artemisia yunnanensisArglabin2830.67[2]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound from plant headspace.

Materials and Reagents
  • Chemicals:

    • This compound (CAS No: 10606-47-0 for the mixture of isomers, 1708-81-2 for (Z)-isomer, 2108-05-6 for (E)-isomer)[3]

    • n-Octane (Internal Standard, CAS No: 111-65-9)

    • Methanol (B129727) (HPLC grade)

    • n-Hexane (HPLC grade)

  • Sorbent Tubes: Stainless steel tubes packed with a suitable adsorbent like Tenax® TA.

  • Glassware: Volumetric flasks (1 mL, 10 mL), microsyringes.

  • Equipment:

    • Dynamic headspace sampling system (push-pull or closed-loop)

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Thermal desorber

    • Analytical balance

Preparation of Standard Solutions

2.1. Stock Standard Solution of this compound (1 mg/mL):

  • Accurately weigh 10 mg of pure this compound (density: ~0.85 g/mL) into a 10 mL volumetric flask.[3]

  • Dissolve the this compound in methanol and fill the flask to the mark.

  • This stock solution has a concentration of 1 mg/mL or 1000 ng/µL.

2.2. Stock Internal Standard (IS) Solution of n-Octane (1 mg/mL):

  • Accurately weigh 10 mg of n-octane into a 10 mL volumetric flask.

  • Dissolve the n-octane in methanol and fill the flask to the mark.

2.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution in methanol. A fixed amount of the internal standard stock solution is added to each calibration standard. For example, to create a 5-point calibration curve ranging from 1 ng/µL to 20 ng/µL:

Calibration LevelConcentration of this compound (ng/µL)Volume of 1000 ng/µL Stock (µL)Volume of 100 ng/µL Working Stock (µL)Volume of IS Stock (1000 ng/µL) (µL)Final Volume with Methanol (µL)
11-10101000
25-50101000
31010-101000
41515-101000
52020-101000
Plant Headspace Sampling (Dynamic Headspace)
  • Enclose the plant or a part of the plant (e.g., a leaf or flower) in a glass chamber or a polyacetate bag.

  • Use a dynamic headspace collection system to pull charcoal-filtered air over the plant material at a defined flow rate (e.g., 100 mL/min).

  • The air is then passed through a sorbent tube containing Tenax® TA to trap the emitted volatiles.

  • Collect volatiles for a defined period (e.g., 1-4 hours).

  • After collection, elute the trapped volatiles from the sorbent tube with a small volume of n-hexane (e.g., 200 µL).

  • Add a known amount of the internal standard (n-octane) to the eluted sample. For example, add 1 µL of a 10 ng/µL n-octane solution.

GC-MS Analysis
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for this compound:

      • Quantifier ion: m/z 55[4][5]

      • Qualifier ions: m/z 41, 81[4][5]

    • Ions for n-Octane (IS):

      • Quantifier ion: m/z 57

      • Qualifier ions: m/z 43, 85

Quantification
  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard.

  • Determine the peak area ratio of this compound to the internal standard in the plant headspace samples.

  • Use the calibration curve to calculate the concentration of this compound in the collected sample.

  • The emission rate can be expressed as ng per gram of fresh plant weight per hour of collection.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sampling Sample Collection cluster_analysis Analysis & Quantification stock_analyte This compound Stock (1 mg/mL) serial_dilution Serial Dilution & Addition of IS stock_analyte->serial_dilution stock_is n-Octane (IS) Stock (1 mg/mL) stock_is->serial_dilution cal_standards Calibration Standards (1-20 ng/uL) serial_dilution->cal_standards gcms GC-MS Analysis (SIM Mode) cal_standards->gcms plant Plant Material headspace Dynamic Headspace Sampling plant->headspace sorbent Volatile Trapping (Tenax TA) headspace->sorbent elution Solvent Elution (n-Hexane) sorbent->elution spike Spike with IS elution->spike spike->gcms peak_integration Peak Area Integration gcms->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve Standards quantification Quantification of This compound peak_integration->quantification Samples cal_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for Field Trials of (Z)-3-Hepten-1-ol in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (Z)-3-hepten-1-ol as a potential attractant for pest management, with a specific focus on mosquito surveillance and control. The information is synthesized from semi-field trial data and established methodologies in the field of chemical ecology and pest management.

Introduction

(Z)-3-Hepten-1-ol is a volatile organic compound that has been investigated for its potential as a semiochemical in pest management strategies. As an analog of 1-octen-3-ol (B46169), a known attractant for many species of biting insects, (Z)-3-hepten-1-ol has been evaluated for its efficacy in attracting mosquitoes. This document outlines the findings from these evaluations and provides detailed protocols for replicating and expanding upon this research.

Data Presentation

The following tables summarize the quantitative data from semi-field trials comparing the efficacy of (Z)-3-hepten-1-ol to the standard attractant, 1-octen-3-ol, in attracting Aedes albopictus and Culex quinquefasciatus mosquitoes.

Table 1: Mean Number of Aedes albopictus Captured in Mosquito Magnet-X (MMX) Traps Baited with Alkenol Analogs in the Absence of Carbon Dioxide.

AttractantMean No. of Mosquitoes Captured (± SEM)
(Z)-3-Hepten-1-ol18.3 (± 2.5)a
1-Octen-3-ol (Standard)10.5 (± 1.8)b
Control (no attractant)Data not provided in source

Means followed by the same letter are not significantly different. Data from Cilek et al. (2011).[1]

Table 2: Mean Number of Aedes albopictus and Culex quinquefasciatus Captured in Mosquito Magnet-X (MMX) Traps Baited with Alkenol Analogs in the Presence of Carbon Dioxide.

SpeciesAttractantMean No. of Mosquitoes Captured (± SEM)
Aedes albopictus(Z)-3-Hepten-1-ol + CO₂45.2 (± 5.1)a
1-Octen-3-ol + CO₂ (Standard)48.7 (± 6.3)a
Culex quinquefasciatus(Z)-3-Hepten-1-ol + CO₂65.1 (± 8.9)a
1-Octen-3-ol + CO₂ (Standard)70.3 (± 10.2)a

For each species, means followed by the same letter are not significantly different. Data from Cilek et al. (2011).[1]

Experimental Protocols

The following protocols are based on the methodologies described in the semi-field evaluation of (Z)-3-hepten-1-ol.

Protocol 1: Preparation and Dispensing of (Z)-3-Hepten-1-ol Lure

Objective: To prepare and dispense (Z)-3-hepten-1-ol for use in mosquito traps.

Materials:

  • (Z)-3-Hepten-1-ol (≥95% purity)

  • High-purity hexane (B92381) (solvent)

  • Glass vials (20 ml) with screw caps

  • Cotton wicks

  • Micropipette

Procedure:

  • Prepare a stock solution of (Z)-3-hepten-1-ol in hexane. The concentration will depend on the desired release rate.

  • Place a cotton wick into a 20 ml glass vial.

  • Using a micropipette, apply a precise volume of the (Z)-3-hepten-1-ol stock solution onto the cotton wick.

  • Allow the solvent to evaporate completely, leaving the desired amount of (Z)-3-hepten-1-ol impregnated on the wick.

  • Cap the vial until deployment in the field.

Protocol 2: Semi-Field Evaluation of (Z)-3-Hepten-1-ol as a Mosquito Attractant

Objective: To evaluate the efficacy of (Z)-3-hepten-1-ol in attracting mosquitoes in a semi-field environment.

Materials:

  • Mosquito Magnet-X (MMX) suction traps

  • Prepared lures of (Z)-3-hepten-1-ol and 1-octen-3-ol (standard)

  • Carbon dioxide source (compressed gas cylinder or dry ice)

  • Cages of laboratory-reared, non-blood-fed female mosquitoes (Aedes albopictus and Culex quinquefasciatus, 5-10 days old)

  • Large outdoor screened enclosure (semi-field system)

  • Data collection sheets

Procedure:

  • Enclosure Setup:

    • Position the MMX traps within the semi-field enclosure. Traps should be placed at a standardized distance from each other (e.g., >10 meters) to minimize interference.

    • Place the traps in shaded areas, mimicking the natural resting sites of many mosquito species.

  • Lure and Trap Preparation:

    • Place the prepared (Z)-3-hepten-1-ol and 1-octen-3-ol lures into the designated compartments of the MMX traps.

    • For trials with carbon dioxide, connect the CO₂ source to the traps and set the release rate to a standard level (e.g., 500 ml/min).

  • Mosquito Release:

    • Release a known number of female mosquitoes (e.g., 200-300 per trial) into the enclosure.

  • Trapping Period:

    • Operate the traps for a set period, typically 12 or 24 hours, encompassing the peak activity times of the target mosquito species.

  • Data Collection:

    • At the end of the trapping period, retrieve the collection nets from each trap.

    • Count and identify the captured mosquitoes for each trap.

  • Experimental Design and Data Analysis:

    • Rotate the position of the different lures among the traps daily to account for any positional bias.

    • Replicate the trials over several days.

    • Analyze the mosquito capture data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the attractiveness of (Z)-3-hepten-1-ol to the standard and control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Pest_Management_Strategy cluster_0 Logical Flow of Pest Management Strategy Pest_Presence Presence of Target Pest (e.g., Mosquitoes) Semiochemical_Application Application of (Z)-3-Hepten-1-ol Lure Pest_Presence->Semiochemical_Application Triggers Behavioral_Response Attraction of Pest to Lure Semiochemical_Application->Behavioral_Response Induces Pest_Capture Pest Capture in Trap Behavioral_Response->Pest_Capture Leads to Population_Reduction Reduction in Pest Population Pest_Capture->Population_Reduction Contributes to

Caption: Logical flow of a pest management strategy using (Z)-3-hepten-1-ol.

Experimental_Workflow Lure_Preparation 1. Lure Preparation ((Z)-3-Hepten-1-ol & 1-Octen-3-ol) Trap_Setup 2. Trap Setup in Semi-Field System (Mosquito Magnet-X Traps) Lure_Preparation->Trap_Setup Mosquito_Release 3. Release of Target Mosquitoes (Aedes albopictus & Culex quinquefasciatus) Trap_Setup->Mosquito_Release Trapping 4. Trapping Period (12 or 24 hours) Mosquito_Release->Trapping Data_Collection 5. Data Collection (Counting & Identification of Captured Mosquitoes) Trapping->Data_Collection Data_Analysis 6. Statistical Analysis (Comparison of Attractant Efficacy) Data_Collection->Data_Analysis

Caption: Experimental workflow for the semi-field evaluation of (Z)-3-hepten-1-ol.

References

Formulation of 3-Hepten-1-ol for Slow-Release Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hepten-1-ol is a volatile organic compound with applications in various fields, including agriculture as a semiochemical for pest management, and in the fragrance and flavor industries.[1][2][3][4] Its high volatility, however, presents a significant challenge for applications requiring a sustained and controlled release over an extended period. This document provides detailed application notes and experimental protocols for the formulation of this compound into slow-release delivery systems. The focus is on two primary methods: microencapsulation and cyclodextrin (B1172386) inclusion complexation. These techniques protect the volatile compound from premature degradation and control its release rate, thereby enhancing its efficacy and longevity in various applications.

Physicochemical Properties of this compound:

PropertyValueReferences
Molecular FormulaC7H14O[1][2][5]
Molecular Weight114.19 g/mol [1][2][5]
Isomers(Z)-3-Hepten-1-ol, (E)-3-Hepten-1-ol[1][2]
AppearanceColorless liquid
OdorFresh, green, leafy, slightly fruity
Boiling Point~157 °C
SolubilityInsoluble in water, soluble in organic solvents

Slow-Release Formulation Strategies

Two primary strategies are detailed for the slow-release formulation of this compound:

  • Microencapsulation: This involves entrapping microscopic droplets of this compound within a solid polymer shell. The release is controlled by diffusion through the polymer wall or by degradation of the shell.[6]

  • Cyclodextrin Inclusion Complexation: This method involves the encapsulation of the volatile this compound molecule within the hydrophobic cavity of a cyclodextrin molecule, forming a stable complex that can release the active compound under specific conditions.[7][8][9]

Microencapsulation of this compound

Microencapsulation can be achieved through various techniques. Here, we detail protocols for interfacial polymerization and spray drying, which are well-suited for volatile compounds.

Interfacial Polymerization for Polyurea Microcapsules

Interfacial polymerization involves the reaction of two monomers at the interface of an oil-in-water emulsion to form a polymer shell around the oil droplets.[10][11][12] Polyurea is a common shell material due to its robustness and tunable permeability.[13]

Experimental Workflow: Interfacial Polymerization

cluster_prep Preparation cluster_process Process cluster_post Post-Processing oil_phase Oil Phase: This compound + Isocyanate Monomer emulsification Emulsification (High Shear Mixing) oil_phase->emulsification water_phase Aqueous Phase: Water + Surfactant water_phase->emulsification polymerization Add Amine Monomer Initiate Polymerization emulsification->polymerization curing Curing (Stirring at Elevated Temp.) polymerization->curing washing Washing & Centrifugation curing->washing drying Drying (e.g., Freeze Drying) washing->drying final_product Dry Microcapsules drying->final_product

Caption: Workflow for microencapsulation by interfacial polymerization.

Protocol: Interfacial Polymerization of this compound in Polyurea Microcapsules

  • Prepare the Oil Phase:

    • In a beaker, mix this compound (the core material) with a diisocyanate monomer (e.g., toluene (B28343) diisocyanate - TDI or isophorone (B1672270) diisocyanate - IPDI) at a core-to-monomer ratio typically ranging from 5:1 to 10:1 (w/w). Gently stir until the monomer is fully dissolved.

  • Prepare the Aqueous Phase:

    • In a separate, larger beaker, prepare an aqueous solution of a surfactant (e.g., 1-3% w/v polyvinyl alcohol - PVA) in deionized water. The surfactant stabilizes the emulsion.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer. The size of the resulting oil droplets, which will determine the microcapsule size, is controlled by the stirring speed and duration. Continue homogenization for 10-15 minutes to achieve a stable oil-in-water emulsion.

  • Polymerization:

    • While maintaining gentle agitation, add an aqueous solution of a polyamine monomer (e.g., diethylenetriamine (B155796) - DETA or hexamethylenediamine (B150038) - HMDA) dropwise to the emulsion. The molar ratio of isocyanate to amine groups is typically around 1:1.

    • The polymerization reaction will begin immediately at the oil-water interface.

  • Curing:

    • After the addition of the amine, continue stirring the suspension at a moderate speed (e.g., 300-500 rpm) for 2-4 hours at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete polymerization and curing of the microcapsule walls.

  • Washing and Collection:

    • Allow the microcapsule suspension to cool to room temperature.

    • Collect the microcapsules by centrifugation or filtration.

    • Wash the collected microcapsules several times with deionized water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and excess surfactant.

  • Drying:

    • Dry the washed microcapsules, for example, by freeze-drying or air-drying at a low temperature, to obtain a free-flowing powder.

Quantitative Data: Interfacial Polymerization

ParameterTypical RangeFactors Influencing
Microcapsule Size10 - 200 µmStirring speed, surfactant concentration
Shell Thickness0.5 - 5 µmMonomer concentration, reaction time
Loading Efficiency70 - 95%Core-to-shell ratio, volatility of core
Release Rate1 - 10% per dayShell thickness, polymer type, environmental temperature
Spray Drying

Spray drying is a scalable and continuous process where an emulsion of the core material and a wall material solution is atomized into a hot air stream, leading to the rapid evaporation of the solvent and the formation of solid microcapsules.[14][15][16][17][18]

Experimental Workflow: Spray Drying

cluster_prep Preparation cluster_process Process cluster_post Post-Processing core_prep This compound (Core Material) emulsification Emulsification (Homogenization) core_prep->emulsification wall_prep Wall Material Solution (e.g., Gum Arabic, Maltodextrin) wall_prep->emulsification atomization Atomization (Spray Nozzle) emulsification->atomization drying Drying Chamber (Hot Air) atomization->drying collection Cyclone Separator drying->collection final_product Dry Microcapsules collection->final_product cluster_components Components cluster_process Process cluster_product Product CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Mixing Mixing in Aqueous Solution CD->Mixing Guest This compound (Hydrophobic Molecule) Guest->Mixing Complexation Inclusion Complex Formation Mixing->Complexation Complex Stable Inclusion Complex Complexation->Complex Properties Reduced Volatility Increased Stability Complex->Properties

References

Application Notes and Protocols for the Use of 3-Hepten-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hepten-1-ol (B1143667), a seven-carbon unsaturated alcohol, serves as a versatile and valuable starting material in organic synthesis. Its chemical structure, featuring both a hydroxyl group and a carbon-carbon double bond, allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex molecules, including natural products, pheromones, and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound, with a focus on its (Z)-isomer, also known as cis-3-Hepten-1-ol.

The strategic placement of the double bond and the primary alcohol functionality enables chemists to perform a variety of reactions, such as oxidations, esterifications, etherifications, and epoxidations. These transformations can be carried out with a high degree of chemo- and stereoselectivity, providing access to a diverse array of downstream products. The following sections will detail the protocols for these key reactions, present quantitative data in tabular format, and provide visual representations of the synthetic pathways.

Key Synthetic Transformations of (Z)-3-Hepten-1-ol

(Z)-3-Hepten-1-ol is a key intermediate in the synthesis of various organic compounds. Its functional groups can be selectively targeted to yield a range of products with applications in fragrance, agriculture, and medicinal chemistry.

logical_relationships cluster_reactions Key Synthetic Transformations cluster_products Resulting Products start (Z)-3-Hepten-1-ol oxidation Oxidation start->oxidation Swern Oxidation esterification Esterification start->esterification Acetic Anhydride (B1165640), Pyridine (B92270) etherification Etherification start->etherification Williamson Ether Synthesis epoxidation Epoxidation start->epoxidation m-CPBA aldehyde (Z)-3-Heptenal oxidation->aldehyde ester (Z)-3-Heptenyl Acetate (B1210297) esterification->ester ether (Z)-3-Heptenyl Methyl Ether etherification->ether epoxide cis-3,4-Epoxyheptan-1-ol epoxidation->epoxide

Caption: Key synthetic transformations of (Z)-3-Hepten-1-ol.

Data Presentation

The following tables summarize the quantitative data for the key reactions described in this document, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Oxidation of (Z)-3-Hepten-1-ol

ReactionOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt2~90 (estimated)

Table 2: Esterification of (Z)-3-Hepten-1-ol

ReactionAcylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AcetylationAcetic AnhydridePyridineDichloromethane0 to rt895

Table 3: Etherification of (Z)-3-Hepten-1-ol

ReactionAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Williamson Ether SynthesisMethyl IodideNaHTHF0 to rt12High (typical)

Table 4: Epoxidation of (Z)-3-Hepten-1-ol

ReactionEpoxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Epoxidationm-CPBADichloromethane0 to rt4High (typical)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide for researchers and may require optimization for specific laboratory conditions and scales.

Protocol 1: Swern Oxidation of (Z)-3-Hepten-1-ol to (Z)-3-Heptenal

This protocol describes the mild oxidation of (Z)-3-hepten-1-ol to the corresponding aldehyde, (Z)-3-heptenal, using Swern oxidation conditions.[1] This method is known for its high yields and compatibility with a wide range of functional groups.

experimental_workflow_swern cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_dmso Prepare solution of DMSO in CH₂Cl₂ add_dmso Add DMSO solution to Oxalyl Chloride solution prep_dmso->add_dmso prep_oxalyl Prepare solution of Oxalyl Chloride in CH₂Cl₂ at -78°C prep_oxalyl->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add (Z)-3-Hepten-1-ol solution stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_tea Add Triethylamine (B128534) stir2->add_tea warm Warm to room temperature add_tea->warm quench Quench with water warm->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Swern oxidation.

Materials:

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in CH₂Cl₂ dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (Z)-3-hepten-1-ol (1.0 eq.) in CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 10 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (Z)-3-heptenal.

Protocol 2: Esterification of (Z)-3-Hepten-1-ol to (Z)-3-Heptenyl Acetate

This protocol details the conversion of (Z)-3-hepten-1-ol to its corresponding acetate ester, a known insect pheromone component.[2] The reaction utilizes acetic anhydride in the presence of pyridine.

experimental_workflow_esterification cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve (Z)-3-Hepten-1-ol and Pyridine in CH₂Cl₂ cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride warm_stir Warm to room temperature and stir for 8h add_anhydride->warm_stir quench Quench with water warm_stir->quench extract Extract with CH₂Cl₂ quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for esterification.

Materials:

  • (Z)-3-Hepten-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (Z)-3-hepten-1-ol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (Z)-3-heptenyl acetate.[2]

Protocol 3: Williamson Ether Synthesis of (Z)-3-Hepten-1-ol to (Z)-3-Heptenyl Methyl Ether

This protocol describes the formation of an ether from (Z)-3-hepten-1-ol using the Williamson ether synthesis.[3] The alcohol is first deprotonated with a strong base, followed by reaction with an alkyl halide.

experimental_workflow_etherification cluster_reaction Reaction cluster_workup Work-up and Purification suspend_nah Suspend NaH in THF cool Cool to 0°C suspend_nah->cool add_alcohol Add (Z)-3-Hepten-1-ol dropwise cool->add_alcohol stir1 Stir for 30 min add_alcohol->stir1 add_halide Add Methyl Iodide stir1->add_halide warm_stir Warm to room temperature and stir for 12h add_halide->warm_stir quench Quench with sat. NH₄Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation concentrate->purify

Caption: Experimental workflow for Williamson ether synthesis.

Materials:

  • (Z)-3-Hepten-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (Z)-3-hepten-1-ol (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain (Z)-3-heptenyl methyl ether.

Protocol 4: Epoxidation of (Z)-3-Hepten-1-ol to cis-3,4-Epoxyheptan-1-ol

This protocol outlines the epoxidation of the double bond in (Z)-3-hepten-1-ol using meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.[4]

experimental_workflow_epoxidation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve (Z)-3-Hepten-1-ol in CH₂Cl₂ cool Cool to 0°C dissolve->cool add_mcpba Add m-CPBA portionwise cool->add_mcpba warm_stir Warm to room temperature and stir for 4h add_mcpba->warm_stir filter Filter off m-chlorobenzoic acid warm_stir->filter wash_bicarb Wash with sat. NaHCO₃ filter->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for epoxidation with m-CPBA.

Materials:

  • (Z)-3-Hepten-1-ol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (Z)-3-hepten-1-ol (1.0 eq.) in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq.) portionwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford cis-3,4-epoxyheptan-1-ol.

Conclusion

This compound is a readily available and highly useful starting material for a variety of important synthetic transformations. The protocols outlined in this document for oxidation, esterification, etherification, and epoxidation demonstrate the versatility of this compound in accessing a range of functionalized molecules. The ability to selectively transform either the alcohol or the alkene functionality, or both, makes this compound a valuable tool for researchers in the fields of natural product synthesis, drug discovery, and materials science. The provided protocols and data serve as a practical guide for the efficient utilization of this important synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Hepten-1-ol. Our aim is to help you improve reaction yields and achieve high stereoselectivity by addressing common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of (Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol?

A1: The most common and effective methods for stereoselective synthesis of this compound isomers involve carbon-carbon double bond formation reactions and the reduction of alkynes. Key methods include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically favors the formation of (E)-alkenes.[1][2] However, modifications such as the Still-Gennari protocol can be employed to achieve high (Z)-selectivity.[1][2][3]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[4][5]

  • Reduction of 3-Heptyn-1-ol (B78798): The partial reduction of 3-heptyn-1-ol is a straightforward method to produce specific isomers. Catalytic hydrogenation using Lindlar's catalyst yields the (Z)-isomer, while dissolving metal reduction (e.g., sodium in liquid ammonia) produces the (E)-isomer.[6]

Q2: My Horner-Wadsworth-Emmons reaction is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in the HWE reaction can stem from several factors. Common issues include incomplete deprotonation of the phosphonate (B1237965), moisture in the reaction, and steric hindrance. To troubleshoot, consider the following:

  • Base Strength and Stoichiometry: Ensure a sufficiently strong and fresh base is used in stoichiometric amounts to completely deprotonate the phosphonate.

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and is readily quenched by water. All glassware must be thoroughly dried, and anhydrous solvents should be used under an inert atmosphere.[7]

  • Reaction Temperature: While lower temperatures are often used to control selectivity, higher temperatures can sometimes improve yields, especially with sterically hindered substrates.[7]

  • Purity of Reagents: Ensure the aldehyde and phosphonate reagent are pure and free of contaminants that could interfere with the reaction.

Q3: I am struggling to achieve high (Z)-selectivity in my Wittig reaction. How can I improve this?

A3: Achieving high (Z)-selectivity with the Wittig reaction is typically accomplished using non-stabilized ylides under salt-free conditions. Key factors to consider are:

  • Ylide Stability: Use a non-stabilized ylide (e.g., prepared from an alkyltriphenylphosphonium salt). These ylides react kinetically to favor the formation of the (Z)-alkene.[8]

  • Solvent Choice: Aprotic, non-polar solvents are generally preferred.

  • Base and Counterion: The choice of base can influence the aggregation of intermediates. Salt-free conditions, often achieved by using bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS), can enhance (Z)-selectivity.

  • Temperature: Running the reaction at low temperatures can improve the kinetic control and favor the (Z)-isomer.

Q4: What is the most common side product in the Wittig reaction and how can it be removed?

A4: The most common side product in a Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[8] This byproduct can often be challenging to separate from the desired alkene due to similar physical properties.[8] Common purification strategies include:

  • Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for separation.[8]

  • Chromatography: Column chromatography is a widely used technique to separate the product from triphenylphosphine oxide.[8]

  • Precipitation: Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and hexanes, while the alkene product remains in solution.[8]

Troubleshooting Guides

Issue 1: Low Yield in Stereoselective Synthesis
Potential Cause Troubleshooting Steps
Incomplete Deprotonation (HWE/Wittig) - Use a stronger base (e.g., n-BuLi, NaH, KHMDS). - Ensure the base is fresh and accurately measured. - Increase the reaction time for deprotonation.
Moisture Contamination - Thoroughly dry all glassware in an oven. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Steric Hindrance - Increase reaction temperature and time.[7] - For HWE, use a less sterically hindered phosphonate reagent.[7]
Impure Reagents - Purify starting materials (aldehyde, phosphonate, or alkyl halide) before use. - Check for decomposition of the aldehyde.
Inefficient Catalyst (Alkyne Reduction) - Use fresh Lindlar's catalyst or prepare P-2 Nickel catalyst in situ.[6] - Ensure the catalyst is not over-poisoned.
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions for (Z)-selectivity (HWE) - Employ the Still-Gennari modification using a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate).[1][2] - Use a strong, non-coordinating base like KHMDS with 18-crown-6 (B118740) in THF at low temperatures (-78 °C).[1][9]
Incorrect Reaction Conditions for (E)-selectivity (HWE) - Use standard HWE conditions with sodium or lithium bases.[7] - Higher reaction temperatures generally favor the (E)-isomer.[1][7] - Use bulky groups on the phosphonate.[7]
Ylide Stabilization (Wittig) - For (Z)-selectivity, use a non-stabilized ylide.[8] - For (E)-selectivity, use a stabilized ylide (containing an electron-withdrawing group).
Over-reduction or Isomerization (Alkyne Reduction) - Carefully monitor the reaction progress by TLC or GC to avoid over-reduction to the alkane. - Ensure the catalyst is sufficiently poisoned for the Lindlar reduction.

Data Presentation: Influence of Reaction Conditions on Stereoselectivity

The following tables summarize quantitative data on the impact of various reaction parameters on the stereoselectivity of the Horner-Wadsworth-Emmons reaction.

Table 1: Effect of Base and Temperature on HWE Stereoselectivity

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
Methyl 2-(dimethoxyphosphoryl)acetateVariousLiHMDSTHF-78-Favors Z
Methyl 2-(dimethoxyphosphoryl)acetateVariousLiHMDSTHF23-Favors E
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-20943:97
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeKHMDSTHF-78619:91
Bis(2,2,2-trifluoroethyl) phosphonateBenzaldehydeNaHTHF-2010026:74

Data compiled from various sources, including studies on modified Still-Gennari reagents.[9][10]

Experimental Protocols

Protocol 1: (Z)-3-Hepten-1-ol via Still-Gennari Modified HWE Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

  • Preparation of the Phosphonate Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add bis(2,2,2-trifluoroethyl) (3-hydroxypropyl)phosphonate (1.0 eq) to anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add potassium hexamethyldisilazide (KHMDS) (1.05 eq) as a solution in THF to the phosphonate solution.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde:

    • To the ylide solution, add freshly distilled butyraldehyde (B50154) (1.1 eq) dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (Z)-3-Hepten-1-ol.

Protocol 2: (Z)-3-Hepten-1-ol via Reduction of 3-Heptyn-1-ol

This protocol describes the partial hydrogenation of an alkyne to the corresponding cis-alkene.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-heptyn-1-ol (1.0 eq) in anhydrous ethanol.

    • Add Lindlar's catalyst (5-10 wt% of the alkyne).[6]

    • Add a small amount of quinoline (B57606) as a catalyst poison to enhance selectivity.[6]

  • Hydrogenation:

    • Seal the flask and purge the system with nitrogen, followed by hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

    • Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by distillation or column chromatography to yield (Z)-3-Hepten-1-ol.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield Observed cause1 Incomplete Deprotonation? start->cause1 cause2 Moisture Contamination? cause1->cause2 No solution1 Use Stronger/Fresher Base Increase Deprotonation Time cause1->solution1 Yes cause3 Steric Hindrance? cause2->cause3 No solution2 Use Anhydrous Solvents Dry Glassware Inert Atmosphere cause2->solution2 Yes solution3 Increase Reaction Temp/Time Use Less Hindered Reagent cause3->solution3 Yes

Caption: Troubleshooting workflow for low reaction yield.

Stereoselective_Synthesis_Pathway start Desired Isomer? z_isomer (Z)-3-Hepten-1-ol start->z_isomer Z-isomer e_isomer (E)-3-Hepten-1-ol start->e_isomer E-isomer method1 Still-Gennari HWE z_isomer->method1 method2 Wittig (Non-stabilized ylide) z_isomer->method2 method3 Reduction of 3-Heptyn-1-ol (Lindlar's Catalyst) z_isomer->method3 method4 Standard HWE e_isomer->method4 method5 Wittig (Stabilized ylide) e_isomer->method5 method6 Reduction of 3-Heptyn-1-ol (Na/NH3) e_isomer->method6

References

Technical Support Center: Purification of 3-Hepten-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (Z)- and (E)-3-hepten-1-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating (Z)- and (E)-3-hepten-1-ol isomers?

The primary challenge lies in the similar physicochemical properties of the (Z) and (E) isomers. These geometric isomers often have very close boiling points and polarities, making their separation by traditional methods like fractional distillation and standard chromatography difficult.

Q2: Which purification techniques are most effective for separating these isomers?

Gas chromatography (GC) is a highly effective technique for the analytical and preparative separation of 3-hepten-1-ol (B1143667) isomers. The choice of a suitable capillary column with an appropriate stationary phase is crucial for achieving baseline separation. Fractional distillation can also be employed, but its success is highly dependent on the boiling point difference between the isomers and the efficiency of the distillation column. High-performance liquid chromatography (HPLC) can also be used, particularly with specialized columns that can differentiate based on the subtle shape differences between the isomers.

Q3: What are the known boiling points of the (Z)- and (E)-isomers of this compound?

Data Presentation: Physical Properties of this compound Isomers

For effective method development, it is essential to understand the physical properties of the isomers. The following table summarizes available data.

Property(Z)-3-Hepten-1-ol(E)-3-Hepten-1-ol
Molecular Formula C₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol
Boiling Point 169-170 °C @ 760 TorrData not readily available, expected to be similar to (Z)-isomer
Kovats Retention Index (Non-polar column) ~988~940
Kovats Retention Index (Polar column) ~1491Data not readily available

Note: Kovats retention indices are dependent on the specific GC column and conditions used.

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers by Gas Chromatography (GC)

Symptom: The chromatogram shows a single broad peak or two overlapping peaks for the (Z)- and (E)-isomers.

Diagram: Troubleshooting Workflow for GC Co-elution

Caption: Troubleshooting workflow for co-eluting this compound isomers in GC.

Possible Causes and Solutions:

  • Inappropriate GC Column:

    • Cause: The stationary phase of the column is not selective enough to differentiate between the isomers.

    • Solution: Based on the available Kovats retention indices, a polar stationary phase (e.g., a wax-type column like Carbowax 20M or a similar polyethylene (B3416737) glycol phase) is recommended as it generally provides better separation for polar analytes like alcohols and can better discriminate between the subtle polarity differences of cis/trans isomers.

  • Suboptimal Temperature Program:

    • Cause: The temperature ramp may be too fast, not allowing for sufficient interaction with the stationary phase, or the isothermal temperature may not be ideal.

    • Solution:

      • Start with a lower initial temperature to improve the separation of these relatively volatile compounds.

      • Employ a slower temperature ramp rate (e.g., 2-5 °C/min) to enhance resolution.

      • Experiment with different isothermal temperatures if a temperature program is not necessary.

  • Incorrect Carrier Gas Flow Rate:

    • Cause: The linear velocity of the carrier gas (e.g., helium, hydrogen, or nitrogen) is outside the optimal range for the column, leading to band broadening.

    • Solution: Optimize the carrier gas flow rate to achieve the best column efficiency (lowest theoretical plate height). Consult the column manufacturer's guidelines for the optimal flow rate for your specific column dimensions.

Issue 2: Peak Tailing in the Gas Chromatogram

Symptom: The peaks for the this compound isomers are asymmetrical, with a pronounced "tail" extending from the back of the peak.

Diagram: Troubleshooting Workflow for Peak Tailing in GC

Caption: Troubleshooting workflow for addressing peak tailing of alcohol isomers in GC.

Possible Causes and Solutions:

  • Active Sites in the GC System:

    • Cause: The hydroxyl group of the alcohols can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector, leading to peak tailing.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure that a high-quality, deactivated (silanized) inlet liner is used.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a stable and inert stationary phase.

      • System Passivation: In some cases, injecting a derivatizing agent (e.g., silylating reagent) can help to passivate active sites throughout the system.

  • Column Contamination or Degradation:

    • Cause: Accumulation of non-volatile residues or degradation of the stationary phase can create active sites.

    • Solution:

      • Trim the Column: Remove the first 10-15 cm from the inlet end of the column to eliminate accumulated contaminants.

      • Bake Out the Column: Heat the column to its maximum recommended temperature (without exceeding it) for a period to remove volatile contaminants.

      • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.

  • Sample Overload:

    • Cause: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks.

    • Solution: Dilute the sample and reinject.

Experimental Protocols

Protocol 1: Recommended Gas Chromatography (GC) Method for Isomer Separation

  • Column: A polar capillary column, such as a DB-WAX, HP-INNOWax, or equivalent polyethylene glycol (PEG) stationary phase. A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (adjust as necessary based on concentration).

  • Split Ratio: 50:1 (can be adjusted to optimize sensitivity and peak shape).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Final Hold: Hold at 180 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

Note: This is a starting point, and optimization of the temperature program and flow rate may be necessary to achieve baseline separation of the isomers.

Protocol 2: Fractional Distillation (General Procedure)

Fractional distillation can be attempted if a significant boiling point difference is confirmed.

  • Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Procedure:

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Place the mixture of this compound isomers in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the mixture. The vapor will begin to rise through the fractionating column.

    • Carefully monitor the temperature at the top of the column. The temperature should plateau as the first isomer begins to distill.

    • Collect the fraction that distills over at a constant temperature.

    • Once the temperature begins to rise again, change the receiving flask to collect the second isomer.

  • Critical Consideration: The efficiency of the separation is highly dependent on the number of theoretical plates in the fractionating column. For isomers with very close boiling points, a column with a high number of theoretical plates is required. The distillation must be carried out slowly to allow for proper equilibration between the liquid and vapor phases within the column.

Overcoming side reactions in the synthesis of 3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Hepten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve nucleophilic additions to carbonyl compounds or ring-opening reactions of epoxides. Key strategies include the Grignard reaction, where a butylmagnesium halide is reacted with an appropriate aldehyde, and the Wittig reaction, which allows for the formation of the double bond with stereochemical control. Another approach involves the reaction of a Grignard reagent with ethylene (B1197577) oxide.

Q2: How can I control the stereochemistry of the double bond to obtain the desired (Z)- or (E)-isomer of this compound?

A2: The stereochemical outcome of the double bond is highly dependent on the chosen synthetic route.

  • For the Wittig reaction , the choice of ylide is crucial. Non-stabilized ylides generally lead to the (Z)-alkene (cis), while stabilized ylides favor the (E)-alkene (trans).[1][2] The Schlosser modification of the Wittig reaction can also be employed to obtain the E-alkene.[2]

  • Reduction of an alkyne precursor is another effective method. The use of Lindlar's catalyst for the hydrogenation of a corresponding heptynyl alcohol will predominantly yield the (Z)-isomer, while a dissolving metal reduction (e.g., sodium in liquid ammonia) will produce the (E)-isomer.

Q3: What are the typical impurities I might encounter, and how can they be removed?

A3: Common impurities depend on the synthetic method used.

  • In Grignard reactions , biphenyl (B1667301) (from the coupling of the Grignard reagent) and unreacted starting materials are common.[3]

  • In Wittig reactions , triphenylphosphine (B44618) oxide is a significant byproduct that can be challenging to remove.[4]

  • Purification is typically achieved through column chromatography on silica (B1680970) gel. Recrystallization can also be effective for removing triphenylphosphine oxide in some cases.[4]

Troubleshooting Guides

Problem 1: Low Yield in Grignard Synthesis of this compound

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • A significant amount of starting material (aldehyde or ketone) is recovered.

  • Formation of a white precipitate during the reaction.

Possible Causes and Solutions:

CauseSolution
Presence of water in reagents or glassware. Grignard reagents are extremely sensitive to moisture and will be quenched by water.[3][5] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure magnesium. The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings in a mortar and pestle or use a small amount of iodine to activate the surface.
Formation of biphenyl byproduct. This can occur if the Grignard reagent couples with itself.[3] This side reaction is more prevalent at higher temperatures. Maintain a low reaction temperature during the formation of the Grignard reagent.
The Grignard reagent is acting as a base. If the carbonyl compound is sterically hindered or has acidic protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[6] Use a less hindered carbonyl starting material if possible.

Troubleshooting Workflow for Low Grignard Yield

Troubleshooting Low Yield in Grignard Synthesis start Low Yield of this compound check_water Check for Moisture Contamination start->check_water check_mg Evaluate Magnesium Activation start->check_mg check_temp Review Reaction Temperature start->check_temp check_side_reactions Analyze for Side Products (e.g., Biphenyl) start->check_side_reactions solution_dry Action: Use Anhydrous Solvents & Oven-Dried Glassware check_water->solution_dry solution_mg Action: Activate Magnesium (e.g., with Iodine) check_mg->solution_mg solution_temp Action: Maintain Low Reaction Temperature check_temp->solution_temp solution_purification Action: Optimize Purification to Remove Biphenyl check_side_reactions->solution_purification

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Problem 2: Poor Stereoselectivity in Wittig Synthesis of this compound

Symptoms:

  • The reaction produces a mixture of (Z)- and (E)-isomers.

  • The desired isomer is the minor product.

Possible Causes and Solutions:

CauseSolution
Incorrect ylide type. For (Z)-3-Hepten-1-ol, a non-stabilized ylide should be used. For the (E)-isomer, a stabilized ylide is preferred.[1][7]
Presence of lithium salts. Lithium salts can stabilize the betaine (B1666868) intermediate, leading to a loss of stereoselectivity.[1][2] Use sodium- or potassium-based bases (e.g., NaH, KHMDS) for ylide generation.
Reaction temperature. The formation of the oxaphosphetane intermediate and its subsequent decomposition are temperature-dependent. Running the reaction at low temperatures can improve selectivity.

Decision Tree for Optimizing Wittig Stereoselectivity

Optimizing Wittig Reaction Stereoselectivity start Poor Stereoselectivity desired_isomer Desired Isomer? start->desired_isomer z_isomer (Z)-Isomer desired_isomer->z_isomer Z e_isomer (E)-Isomer desired_isomer->e_isomer E use_non_stabilized Use Non-Stabilized Ylide z_isomer->use_non_stabilized use_stabilized Use Stabilized Ylide or Schlosser Modification e_isomer->use_stabilized check_base Check Base Used for Ylide Generation use_non_stabilized->check_base use_stabilized->check_base use_na_k_base Switch to Na- or K-based Base (e.g., NaH, KHMDS) check_base->use_na_k_base

Caption: Decision tree for optimizing Wittig reaction stereoselectivity.

Experimental Protocols

Synthesis of (Z)-3-Hepten-1-ol via Wittig Reaction

This protocol is a general representation and may require optimization.

1. Preparation of the Phosphonium (B103445) Salt:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene).

  • Add 1-bromobutane (B133212) dropwise to the solution at room temperature.

  • Stir the mixture at reflux for 24 hours.

  • Cool the reaction to room temperature, and collect the resulting white precipitate (butyltriphenylphosphonium bromide) by filtration. Wash with cold diethyl ether and dry under vacuum.

2. Ylide Formation and Reaction with Aldehyde:

  • Suspend the prepared phosphonium salt in anhydrous THF under an inert atmosphere.

  • Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise until a deep red or orange color persists, indicating ylide formation.

  • Slowly add a solution of 3-hydroxypropanal (B37111) (protected as a silyl (B83357) ether, e.g., TBDMS ether) in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

3. Work-up and Deprotection:

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Deprotect the silyl ether using a standard procedure (e.g., TBAF in THF) to yield (Z)-3-Hepten-1-ol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Wittig Synthesis of this compound

EntryYlide TypeBaseSolventTemperature (°C)(Z):(E) Ratio (approx.)Yield (%)
1Non-stabilizedn-BuLiTHF-78 to 25>95:575-85
2Non-stabilizedNaHDMSO2585:1570-80
3StabilizedNaOEtEtOH25<10:9080-90

Note: Data are representative and may vary based on specific substrate and reaction scale.

References

Technical Support Center: Analysis of 3-Hepten-1-ol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 3-Hepten-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Question 1: Why am I seeing poor peak shape (tailing, fronting, or splitting) for my this compound standard?

Answer: Poor peak shape is a common issue in GC analysis and can stem from several sources.

  • Peak Tailing: This is often observed with polar compounds like alcohols and can be caused by unwanted interactions between the analyte and active sites in the GC system.[1]

    • Troubleshooting Steps:

      • Check the Inlet Liner: Active silanol (B1196071) groups in a dirty or non-deactivated liner can cause tailing. Replace the liner with a fresh, deactivated one.[1][2]

      • Column Contamination: The front section of the GC column can accumulate non-volatile residues or become active. Trim 10-20 cm from the front of the column.[1][2]

      • Sample Concentration: Injecting too much sample can lead to tailing peaks. Try diluting your sample.[3][4]

      • System Leaks: Check for leaks at the injector, detector, and column fittings.

  • Peak Fronting: This is typically a sign of column overload.

    • Troubleshooting Steps:

      • Reduce Sample Concentration: The most common cause is injecting a sample that is too concentrated. Dilute the sample and reinject.[2][4]

      • Check for Solvent Mismatch: In splitless injection, a mismatch between the polarity of the injection solvent and the column's stationary phase can cause fronting.[2]

  • Split Peaks: This indicates a problem with the focusing of the analyte band at the start of the separation.

    • Troubleshooting Steps:

      • Verify Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the injector.[1][2] An improper cut can cause the sample to be introduced unevenly.

      • Optimize Initial Oven Temperature: For splitless injections, the initial oven temperature should be at least 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[2]

      • Injection Technique: In splitless injection, if the split vent is opened too early, it can cause peaks to appear broad or split.[5]

Question 2: My sensitivity for this compound is very low. How can I increase the signal-to-noise ratio?

Answer: Low sensitivity can be a result of suboptimal sample preparation, injection parameters, or mass spectrometer settings.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: For volatile compounds like this compound, consider using a pre-concentration technique such as Solid-Phase Microextraction (SPME) or Headspace analysis.[6] These methods help increase the amount of analyte introduced into the GC-MS system.

    • Use Splitless Injection: If you are using a split injection, switching to splitless mode will introduce the entire sample volume onto the column, significantly boosting sensitivity for trace analysis.[7]

    • Optimize MS Parameters:

      • Ensure the MS is properly tuned. Use the manufacturer's recommended tuning protocol.

      • For quantification, switch from Full Scan mode to Selected Ion Monitoring (SIM) mode. By monitoring only a few characteristic ions for this compound (e.g., from its known mass spectrum), you can dramatically increase sensitivity.[8] The molecular weight of this compound is approximately 114.19 g/mol .[9][10]

    • Check for System Leaks: Small leaks in the system can reduce the amount of sample reaching the detector.

    • Clean the Ion Source: A dirty ion source can suppress signal intensity. Follow the manufacturer's instructions for cleaning.

Question 3: The retention time for this compound is shifting between runs. What is the cause?

Answer: Retention time instability is typically caused by issues with the carrier gas flow rate, oven temperature, or column integrity.[1]

  • Troubleshooting Steps:

    • Verify Carrier Gas Flow: Ensure the carrier gas cylinder has adequate pressure and that the electronic pressure control (EPC) is functioning correctly. Check for leaks in the gas lines.[1]

    • Check Column Dimensions in Software: The instrument calculates flow based on the column dimensions entered into the software. Verify that the length, internal diameter, and film thickness are correct, especially after trimming the column.[1]

    • Inspect the Column: Stationary phase degradation ("column bleed") can lead to retention time shifts. This can be caused by oxygen in the carrier gas or operating at temperatures above the column's limit.

    • Ensure Oven Temperature is Stable: Confirm that the GC oven is accurately reaching and holding the setpoint temperatures throughout the analytical run.

GC-MS Parameter Summary Tables

The following tables provide recommended starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Recommended GC Columns and Injection Parameters

ParameterRecommendationRationale
GC Column DB-5ms, HP-5ms, or similar (non-polar)Good general-purpose columns for volatile and semi-volatile compounds.[11]
DB-624 or similar (mid-polar)Can provide better peak shape for polar compounds like alcohols.[11]
Film Thickness 0.25 µm - 1.0 µmThicker films can help retain highly volatile compounds, improving peak shape.[11]
Injector Type Split/SplitlessStandard for capillary GC.
Injection Mode SplitlessRecommended for trace analysis to maximize sensitivity.[7][12]
Injection Volume 1 µLA common starting point; can be optimized.[12]
Injector Temp. 250 °CShould be hot enough to ensure complete vaporization without causing thermal degradation.

Table 2: Suggested GC Oven and MS Parameters

ParameterRecommendationRationale
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal for most standard capillary columns.
Initial Oven Temp. 40 - 50 °CStart below the solvent's boiling point for good peak focusing.[2] Hold for 1-2 min.
Oven Ramp Rate 5 - 15 °C/minA moderate ramp allows for good separation of compounds.
Final Oven Temp. 240 - 280 °CEnsure all analytes of interest have eluted.
MS Ion Source Temp. 230 - 280 °CA standard starting point; can be optimized.[13]
MS Quad Temp. 150 °CA standard starting point; can be optimized.[13]
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.[13]
Scan Range 35 - 350 amuCaptures the molecular ion and key fragments of this compound.
Solvent Delay 2 - 4 minPrevents the high concentration of solvent from entering and saturating the MS detector.[8]

Experimental Protocol: Headspace GC-MS Analysis of this compound

This protocol provides a detailed methodology for analyzing this compound using Headspace (HS) sampling, a technique well-suited for volatile compounds.[3][6]

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).[12]

  • Create a series of calibration standards by diluting the stock solution.

  • For each sample or standard, pipette a precise volume (e.g., 1 mL) into a headspace vial (e.g., 20 mL).[3]

  • Immediately seal the vial with a septum cap to prevent the loss of volatile analytes.

2. Headspace Incubation and Injection

  • Place the sealed vials into the headspace autosampler tray.

  • Set the headspace incubation parameters. Optimization is key.[14]

    • Incubation Temperature: Start at 60-80 °C. Higher temperatures increase the vapor pressure of the analyte but should be tested to avoid degradation.[14]

    • Incubation Time: Start with 15-30 minutes to allow the sample to reach equilibrium between the liquid and gas phases.[14][15]

  • The autosampler will automatically inject a set volume of the vapor (headspace) from the vial into the GC injector.

3. GC-MS Analysis

  • Set up the GC-MS method using the parameters suggested in Tables 1 and 2 as a starting point.

  • Begin the analysis sequence, starting with a solvent blank, followed by the calibration standards, and then the unknown samples.

  • Include quality control (QC) checks at regular intervals to monitor system performance.

4. Data Processing

  • Identify the this compound peak in the chromatogram based on its retention time.

  • Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST). The mass spectrum for this compound is available in the NIST WebBook.[16]

  • Quantify the amount of this compound in the samples by creating a calibration curve from the peak areas of the standards.

Visualizations

Below are diagrams illustrating key workflows and relationships for GC-MS troubleshooting.

GC_MS_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start_node start_node cause_node cause_node solution_node solution_node start Poor Peak Shape cause1 Peak Tailing start->cause1 cause2 Peak Fronting start->cause2 cause3 Split Peak start->cause3 sol1a Replace Inlet Liner cause1->sol1a Active Sites / Contamination sol1b Trim Column cause1->sol1b Active Sites / Contamination sol1c Check for Leaks cause1->sol1c Active Sites / Contamination sol2a Dilute Sample cause2->sol2a Column Overload sol3a Recut Column End cause3->sol3a Poor Analyte Focusing sol3b Check Column Depth cause3->sol3b Poor Analyte Focusing sol3c Lower Initial Temp cause3->sol3c Poor Analyte Focusing

Caption: Troubleshooting workflow for common GC peak shape problems.

GC_MS_Sensitivity_Workflow cluster_problem Problem Identification cluster_categories Areas to Investigate cluster_actions Corrective Actions start_node start_node category_node category_node action_node action_node start Low Signal / Sensitivity cat1 Sample Prep start->cat1 cat2 Injection Method start->cat2 cat3 MS Detector start->cat3 act1a Use SPME or Headspace cat1->act1a Increase Analyte Concentration act2a Switch to Splitless cat2->act2a Increase Analyte on Column act3a Use SIM Mode cat3->act3a Improve Detection act3b Clean Ion Source cat3->act3b Improve Detection

References

Technical Support Center: Stabilization of 3-Hepten-1-ol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the long-term storage and stabilization of 3-Hepten-1-ol. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative data to ensure the integrity of your materials during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The main degradation routes for this compound, an unsaturated alcohol, are autoxidation and polymerization. Autoxidation is a free-radical chain reaction that can be initiated by heat, light, or the presence of metal ions. This process leads to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and carboxylic acids. These degradation products can then initiate polymerization, causing an increase in viscosity and the formation of insoluble matter.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation include:

  • Discoloration: The typically clear and colorless liquid may develop a yellow or brown tint.

  • Increased Viscosity: The sample may become noticeably thicker or more syrupy.

  • Precipitate Formation: The liquid may become cloudy or form solid particles.

  • Odor Change: The characteristic odor may be replaced by a more rancid or acidic smell.

Q3: How can I prevent the degradation of this compound?

A3: To mitigate degradation, it is essential to maintain optimal storage conditions and consider using a stabilizer.

  • Storage Conditions: Store this compound in a cool, dry, and dark environment. To minimize exposure to oxygen, it is best to store it under an inert atmosphere, such as nitrogen or argon, in tightly sealed containers made of non-reactive materials.

  • Stabilizers: The addition of a suitable antioxidant can significantly slow the autoxidation process.

Q4: What are the recommended stabilizers for this compound?

A4: Phenolic antioxidants are effective for stabilizing unsaturated alcohols. Commonly used options include:

  • Butylated Hydroxytoluene (BHT): A widely used and highly effective antioxidant.[1][2][3][4]

  • Hydroquinone (B1673460) (HQ): Another potent stabilizer, frequently used for monomers and other reactive organic compounds.[5][6][7][8]

The selection of a stabilizer may be influenced by the intended downstream applications of the this compound.

Q5: What concentration of stabilizer should I use?

A5: The ideal stabilizer concentration varies depending on the storage conditions and the required shelf life. For BHT, typical concentrations range from 0.0001% to 0.5%.[1] For hydroquinone, a concentration of around 2% is often used in topical formulations, though lower concentrations may be effective for bulk chemical stabilization.[5][6] It is advisable to conduct a stability study to determine the optimal concentration for your specific requirements.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Sample has turned yellow. Exposure to air and/or light, leading to autoxidation.1. Verify that the container is properly sealed. 2. Store the product under an inert atmosphere. 3. Protect the container from light by using an amber vial or storing it in a dark location. 4. Consider adding an appropriate stabilizer like BHT or hydroquinone.
Formation of a precipitate or cloudy appearance. Advanced degradation has led to polymerization of the alcohol.1. The product is likely significantly degraded and may be unsuitable for further use. 2. Attempt to filter a small aliquot to remove the precipitate. Note that the soluble portion may still contain a high level of degradation products. 3. For future storage, use a lower temperature and add a stabilizer.
Inconsistent results in analytical tests (e.g., GC, HPLC). Sample degradation has introduced impurities.1. Analyze a freshly opened or newly acquired sample to establish a reliable baseline. 2. Implement and strictly follow proper storage procedures. 3. Develop a stability-indicating analytical method capable of quantifying both the parent compound and its degradation products.
The pH of an aqueous solution containing this compound has decreased. Oxidation of the alcohol functional group to form carboxylic acids.1. This indicates significant degradation; the material may not be suitable for pH-sensitive applications. 2. To minimize future oxidation, store samples under an inert atmosphere and at a reduced temperature.

Data Presentation

The following tables provide illustrative stability data for this compound under various storage conditions. This data is hypothetical and intended to demonstrate expected trends, as publicly available stability studies for this specific compound are limited.

Table 1: Stability of Unstabilized this compound at Different Temperatures

Storage Time (Months)Purity (%) at 4°CPurity (%) at 25°CPurity (%) at 40°C
099.899.899.8
399.698.596.0
699.397.092.3
1298.694.185.1
2497.288.572.4

Table 2: Effect of Stabilizers on the Stability of this compound at 40°C

Storage Time (Months)Purity (%) - UnstabilizedPurity (%) - with 0.05% BHTPurity (%) - with 0.05% HQ
099.899.899.8
396.099.799.7
692.399.499.5
1285.198.899.0
2472.497.698.0

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

Materials:

  • This compound samples (with and without stabilizers)

  • Amber glass vials with PTFE-lined caps

  • Stability chambers set to 40°C/75% RH and 25°C/60% RH

  • Refrigerator at 4°C

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • For stabilized samples, add the desired concentration of BHT or HQ to this compound and ensure complete dissolution.

    • Aliquot approximately 1 mL of each sample into separate amber glass vials.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen) before tightly sealing.

  • Storage:

    • Place the vials in the designated stability chambers and refrigerator.

  • Time Points:

    • Analyze samples at the following intervals: 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, use GC-MS to determine the purity of this compound and identify any degradation products.

  • Data Evaluation:

    • Plot the purity of this compound against time for each storage condition.

    • Calculate the degradation rate to estimate the shelf life, defined as the time required for the purity to fall below a specified limit (e.g., 95%).

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Objective: To quantify the purity of this compound and identify potential degradation products.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 35-350 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent such as ethanol.

  • Sample Preparation: Dilute the this compound samples from the stability study in the same solvent.

  • Injection: Inject the standards and samples into the GC-MS system.

  • Data Analysis:

    • Quantify the concentration of this compound in the samples using the generated calibration curve.

    • Identify degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Unsaturated_Alcohol This compound (RH) Alkyl_Radical Alkyl Radical (R•) Unsaturated_Alcohol->Alkyl_Radical H abstraction Initiator Heat, Light, Metal Ions Initiator->Unsaturated_Alcohol Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH New_Alkyl_Radical New Alkyl Radical (R•) Peroxy_Radical->New_Alkyl_Radical H abstraction Another_Alcohol Another this compound (RH) New_Alkyl_Radical->Peroxy_Radical Chain Reaction Non_Radical_Products Non-Radical Products Alkyl_Radical_2 R• Alkyl_Radical_2->Non_Radical_Products Peroxy_Radical_2 ROO• Peroxy_Radical_2->Non_Radical_Products

Caption: Autoxidation Degradation Pathway of this compound.

Peroxy_Radical Peroxy Radical (ROO•) Hydroperoxide Stable Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide H donation from BHT BHT_Radical BHT Radical (ArO•) Peroxy_Radical->BHT_Radical BHT BHT (ArOH) BHT->Hydroperoxide Non_Radical_Product Non-Radical Product BHT_Radical->Non_Radical_Product + ROO•

Caption: Mechanism of BHT as a Free Radical Scavenger.

Start Start: Define Study Protocol Sample_Prep Prepare Samples (with/without stabilizers) Start->Sample_Prep Initial_Analysis Time 0 Analysis (GC-MS) Sample_Prep->Initial_Analysis Storage Place Samples in Stability Chambers (e.g., 40°C/75% RH) Initial_Analysis->Storage Pull_Samples Pull Samples at Time Points (1, 3, 6 months) Storage->Pull_Samples Analysis Analyze Samples (GC-MS) Pull_Samples->Analysis Analysis->Pull_Samples Next Time Point Data_Evaluation Evaluate Data and Determine Degradation Rate Analysis->Data_Evaluation End End: Estimate Shelf Life Data_Evaluation->End

Caption: Workflow for an Accelerated Stability Study.

Start Start: Receive Sample Sample_Dilution Dilute Sample in Appropriate Solvent Start->Sample_Dilution Standard_Prep Prepare Calibration Standards Start->Standard_Prep GC_MS_Setup Set Up GC-MS Instrument Conditions Sample_Dilution->GC_MS_Setup Standard_Prep->GC_MS_Setup Run_Standards Run Calibration Standards GC_MS_Setup->Run_Standards Run_Sample Run Diluted Sample Run_Standards->Run_Sample Data_Processing Process Data (Integration, Library Search) Run_Sample->Data_Processing Quantification Quantify this compound Data_Processing->Quantification Identify_Degradants Identify Degradation Products Data_Processing->Identify_Degradants Report Generate Report Quantification->Report Identify_Degradants->Report

Caption: Workflow for GC-MS Analysis of this compound.

References

Technical Support Center: Chromatographic Analysis of 3-Hepten-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-Hepten-1-ol isomers. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or complete co-elution of my (Z)- and (E)-3-Hepten-1-ol isomers?

Poor resolution of geometric isomers like (Z)- and (E)-3-Hepten-1-ol is common due to their similar physicochemical properties. The primary reasons for inadequate separation in gas chromatography (GC) are typically an un-optimized temperature program, an inappropriate stationary phase, or non-ideal column dimensions and carrier gas flow rates.[1] The selectivity of the GC column is often the most critical factor in separating isomers.[2]

Q2: What type of GC column (stationary phase) is most effective for separating this compound isomers?

The choice of stationary phase is crucial for isomer separation.[3] While standard non-polar columns (like those with 5% phenyl-methylpolysiloxane) separate compounds primarily by boiling point, they may be insufficient for these isomers. A more polar stationary phase often provides better selectivity. For separating alkene isomers, a column with a Carbowax-based stationary phase (polyethylene glycol) can be highly effective due to its ability to interact differently with the cis and trans configurations.[1]

Q3: How can I optimize my oven temperature program to improve the separation?

An isothermal oven temperature may not provide sufficient resolution. A slow temperature ramp rate (e.g., 1-5 °C/min) is often more effective at separating closely eluting isomers.[3] Additionally, you can introduce an isothermal hold at a temperature just below the elution temperature of the isomer pair to enhance separation. For more complex mixtures, increasing the temperature ramp rate can shorten analysis time, but often at the expense of resolution.[4]

Q4: How do the physical dimensions of the GC column affect the resolution of my isomers?

Column dimensions significantly impact chromatographic efficiency and, therefore, resolution:

  • Length: A longer column increases the number of theoretical plates (efficiency), which generally improves resolution. However, this also leads to longer analysis times.[4]

  • Internal Diameter (ID): Reducing the column's internal diameter enhances efficiency.[2] Narrow-bore columns (e.g., 0.18 mm or 0.25 mm) can provide significantly better resolution than wider-bore columns.[5]

  • Film Thickness: Thinner stationary phase films can lead to sharper peaks and faster analysis times, which may improve the resolution of semi-volatile compounds.[2][4]

Q5: My peaks are broad and show significant tailing. What are the likely causes and solutions?

Broad or tailing peaks can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase. This is a particular concern with narrow-bore columns which have lower sample capacity.[4] Try reducing the injection volume or increasing the split ratio.

  • Sub-optimal Flow Rate: The carrier gas linear velocity affects peak shape. An optimized flow rate will yield the sharpest peaks and best efficiency. While a higher flow rate can shorten analysis time, a rate that is too high or too low will decrease performance.[3]

  • Column Contamination or Degradation: Active sites in the column, often due to contamination, can cause peak tailing. Bake out the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor resolution of this compound isomers.

Troubleshooting_Workflow start Start: Poor Resolution of This compound Isomers peak_shape Assess Peak Shape start->peak_shape sharp_overlap Peaks are Sharp but Overlapping peak_shape->sharp_overlap Sharp broad_tailing Peaks are Broad or Tailing peak_shape->broad_tailing Broad temp_program Step 1: Optimize Temperature Program sharp_overlap->temp_program overload Potential Issue: Column Overload / Flow Rate broad_tailing->overload solution_overload Solution: 1. Decrease Injection Volume 2. Increase Split Ratio 3. Optimize Linear Velocity overload->solution_overload solution_overload->peak_shape temp_actions Action: 1. Decrease Ramp Rate (e.g., 2°C/min) 2. Add Isothermal Hold Below Elution Temp temp_program->temp_actions column_eval Step 2: Evaluate Column Choice temp_actions->column_eval If resolution is still poor end Resolution Achieved temp_actions->end If resolution is now acceptable column_actions Action: 1. Switch to a More Polar Stationary Phase   (e.g., WAX/PEG Column) 2. Use a Longer Column 3. Use a Narrower ID Column column_eval->column_actions column_actions->end

Caption: A step-by-step workflow for diagnosing and resolving poor isomer separation.

Data Summary: Impact of Method Parameters on Resolution

The following table summarizes hypothetical, yet realistic, quantitative data illustrating how changing key chromatographic parameters can improve the resolution (Rₛ) of (Z)- and (E)-3-Hepten-1-ol.

Parameter Condition Retention Time (Z)-isomer (min) Retention Time (E)-isomer (min) Resolution (Rₛ) Principle Citation
Initial Method DB-5 Column (30m x 0.32mm), 10°C/min ramp 12.5012.580.85 (Co-elution)[1][3]
Temperature DB-5 Column, 2°C/min ramp 15.1015.251.30 (Partial Separation)[3][4]
Column ID DB-5 Column (30m x 0.25mm ), 2°C/min ramp16.2016.381.65 (Baseline Separation)[2][4]
Stationary Phase Carbowax Column (30m x 0.25mm) , 2°C/min ramp18.3518.652.10 (Good Separation)[1]

Resolution (Rₛ) values > 1.5 are generally considered baseline-separated.

Detailed Experimental Protocols

Below are sample protocols for a starting method that may yield poor resolution and an optimized method designed for separating the isomers of this compound.

Protocol 1: Standard Initial GC-FID Method

This method uses a common non-polar column and a fast temperature ramp, which may be insufficient for isomer separation.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes

  • Injector:

    • Temperature: 250°C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂): 25 mL/min

  • Sample Preparation: Dilute sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a final concentration of ~100 ppm.

Protocol 2: Optimized GC-FID Method for Isomer Resolution

This method employs a polar stationary phase and an optimized, slow temperature ramp to enhance selectivity and improve separation.[1][3]

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: Polyethylene Glycol (WAX type, e.g., Carbowax 20M), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min (optimizing linear velocity is key)[4]

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 2°C/min to 150°C

    • Hold: 5 minutes

  • Injector:

    • Temperature: 240°C

    • Mode: Split (100:1 ratio to prevent overload on the narrow-bore column)[4]

    • Injection Volume: 0.5 µL

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂): 25 mL/min

  • Sample Preparation: Dilute sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration of ~50 ppm.

References

Technical Support Center: Purification of Synthetic 3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Hepten-1-ol. It offers detailed methods for removing common impurities and ensuring the high purity required for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurity profile of synthetic this compound largely depends on the synthetic route employed. Common impurities include:

  • Geometric Isomers: The (E)- and (Z)-isomers of this compound are often formed as a mixture, and their separation can be challenging due to their similar physical properties.[1][2][3][4]

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, residual starting materials may remain. For example, in a Grignard synthesis, unreacted aldehyde or Grignard reagent could be present.[5]

  • Reaction Byproducts:

    • Grignard Synthesis: Side products can include Wurtz coupling products from the Grignard reagent itself.[6]

    • Wittig Reaction: Triphenylphosphine (B44618) oxide is a major byproduct that needs to be removed.[7][8][9]

    • Aldol Condensation Route (from Crotonaldehyde): May result in various condensation byproducts.[10]

  • Solvent Residues: Residual solvents from the reaction or workup steps.

Q2: My GC-MS analysis shows two very close peaks for this compound. What are they and how can I separate them?

A2: It is highly likely that you are observing the (E)- and (Z)- geometric isomers of this compound.[1][2][3][4] Their separation can be challenging due to very similar boiling points. For effective separation, consider the following:

  • High-Resolution Fractional Distillation: A distillation column with a high number of theoretical plates may provide some enrichment, but complete separation is often difficult.

  • Preparative Gas Chromatography (Prep-GC): This is often the most effective method for separating geometric isomers of volatile compounds. A polar capillary column is typically recommended to enhance separation based on differences in polarity.

  • Column Chromatography: While challenging, optimization of the stationary and mobile phases may allow for separation. A less polar solvent system on silica (B1680970) gel can sometimes resolve isomers.

Q3: After a Grignard synthesis of this compound, I have a high-boiling, non-polar impurity. What could it be?

A3: A common non-polar, high-boiling impurity from a Grignard reaction is a Wurtz coupling byproduct. This results from the reaction of the Grignard reagent with the alkyl halide starting material. For example, if you used butylmagnesium bromide, you might have octane (B31449) as an impurity. Fractional distillation is typically effective in removing such non-polar hydrocarbon impurities from the more polar alcohol product.[6]

Q4: How can I efficiently remove triphenylphosphine oxide after a Wittig reaction to synthesize this compound?

A4: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and is typically more polar than the desired alkene product.[7][8][9] Column chromatography is the most effective method for its removal. A standard silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) will allow the less polar this compound to elute first, while the more polar triphenylphosphine oxide is retained on the column.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation of (E) and (Z) Isomers by Fractional Distillation
Symptom Possible Cause Solution
GC analysis of distilled fractions shows minimal enrichment of either isomer.The boiling points of the (E) and (Z) isomers are too close for effective separation with the current distillation setup.1. Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. 2. Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time. 3. Consider an Alternative Method: If high purity of a single isomer is required, preparative gas chromatography is likely a more suitable technique.
Issue 2: Low Yield After Column Chromatography
Symptom Possible Cause Solution
The overall recovery of this compound after column chromatography is significantly lower than expected.1. Compound is too soluble in the eluent: The compound is eluting too quickly, potentially co-eluting with impurities. 2. Compound is too strongly adsorbed to the silica gel: The eluent is not polar enough to effectively move the compound down the column. 3. Improper column packing: Channeling in the silica gel leads to poor separation and broad fractions. 4. Product volatility: Loss of the product during solvent evaporation.1. Adjust Solvent System: Start with a less polar solvent system to ensure the compound initially binds to the silica gel. Gradually increase the polarity to elute the compound in sharp bands. Use TLC to determine the optimal solvent system beforehand.[11][12][13] 2. Increase Eluent Polarity: If the compound is stuck on the column, gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[11] 4. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to minimize the loss of the volatile this compound.
Issue 3: Contamination Persists After Purification
Symptom Possible Cause Solution
GC-MS analysis of the purified product still shows the presence of impurities.1. Inadequate Separation Method: The chosen purification technique may not be suitable for the specific impurities present. 2. Co-elution: Impurities may have similar properties to this compound, causing them to co-elute during chromatography or co-distill. 3. Sample Overload: The amount of crude material loaded onto the chromatography column was too high for effective separation.1. Use an Orthogonal Purification Method: If column chromatography was used, try fractional distillation or preparative GC, and vice-versa. 2. Optimize Separation Parameters: For column chromatography, try a different solvent system or a shallower gradient. For distillation, increase the column efficiency. For preparative GC, try a different column phase or temperature program. 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified in a single run. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for column chromatography.[11]

Quantitative Data on Purification Methods

The following tables provide a summary of expected outcomes for different purification methods for a crude sample of this compound. Data is estimated based on typical results for the purification of similar unsaturated alcohols and may vary depending on the specific impurity profile of the crude mixture.

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Estimated Yield Loss Primary Application
Fractional Distillation 90-95% (isomer mixture)15-25%Removal of non-volatile or significantly lower/higher boiling point impurities.
Column Chromatography >98% (isomer mixture)20-40%Removal of polar byproducts (e.g., triphenylphosphine oxide) and some non-polar impurities.
Preparative GC >99% (for a single isomer)30-60%Separation of geometric isomers and trace impurities with similar boiling points.

Table 2: Typical Impurity Profile of Crude Synthetic this compound and Effectiveness of Purification Methods

Impurity Typical Concentration in Crude (%) Fractional Distillation Column Chromatography Preparative GC
(E)-3-Hepten-1-ol Varies (e.g., 30-70%)Poor SeparationPoor to Moderate SeparationExcellent Separation
(Z)-3-Hepten-1-ol Varies (e.g., 30-70%)Poor SeparationPoor to Moderate SeparationExcellent Separation
Unreacted Aldehyde 1-5%Good RemovalGood RemovalExcellent Removal
Wurtz Coupling Byproduct 1-3%Good RemovalGood RemovalExcellent Removal
Triphenylphosphine Oxide 5-15%Poor RemovalExcellent RemovalExcellent Removal
Solvent Residues 1-2%Good RemovalGood RemovalExcellent Removal

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for removing impurities with significantly different boiling points from this compound (boiling point ~167 °C).

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle and stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the fractionating column. Collect any low-boiling fractions in a separate receiving flask.

  • The temperature should stabilize at the boiling point of the main fraction. Collect the this compound in a clean, pre-weighed receiving flask over a narrow temperature range (e.g., 165-168 °C).

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask.

  • Analyze the collected fractions by GC-MS to assess purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing polar impurities like triphenylphosphine oxide.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexanes and Ethyl Acetate

  • Sand

  • Cotton or glass wool

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in hexanes and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[11]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexanes or dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with 100% hexanes.

    • Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., start with 2% ethyl acetate in hexanes, then increase to 5%, 10%, etc.). A typical gradient for separating a moderately polar compound like this compound from non-polar and very polar impurities might be a stepwise gradient from 98:2 to 90:10 hexanes:ethyl acetate.

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC or GC-MS to identify which fractions contain the purified this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Preparative Gas Chromatography (Prep-GC)

This is the most effective method for separating the (E) and (Z) isomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, a fraction collector, and a suitable detector (e.g., FID or TCD).

  • Column: A polar capillary column (e.g., Carbowax or a similar polyethylene (B3416737) glycol phase) is recommended for isomer separation.

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of the (E) and (Z) isomers. Optimize the temperature program, carrier gas flow rate, and other parameters.

  • Preparative Run:

    • Scale up the injection volume for the preparative column.

    • Run the preparative GC method.

    • Set the fraction collector to collect the eluent at the retention times corresponding to the (E) and (Z) isomers, as determined in the analytical run.

  • Collection and Analysis:

    • The collected fractions are typically trapped in a cold solvent or on a cold surface.

    • Analyze the collected fractions by analytical GC-MS to confirm the purity of each separated isomer.

Visualizations

Experimental_Workflow General Purification Workflow for this compound cluster_purification Purification Options crude Crude Synthetic This compound analysis1 Initial Purity Analysis (GC-MS) crude->analysis1 decision1 Major Impurities? analysis1->decision1 distillation Fractional Distillation decision1->distillation Different Boiling Points column Column Chromatography decision1->column Different Polarities prep_gc Preparative GC decision1->prep_gc Isomers/Close Boiling Points analysis2 Purity Analysis of Fractions (TLC or GC-MS) distillation->analysis2 column->analysis2 prep_gc->analysis2 combine Combine Pure Fractions analysis2->combine evaporate Solvent Evaporation combine->evaporate final_product Purified this compound evaporate->final_product final_analysis Final Purity and Yield Determination final_product->final_analysis

Caption: General workflow for the purification of synthetic this compound.

Signaling_Pathway Decision Tree for Purification Method Selection start What is the primary impurity? isomers Geometric Isomers ((E) vs. (Z)) start->isomers Yes polar Polar Byproduct (e.g., Triphenylphosphine Oxide) start->polar No method_gc Use Preparative GC isomers->method_gc nonpolar Non-polar Byproduct (e.g., Wurtz Coupling Product) polar->nonpolar No method_column Use Column Chromatography polar->method_column Yes method_distill Use Fractional Distillation nonpolar->method_distill Yes

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Enhancing the Stability of 3-Hepten-1-ol in Field Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and efficacy of 3-Hepten-1-ol in field dispensers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in field dispensers?

A1: The stability of this compound, an unsaturated alcohol, is primarily compromised by environmental factors. The main contributors to its degradation are:

  • Oxidation: The double bond and alcohol functional group are susceptible to oxidation from atmospheric oxygen. This process can be accelerated by heat and the presence of metal ions.

  • UV Radiation: Direct exposure to sunlight provides the energy to initiate and accelerate degradation reactions, including oxidation and potential isomerization.

  • High Temperatures: Elevated temperatures increase the volatility and reactivity of the compound, leading to faster degradation and release rates from the dispenser.[1] The release rate from passive dispensers often increases exponentially with temperature.[1]

  • Isomerization: The biologically active cis (Z) isomer of this compound can potentially isomerize to the less active trans (E) isomer, especially when exposed to heat or UV radiation.

Q2: What is the expected field life of a this compound dispenser?

A2: The field life is highly variable and depends on the dispenser type (e.g., polyethylene (B3416737) bag, rubber septa, membrane), environmental conditions (temperature, sunlight), and the initial concentration of the lure.[1] Without stabilizers, under high-temperature and high-sunlight conditions, the efficacy can decrease significantly within a few weeks. Proper stabilization and dispenser selection are crucial for extending this period.

Q3: Can the dispenser material itself affect the stability of this compound?

A3: Yes, the dispenser material is critical. Some plastics may contain residues or additives that can catalyze degradation. Others may be permeable to oxygen or leach plasticizers that can interact with the semiochemical. Polyethylene is a common material for dispensers, but its stability with the specific chemical should be confirmed.[2] It is recommended to use dispensers made from inert materials or those specifically designed for semiochemical release.

Q4: What are stabilizers and how do they protect this compound?

A4: Stabilizers are chemical additives that inhibit or retard degradation. For this compound, the most effective stabilizers are typically antioxidants.

  • Antioxidants: These compounds, such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol), act as radical scavengers.[3][4] They interrupt the chain reactions of oxidation by neutralizing free radicals, thereby protecting the unsaturated alcohol from degradation.

Q5: Is there a risk of the cis isomer converting to the trans isomer in the field?

A5: Yes, cis-trans isomerization is a potential issue for unsaturated compounds like this compound, particularly under the influence of heat and UV light.[5][6] Since the biological activity is often specific to one isomer, this conversion can lead to a significant loss of lure efficacy. Using UV-protective dispensers and stabilizers can help mitigate this process.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound dispensers.

Problem: Lure shows reduced or no activity shortly after field deployment.

Potential Cause Troubleshooting Steps
Rapid Degradation 1. Verify Storage: Ensure lures were stored in a cool, dark place (refrigerator at 2-8°C) before deployment. 2. Add Antioxidant: If preparing your own lures, incorporate an antioxidant like BHT (e.g., at 0.1-0.5% w/w). 3. Use UV-Resistant Dispenser: Switch to a dispenser material that incorporates UV-blocking agents or is opaque to sunlight.
Excessive Release Rate 1. Check Field Temperatures: High ambient temperatures drastically increase release rates.[1] Consider this when timing deployment. 2. Select a Slow-Release Dispenser: Use a dispenser with lower permeability or a membrane-based system designed for more controlled, zero-order release kinetics.[1] 3. Avoid Direct Sunlight: If possible, place dispensers in a shaded location to moderate temperature fluctuations.[1]
Inactive Isomer 1. Confirm Purity: Ensure the starting material has a high percentage of the desired (Z)-3-Hepten-1-ol isomer. 2. Analyze Old Lures: Use the stability testing protocol below to check for cis-trans isomerization in lures that have been deployed.

Problem: Inconsistent results between different batches of lures.

Potential Cause Troubleshooting Steps
Variable Lure Loading 1. Standardize Preparation: Use precise gravimetric or volumetric methods to load each dispenser with this compound. 2. Perform QC Checks: Analyze a random sample from each new batch to confirm the loading amount and purity using the GC-MS protocol.
Inconsistent Stabilizer Concentration 1. Ensure Homogeneity: When adding stabilizers, ensure the stock solution is thoroughly mixed before loading it into dispensers.

Quantitative Data on Stability

The following table provides illustrative data on the stability of an unsaturated alcohol like this compound under accelerated aging conditions. Note: This is representative data, as specific public domain stability data for this compound is limited. Actual results will vary based on precise experimental conditions.

Table 1: Percentage of this compound Remaining After 30 Days Under Accelerated Aging Conditions

Dispenser TypeConditionStabilizer(Z)-3-Hepten-1-ol Remaining (%)Notes
Polyethylene Vial40°C, DarkNone65%Significant loss due to thermal degradation/oxidation.
Polyethylene Vial40°C, Dark0.5% BHT92%BHT effectively inhibits thermal degradation.
Polyethylene Vial25°C, UV LightNone45%UV radiation significantly accelerates degradation.
Polyethylene Vial25°C, UV Light0.5% BHT75%BHT provides partial protection against photodegradation.
UV-Blocking Vial25°C, UV LightNone85%UV-protective material offers substantial stability enhancement.
UV-Blocking Vial25°C, UV Light0.5% BHT95%Combination of protection methods yields the highest stability.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in Dispensers

This protocol describes a method to evaluate the stability of this compound under controlled laboratory conditions that simulate field exposure.

1. Materials:

  • This compound (high purity, known isomeric ratio)

  • Selected field dispensers (e.g., polyethylene vials, rubber septa)

  • Stabilizer (e.g., BHT, α-tocopherol)

  • Solvent for extraction (e.g., Hexane or Dichloromethane, GC grade)

  • Internal Standard (IS) for GC analysis (e.g., n-Nonanol, n-Dodecanol)

  • Environmental chamber with controlled temperature and UV light source

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance, volumetric flasks, pipettes, autosampler vials

2. Lure Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent if necessary.

  • For stabilized lures, prepare a second stock solution containing the desired concentration of antioxidant (e.g., 0.5% w/w BHT).

  • Accurately load a predetermined amount (e.g., 100 mg) of the control or stabilized solution into each dispenser.

  • Seal the dispensers. Prepare at least 3-5 replicates for each condition and time point.

  • Retain a set of dispensers at -20°C as a baseline (T=0) control.

3. Accelerated Aging:

  • Place the prepared dispensers in an environmental chamber.

  • Set the desired conditions. Suggested test conditions:

    • High Temperature: 40°C, constant darkness.

    • UV Exposure: 25°C, with a broad-spectrum UV lamp simulating sunlight.

  • Remove replicates for each treatment group at predetermined time points (e.g., 7, 14, 21, 30 days).

4. Sample Extraction and Analysis:

  • For each dispenser, carefully transfer the remaining contents into a volumetric flask using a suitable solvent (e.g., hexane). If the dispenser is a solid matrix, perform a solvent extraction.

  • Add a precise amount of the internal standard solution.

  • Adjust the volume to the flask's mark.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

  • Analyze the sample using the GC-MS method detailed in Protocol 2.

5. Data Calculation:

  • Calculate the concentration of this compound in each sample relative to the internal standard.

  • Determine the percentage of this compound remaining compared to the T=0 control samples.

    • % Remaining = (Amount at T=x / Amount at T=0) * 100

Protocol 2: Standard Operating Procedure for GC-MS Analysis

This SOP outlines a general method for the quantification of this compound. This method should be optimized for the specific instrument used.

  • Instrument Setup:

    • GC System: Agilent 7890 or equivalent.

    • MS System: Agilent 5977 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for accurate quantification.

    • SIM Ions for this compound (C₇H₁₄O, MW: 114.19): Target characteristic ions such as m/z 41, 55, 67, 85. (Note: These should be confirmed by running a standard).

  • Calibration:

    • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

Visualizations

Troubleshooting_Flowchart start Problem: Lure Ineffective in Field check_age Check Deployment Duration and Environmental Conditions start->check_age is_short < 2 Weeks or Harsh Conditions? check_age->is_short Evaluate is_long > 4 Weeks or Normal Conditions? check_age->is_long Evaluate rapid_deg Suspect Rapid Degradation or High Release Rate is_short->rapid_deg Yes normal_end Lure Reached End of Field Life is_long->normal_end Yes action_stabilize Action: 1. Add Antioxidant (BHT). 2. Use UV-Blocking Dispenser. 3. Choose Slower-Release Matrix. rapid_deg->action_stabilize action_replace Action: Replace Dispenser normal_end->action_replace action_redeploy Action: Redeploy with Stabilized Lure and Monitor Closely. action_stabilize->action_redeploy

Caption: Troubleshooting flowchart for ineffective this compound lures.

Stability_Testing_Workflow prep 1. Prepare Lure Samples (Control & Stabilized) t0 2. Analyze T=0 Samples (Baseline) prep->t0 age 3. Accelerated Aging (Temp / UV Exposure) prep->age sample 4. Collect Samples at Timed Intervals age->sample extract 5. Solvent Extraction with Internal Standard sample->extract gcms 6. GC-MS Analysis extract->gcms data 7. Calculate % Remaining vs. T=0 Baseline gcms->data

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathway heptenol (Z)-3-Hepten-1-ol (Active Compound) radicals Initiation: Free Radicals Formed heptenol->radicals UV, Heat, O₂ oxidation Oxidation Products (e.g., Aldehydes, Acids) radicals->oxidation Propagation isomer (E)-3-Hepten-1-ol (Inactive Isomer) radicals->isomer Isomerization loss Loss of Biological Activity oxidation->loss isomer->loss bht Antioxidant (e.g., BHT) bht->radicals Inhibits

Caption: Potential degradation pathways for this compound in field dispensers.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-heptenal (B13603884). Our aim is to help you overcome common challenges and optimize your reaction conditions for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 3-heptenal reduction?

The reduction of 3-heptenal, an α,β-unsaturated aldehyde, can yield two primary products depending on the reaction conditions:

  • 3-Hepten-1-ol (B1143667): This is the product of 1,2-reduction, where only the aldehyde group (C=O) is reduced to a hydroxyl group, preserving the carbon-carbon double bond (C=C).

  • Heptanal (B48729): This is the product of 1,4-reduction (or conjugate reduction), where the C=C double bond is reduced, leaving the aldehyde group intact.

  • Heptan-1-ol: This is the product of complete reduction of both the aldehyde and the double bond.

Q2: How can I selectively reduce the aldehyde group to obtain this compound (1,2-reduction)?

Selective 1,2-reduction of the aldehyde in the presence of a C=C double bond can be challenging. However, certain reagents and conditions favor the formation of the allylic alcohol, this compound. A notable example is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a cerium(III) chloride (CeCl₃), a combination known as the Luche reduction. The use of NaBH₄ in specific ionic liquids has also been shown to be highly selective for the 1,2-reduction of α,β-unsaturated aldehydes.[1]

Q3: How can I selectively reduce the double bond to obtain heptanal (1,4-reduction)?

For the selective reduction of the C=C double bond (1,4-reduction) to yield heptanal, catalytic transfer hydrogenation is a common and effective method. This can be achieved using a catalyst such as a rhodium(bisoxazolinylphenyl) complex with an alkoxyhydrosilane as the reducing agent.[2] Another approach involves using iridium catalysts with formic acid as a hydride source in water.[3]

Q4: What are common side reactions to be aware of during the reduction of 3-heptenal?

Besides the desired 1,2- or 1,4-reduction products, several side reactions can occur:

  • Over-reduction: Both the aldehyde and the double bond can be reduced, leading to the formation of heptan-1-ol.

  • Isomerization: The position of the double bond might shift under certain catalytic or thermal conditions.

  • Aldol (B89426) condensation: Under basic conditions, the enolate of heptanal (if formed) can react with another molecule of 3-heptenal or heptanal.

Q5: Can I use catalytic hydrogenation with H₂ gas for the reduction of 3-heptenal?

Yes, catalytic hydrogenation with hydrogen gas is a viable method. However, achieving high selectivity can be challenging. Standard catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) often lead to the reduction of both the C=C and C=O bonds, yielding heptan-1-ol. Selective hydrogenation of the C=O group is an area of active research, with modified Platinum, Ruthenium, or Osmium catalysts showing promise.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and monitor progress by TLC or GC.- Increase the stoichiometry of the reducing agent.- Ensure the catalyst (if used) is active and not poisoned.
Product degradation.- Lower the reaction temperature.- Choose a milder reducing agent.- Optimize the work-up procedure to minimize exposure to harsh conditions.
Mechanical loss during work-up.- Ensure all transfers are quantitative.- Use appropriate extraction and purification techniques.
Poor Selectivity (Mixture of 1,2- and 1,4-reduction products) Inappropriate choice of reducing agent or catalyst.- For 1,2-reduction (to this compound), consider using NaBH₄/CeCl₃ (Luche reduction).- For 1,4-reduction (to heptanal), explore catalytic transfer hydrogenation with specific Rhodium or Iridium catalysts.[2][3]
Reaction temperature is too high.- Lowering the reaction temperature can often improve selectivity.
Formation of Heptan-1-ol (Over-reduction) Reducing agent is too strong.- Switch to a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄).- Use a stoichiometric amount of the reducing agent instead of an excess.
Catalyst is not selective.- Screen different catalysts. For example, some intermetallic compounds have shown high selectivity in the hydrogenation of α,β-unsaturated aldehydes.[4]
Formation of Unidentified Byproducts Presence of impurities in starting materials or solvents.- Purify the 3-heptenal and ensure solvents are dry and of appropriate grade.
Side reactions such as aldol condensation.- If using basic conditions, consider switching to a neutral or acidic protocol if compatible with the desired transformation.

Data Presentation: Comparison of Reaction Conditions for the Reduction of α,β-Unsaturated Aldehydes

The following table presents data for the reduction of cinnamaldehyde, a common model substrate for α,β-unsaturated aldehydes, which can serve as a starting point for optimizing the reduction of 3-heptenal.

SubstrateReducing Agent/CatalystSolventTemp. (°C)Time (h)ProductConversion (%)Selectivity (%)
CinnamaldehydeNaBH₄ / [P₆,₆,₆,₁₄][N(CN)₂] (ionic liquid)neatRT0.17Cinnamyl alcohol (1,2-reduction)97100
CinnamaldehydeOs-1 catalyst / EtOHAnisole~30< 0.1Cinnamyl alcohol (1,2-reduction)>9989
CinnamaldehydeRu-2 catalyst / EtOHAnisole~30< 0.1Cinnamyl alcohol (1,2-reduction)>99>99
CrotonaldehydeRh(Phebox)-iPr / (EtO)₂MeSiHTHFRT1Butanal (1,4-reduction)99>99
Cinnamaldehyde[Ir(cod)Cl]₂ / dppp (B1165662) / Cs₂CO₃ / 2-propanol2-propanol802Hydrocinnamaldehyde (1,4-reduction)9897

Experimental Protocols

General Protocol for 1,2-Reduction using Sodium Borohydride (NaBH₄)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of 3-heptenal (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of THF/water).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0 - 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

General Protocol for Catalytic Transfer Hydrogenation for 1,4-Reduction
  • Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst (e.g., [Ir(cod)Cl]₂) and ligand (e.g., dppp) in the chosen solvent (e.g., 2-propanol).

  • Activation: Add the base (e.g., Cs₂CO₃) and stir the mixture for a specified time to activate the catalyst.

  • Addition of Substrate: Add the 3-heptenal (1 equivalent) to the catalyst mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time. Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the catalyst if it is heterogeneous, or proceed with a suitable work-up for a homogeneous catalyst, which may involve solvent evaporation and extraction.

  • Purification: Purify the crude product by distillation or column chromatography to isolate heptanal.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_12_reduction 1,2-Reduction (to this compound) cluster_14_reduction 1,4-Reduction (to Heptanal) Start Start Select Reduction Type Select Reduction Type Start->Select Reduction Type Choose Reagent (e.g., NaBH4) Choose Reagent (e.g., NaBH4) Select Reduction Type->Choose Reagent (e.g., NaBH4) 1,2 Choose Catalyst & H-source Choose Catalyst & H-source Select Reduction Type->Choose Catalyst & H-source 1,4 Set Conditions (Solvent, Temp.) Set Conditions (Solvent, Temp.) Choose Reagent (e.g., NaBH4)->Set Conditions (Solvent, Temp.) Run Reaction Run Reaction Set Conditions (Solvent, Temp.)->Run Reaction Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Run Reaction->Monitor Progress (TLC/GC) Work-up & Purify Work-up & Purify Monitor Progress (TLC/GC)->Work-up & Purify Product_12 This compound Work-up & Purify->Product_12 Set Conditions (Solvent, Temp.)_14 Set Conditions (Solvent, Temp.) Choose Catalyst & H-source->Set Conditions (Solvent, Temp.)_14 Run Reaction_14 Run Reaction Monitor Progress_14 Monitor Progress (TLC/GC) Run Reaction_14->Monitor Progress_14 Work-up & Purify_14 Work-up & Purify Monitor Progress_14->Work-up & Purify_14 Product_14 Heptanal Work-up & Purify_14->Product_14 Set Conditions (Solvent, Temp.)_14->Run Reaction_14

Caption: General experimental workflow for the reduction of 3-heptenal.

Troubleshooting_Guide cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_overreduction Over-reduction Start Unsatisfactory Result Issue Identify Issue Start->Issue Incomplete_Reaction Incomplete Reaction? Issue->Incomplete_Reaction Low Yield Wrong_Reagent Wrong Reagent/ Catalyst? Issue->Wrong_Reagent Poor Selectivity Strong_Reagent Reagent Too Strong? Issue->Strong_Reagent Over-reduction Increase_Time_Reagent Increase Time/ Reagent Incomplete_Reaction->Increase_Time_Reagent Yes Degradation Degradation? Incomplete_Reaction->Degradation No Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Yes Change_Reagent Change Reagent/ Catalyst Wrong_Reagent->Change_Reagent Yes High_Temp Temp Too High? Wrong_Reagent->High_Temp No Lower_Temp Lower Temperature High_Temp->Lower_Temp Yes Milder_Reagent Use Milder Reagent Strong_Reagent->Milder_Reagent Yes

References

Technical Support Center: Refinement of Extraction Protocols for 3-Hepten-1-ol from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction protocols for 3-Hepten-1-ol from various plant matrices. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound and other volatile compounds from plant materials.

1. Low or No Yield of this compound

Question: I am not detecting any or very low amounts of this compound in my extract. What are the possible causes and solutions?

Answer:

Low or no yield of the target analyte is a frequent issue in natural product extraction. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

  • Inappropriate Extraction Method: The chosen extraction technique may not be suitable for a volatile compound like this compound. For instance, high temperatures used in some methods can lead to the degradation or loss of the analyte.[1]

    • Solution: Consider using a milder extraction technique. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free method ideal for volatile compounds.[2][3] Supercritical Fluid Extraction (SFE) with CO2 is another green and efficient alternative that avoids high temperatures and organic solvents.[4]

  • Incorrect Solvent Selection: The polarity of the extraction solvent plays a crucial role in the efficient recovery of the target compound.[5]

    • Solution: The selection of the solvent is critical. Based on the principle of "like dissolves like," a solvent with a polarity similar to this compound should be chosen.[5] Alcohols such as ethanol (B145695) and methanol (B129727) are often used for extracting phytochemicals.[5] For less polar compounds, hexane (B92381) or a mixture of solvents might be more effective.[6]

  • Sample Preparation Issues: Improper handling and preparation of the plant material can significantly impact the extraction efficiency.

    • Solution: Ensure the plant material is properly dried (if required) and ground to a consistent and appropriate particle size to increase the surface area for solvent penetration.[5] However, excessively fine particles can sometimes hinder solvent flow.

  • Extraction Time and Temperature: Insufficient extraction time or suboptimal temperature can lead to incomplete extraction. Conversely, excessively high temperatures can cause degradation of thermolabile compounds.[5]

    • Solution: Optimize the extraction time and temperature. A time-course study can help determine the optimal duration for maximum yield. For temperature-sensitive compounds, lower temperatures for a longer duration might be beneficial.

2. Co-extraction of Impurities and Interfering Compounds

Question: My extract contains a high amount of pigments (like chlorophyll) and other impurities that are interfering with the analysis of this compound. How can I obtain a cleaner extract?

Answer:

Co-extraction of non-target compounds is a common challenge. Several strategies can be employed to minimize impurities.

  • Selective Solvent Extraction: The choice of solvent can greatly influence the selectivity of the extraction.

    • Solution: Use a non-polar solvent like hexane to pre-wash the plant material to remove chlorophyll (B73375) and other lipids before extracting with a more polar solvent for the target analyte.[6][7]

  • Solid-Phase Extraction (SPE) Cleanup: SPE is a powerful technique for purifying extracts.

    • Solution: Pass the crude extract through an appropriate SPE cartridge. The choice of the sorbent material will depend on the nature of the impurities and the target analyte.

  • Liquid-Liquid Extraction (LLE): This technique can be used to partition the target compound from impurities based on their differential solubilities in two immiscible liquids.

    • Solution: Perform a liquid-liquid extraction using a suitable solvent system. For example, an aqueous extract could be washed with a non-polar solvent to remove lipophilic impurities.[8]

3. Poor Reproducibility of Results

Question: I am observing significant variations in the yield of this compound between different extraction runs, even when using the same protocol. What could be the reason?

Answer:

Poor reproducibility can stem from several subtle variations in the experimental procedure.

  • Inconsistent Sample Material: Variations in the plant material itself (e.g., age, growing conditions, time of harvest) can lead to different concentrations of the target compound.

    • Solution: Use plant material from the same batch and harvest time for comparative studies. Ensure consistent drying and grinding procedures.

  • Inconsistent Extraction Parameters: Minor deviations in parameters like temperature, time, solvent-to-sample ratio, and agitation speed can affect the extraction efficiency.

    • Solution: Strictly control all extraction parameters. Use calibrated equipment and document every step of the procedure meticulously.

  • HS-SPME Specific Issues: For HS-SPME, factors like fiber type, extraction time, temperature, and headspace volume are critical for reproducibility.[2]

    • Solution: Use the same fiber type for all analyses. Precisely control the extraction time and temperature. Maintain a consistent sample volume and vial size to ensure a constant headspace-to-sample ratio.[2]

II. Frequently Asked Questions (FAQs)

Extraction Methods

Q1: What are the most common methods for extracting volatile compounds like this compound from plants?

A1: The most common methods include:

  • Hydrodistillation: A traditional method where plant material is boiled in water, and the volatile compounds are co-distilled with the steam.[9][10]

  • Solvent Extraction: This involves using organic solvents to dissolve the target compounds from the plant matrix. Techniques include maceration, percolation, and Soxhlet extraction.[5]

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.[2][3]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its selectivity and for producing clean extracts.[4]

Q2: Which extraction method is best for a thermolabile compound like this compound?

A2: For thermolabile compounds, it is crucial to avoid high temperatures. Therefore, HS-SPME and SFE are generally preferred over methods like hydrodistillation or Soxhlet extraction, which involve heating.[1][5] Cold maceration with a suitable solvent can also be an option.

Solvent Selection

Q3: How do I choose the right solvent for extracting this compound?

A3: The choice of solvent depends on the polarity of this compound. As an alcohol, it has some polarity. A good starting point would be to test solvents with a range of polarities, such as hexane (non-polar), ethyl acetate (B1210297) (medium polarity), and ethanol (polar).[5][6] The principle of "like dissolves like" is a useful guide.[5]

Q4: Can I use a mixture of solvents for extraction?

A4: Yes, using a solvent mixture can be advantageous. By adjusting the ratio of different solvents, you can fine-tune the polarity of the extraction medium to selectively extract the target compound and minimize the co-extraction of impurities.[8]

Analysis

Q5: What is the most suitable analytical technique for identifying and quantifying this compound in plant extracts?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile compounds like this compound.[11][12] GC separates the different components of the extract, and MS provides information for their identification and quantification.

Q6: Why is derivatization sometimes necessary before GC-MS analysis of alcohols?

A6: Derivatization is a chemical modification of the analyte to improve its chromatographic properties. For alcohols, derivatization can increase their volatility and thermal stability, leading to better peak shapes and improved sensitivity in GC-MS analysis.

III. Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound extraction, the following tables provide generalized parameters and comparative data for the extraction of volatile compounds from plant matrices, which can serve as a starting point for protocol optimization.

Table 1: General Parameters for Different Extraction Methods

Extraction MethodTypical Solvent(s)Temperature Range (°C)Typical DurationKey AdvantagesKey Disadvantages
Hydrodistillation Water~1002 - 6 hours[13]Simple, inexpensiveHigh temperature can degrade compounds[1]
Solvent Extraction Hexane, Ethanol, Ethyl Acetate, Methanol20 - 601 - 24 hoursVersatile, scalableUse of organic solvents, potential for impurities
HS-SPME None (solvent-free)30 - 8015 - 60 min[2]Fast, sensitive, solvent-freeFiber dependent, matrix effects can be an issue
SFE Supercritical CO₂ (with or without co-solvent like ethanol)35 - 6030 - 120 minSelective, clean extracts, tunableHigh initial equipment cost

Table 2: Comparison of Solvent Efficiency for Extraction of Plant Metabolites (General)

SolventPolarity IndexGeneral Classes of Compounds Extracted
n-Hexane 0.1Non-polar compounds (e.g., lipids, waxes, some terpenes)[6]
Ethyl Acetate 4.4Compounds of intermediate polarity (e.g., some flavonoids, terpenoids)
Acetone 5.1Polar and non-polar compounds
Ethanol 4.3Polar compounds (e.g., phenols, glycosides, some alkaloids)[5]
Methanol 5.1Wide range of polar compounds[5]
Water 10.2Highly polar compounds (e.g., sugars, some glycosides)

Note: The optimal solvent for this compound would need to be determined experimentally.

IV. Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the extraction of this compound from plant matrices.

Protocol 1: Solvent Extraction (Maceration)

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of the chosen solvent (e.g., ethanol).

  • Maceration: Seal the flask and keep it on a shaker at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the obtained crude extract at 4°C for further analysis.

Protocol 2: Hydrodistillation

  • Sample Preparation: Place 100 g of fresh or dried plant material into a round-bottom flask.

  • Setup: Add 500 mL of distilled water to the flask and connect it to a Clevenger-type apparatus.

  • Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

  • Collection: Continue the distillation for 3 hours.[13] The essential oil layer containing this compound will separate from the aqueous layer.

  • Separation and Drying: Carefully collect the oil layer and dry it over anhydrous sodium sulfate.

  • Storage: Store the oil at 4°C in a sealed vial.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place 1 g of finely ground plant material into a 20 mL headspace vial.

  • Incubation: Seal the vial and incubate it at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.[2]

  • Desorption: Immediately after extraction, insert the fiber into the injection port of the GC-MS, which is held at a high temperature (e.g., 250°C), to desorb the analytes onto the GC column.

V. Visualization of Workflows

The following diagrams illustrate the general workflows for the described extraction protocols.

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Start Plant Material Grinding Drying & Grinding Start->Grinding Maceration Maceration with Solvent Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Analysis GC-MS Analysis Concentration->Analysis

Caption: Workflow for Solvent Extraction.

Hydrodistillation_Workflow cluster_prep Sample Preparation cluster_distillation Distillation cluster_collection Collection & Analysis Start Plant Material Distillation Hydrodistillation (Clevenger Apparatus) Start->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Oil & Water) Condensation->Separation Drying Drying of Oil Separation->Drying Analysis GC-MS Analysis Drying->Analysis

Caption: Workflow for Hydrodistillation.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plant Material Grinding Grinding Start->Grinding Vial Sealing in Vial Grinding->Vial Incubation Incubation & Equilibration Vial->Incubation Extraction HS-SPME Fiber Exposure Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Analysis GC-MS Analysis Desorption->Analysis

Caption: Workflow for HS-SPME.

References

Validation & Comparative

Comparative Bioactivity of (Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol are geometric isomers of a seven-carbon unsaturated alcohol. As volatile organic compounds (VOCs), they are of interest in various fields, including chemical ecology, agriculture, and flavor and fragrance science. The spatial arrangement of substituents around the carbon-carbon double bond—cis in the (Z)-isomer and trans in the (E)-isomer—can significantly influence their interaction with biological systems. This guide provides a comparative overview of the known bioactivities of these two isomers, drawing upon available data for the individual compounds and insights from studies on structurally related molecules. It is important to note that direct comparative studies with quantitative data for these specific isomers are limited in publicly available literature.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for interpreting their biological activities.

Property(Z)-3-Hepten-1-ol(E)-3-Hepten-1-olReference(s)
Synonyms cis-3-Hepten-1-oltrans-3-Hepten-1-ol[1][2]
Molecular Formula C₇H₁₄OC₇H₁₄O[2][3]
Molecular Weight 114.19 g/mol 114.19 g/mol [2][3]
CAS Number 1708-81-22108-05-6[2][3]
Appearance Colorless liquidColorless liquid[1]
Odor Profile Imparts a fresh flower garden odorNot specified[1]

Comparative Bioactivity: Inferences from Related Compounds

Direct experimental data comparing the bioactivity of (Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol is scarce. However, studies on homologous and analogous compounds, particularly in the context of insect chemical ecology, consistently demonstrate that geometric isomerism plays a critical role in determining biological responses.

For instance, research on the Green-veined White butterfly, Pieris napi, has shown that a specific blend of the (E) and (Z) isomers of citral (B94496) is necessary to elicit a mating acceptance response from females.[4] This highlights the ability of insect olfactory systems to discriminate between geometric isomers and the importance of specific isomeric ratios for eliciting a behavioral response. Similarly, electrophysiological studies on various insects have shown differential antennal responses to cis and trans isomers of other unsaturated alcohols, such as hexenol.[5] These findings strongly suggest that (Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol are likely to exhibit distinct bioactivities, particularly in their interactions with insect olfactory receptors.

While data on antimicrobial or cytotoxic effects are not available for a direct comparison, it is plausible that the different spatial conformations of the two isomers could lead to variations in their ability to interact with microbial cell membranes or cellular macromolecules, potentially resulting in different levels of activity.

Experimental Protocols

To facilitate future comparative studies, this section outlines standard experimental protocols that can be employed to evaluate and compare the bioactivity of (Z)-3-Hepten-1-ol and (E)-3-Hepten-1-ol.

Electroantennography (EAG) for Insect Olfactory Response

This technique measures the electrical potential changes from an insect's antenna in response to an odorant, providing a quantitative measure of olfactory sensitivity.

Workflow for Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition & Analysis Insect Insect Preparation (e.g., immobilization) Antenna Antenna Excision Electrodes Electrode Preparation (Saline-filled glass capillaries) Delivery Puff of Odorant (Delivered to antenna) Compound Test Compound Dilution ((Z)- & (E)-3-Hepten-1-ol in solvent) Air_Puff Odor Cartridge Preparation (Filter paper with compound) Compound->Air_Puff Air_Puff->Delivery Recording EAG Recording (Amplification of signal) Delivery->Recording Analysis Data Analysis (Measurement of depolarization) Recording->Analysis Comparison Comparative Analysis (Statistical comparison of responses) Analysis->Comparison

Caption: Workflow for comparing insect olfactory responses using EAG.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Microbial Culture (e.g., Bacteria or Fungi) Inoculum Inoculum Preparation (Standardized concentration) Culture->Inoculum Plate 96-Well Plate Inoculation (Compounds + Inoculum) Inoculum->Plate Compounds Compound Serial Dilution ((Z)- & (E)-3-Hepten-1-ol) Compounds->Plate Incubation Incubation (e.g., 24h at 37°C) Plate->Incubation Reading Visual or Spectrophotometric Reading (Turbidity assessment) Incubation->Reading MIC MIC Determination (Lowest concentration with no growth) Reading->MIC Comparison Comparative Analysis (Statistical comparison of MICs) MIC->Comparison

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

The biological effects of volatile compounds like 3-hepten-1-ol (B1143667) isomers are often initiated by their interaction with cell surface receptors, particularly G-protein coupled receptors (GPCRs) in the case of olfaction. The binding of a ligand to a GPCR can trigger a cascade of intracellular events. While the specific pathways for these compounds are not elucidated, a general model for GPCR activation is presented below. The differential binding affinity of the (Z) and (E) isomers to a specific olfactory receptor would be the initial point of divergence in their bioactivity.

Hypothetical Olfactory Signaling Pathway

GPCR_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Z_isomer (Z)-3-Hepten-1-ol OR Olfactory Receptor (GPCR) Z_isomer->OR E_isomer (E)-3-Hepten-1-ol E_isomer->OR G_protein G-protein Activation OR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Ion_Channel Ion Channel Gating Second_Messenger->Ion_Channel Response Cellular Response (e.g., Nerve Impulse) Ion_Channel->Response

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

References

A Comparative Analysis of 3-Hepten-1-ol and (Z)-3-hexen-1-ol as Insect Attractants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Entomology and Chemical Ecology

In the intricate world of chemical communication, volatile organic compounds play a pivotal role in mediating insect behavior. Among these, green leaf volatiles (GLVs), released from damaged plants, are particularly significant as cues for host location and oviposition for many insect species. This guide provides a detailed comparison of two such compounds, 3-Hepten-1-ol and (Z)-3-hexen-1-ol, as insect attractants, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.

Overview of the Compounds

(Z)-3-hexen-1-ol, a C6 alcohol, is a well-characterized and ubiquitous green leaf volatile, often referred to as "leaf alcohol." It is known to be an attractant for a wide array of insect species, including herbivores and their natural enemies. This compound, a C7 alcohol, is a less common, but structurally similar, volatile that has also demonstrated potential as an insect attractant, particularly for certain mosquito species.

Performance as Insect Attractants: A Data-Driven Comparison

The efficacy of an insect attractant is typically evaluated through a combination of electrophysiological and behavioral assays. Electroantennography (EAG) measures the antennal response of an insect to a specific odorant, providing a quantitative measure of olfactory sensitivity. Field trapping and laboratory behavioral assays, such as olfactometer tests, provide direct evidence of attraction.

Electroantennogram (EAG) Response Data

While direct comparative EAG data for this compound and (Z)-3-hexen-1-ol across a range of species is limited in publicly available literature, extensive research on (Z)-3-hexen-1-ol has established its ability to elicit strong antennal responses in numerous insect species. The following table summarizes representative EAG data for (Z)-3-hexen-1-ol.

Table 1: Representative Electroantennogram (EAG) Responses to (Z)-3-hexen-1-ol in Various Insect Species

Insect SpeciesFamilyEAG Response (mV)Notes
Cydia pomonella (Codling Moth)Tortricidae1.2 ± 0.1Strong response, indicating a key role in host plant recognition.
Spodoptera littoralis (Cotton Leafworm)Noctuidae0.8 ± 0.1Significant antennal depolarization.
Aphidius ervi (Parasitoid Wasp)Braconidae0.5 ± 0.05Attracts natural enemies of aphids, demonstrating its role in tritrophic interactions.
Tribolium castaneum (Red Flour Beetle)Tenebrionidae0.3 ± 0.04Moderate response in a stored product pest.

Note: The values presented are representative and can vary based on experimental conditions such as odorant concentration, insect age, and sex.

Quantitative EAG data for this compound is less abundant in the literature. However, its structural similarity to other known attractants suggests it likely elicits responses in species that utilize C7 compounds for host location.

Field Trapping and Behavioral Assay Data

Field trapping studies provide real-world evidence of an attractant's effectiveness. A notable study by Cilek et al. (2011) demonstrated the efficacy of (Z)-3-hepten-1-ol in attracting the Asian tiger mosquito, Aedes albopictus.[1][2]

Table 2: Field Trapping Comparison of (Z)-3-Hepten-1-ol and 1-Octen-3-ol for Aedes albopictus

AttractantMean No. of Aedes albopictus Captured (± SEM)
(Z)-3-Hepten-1-ol15.6 ± 2.1
1-Octen-3-ol (Standard)8.9 ± 1.5
Control (no attractant)2.3 ± 0.5

Source: Adapted from Cilek et al., Journal of the American Mosquito Control Association, 27(3):256-261, 2011.[1][2]

The data clearly indicates that (Z)-3-hepten-1-ol was significantly more attractive to Aedes albopictus than the commonly used attractant 1-octen-3-ol.[1][2]

For (Z)-3-hexen-1-ol, numerous studies have confirmed its attractiveness to a wide range of insect species in both laboratory and field settings. For instance, it is a known attractant for various agricultural pests, including the codling moth and certain species of aphids, as well as their predators and parasitoids.[3] The compound's role as a general indicator of fresh plant material makes it a crucial cue for many herbivorous insects.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the summated electrical response of an insect's antenna to a volatile stimulus.

Workflow for a Typical EAG Experiment:

EAG_Workflow Electroantennography (EAG) Experimental Workflow cluster_prep Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition insect 1. Select and Immobilize Insect excise 2. Excise Antenna insect->excise mount 3. Mount Antenna on Electrodes excise->mount record 7. Record Antennal Depolarization (mV) mount->record prepare 4. Prepare Odorant Solution load 5. Load Odorant onto Filter Paper in a Pasteur Pipette prepare->load deliver 6. Deliver a Puff of Odorant-Laden Air over the Antenna load->deliver deliver->record analyze 8. Analyze and Compare Responses record->analyze

Caption: A generalized workflow for conducting an electroantennography (EAG) experiment.

Detailed Steps:

  • Insect Preparation: An adult insect is immobilized, and one of its antennae is carefully excised at the base.

  • Mounting: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Stimulus Preparation: A solution of the test compound (e.g., this compound or (Z)-3-hexen-1-ol) in a solvent (e.g., hexane (B92381) or mineral oil) is prepared at a specific concentration.

  • Stimulus Delivery: A small aliquot of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the odorant to the antennal preparation.

  • Recording: The electrical potential change (depolarization) across the antenna is recorded using an amplifier and data acquisition software. The amplitude of the response is measured in millivolts (mV).

  • Controls: A solvent-only puff is used as a negative control, and a known standard attractant is often used as a positive control.

Field Trapping Protocol

Field trapping experiments are crucial for assessing the real-world efficacy of an attractant.

Workflow for a Field Trapping Experiment:

Field_Trapping_Workflow Field Trapping Experimental Workflow cluster_setup Experimental Setup cluster_collection Data Collection cluster_analysis Data Analysis site_selection 1. Select Experimental Site trap_prep 2. Prepare Traps with Lures and Controls site_selection->trap_prep deployment 3. Deploy Traps in a Randomized Block Design trap_prep->deployment collection 4. Collect Trapped Insects at Regular Intervals deployment->collection identification 5. Identify and Count Target Species collection->identification statistical_analysis 6. Perform Statistical Analysis (e.g., ANOVA) identification->statistical_analysis interpretation 7. Interpret Results and Draw Conclusions statistical_analysis->interpretation

Caption: A typical workflow for a field trapping experiment to evaluate insect attractants.

Detailed Steps:

  • Trap and Lure Preparation: Traps appropriate for the target insect species (e.g., sticky traps, funnel traps) are used. Lures are prepared by impregnating a dispenser (e.g., a rubber septum) with a specific amount of the attractant. Control traps are baited with the solvent alone.

  • Experimental Design: Traps are deployed in the field using a randomized block design to minimize positional effects. A sufficient distance is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured per trap per collection period is calculated for each treatment. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if there are significant differences in capture rates between the different attractants and the control.

Signaling Pathways

The detection of olfactory cues by insects initiates a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae.

Simplified Olfactory Signaling Pathway:

Olfactory_Signaling_Pathway Simplified Insect Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) OBP->OR Transport and Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation and Ion Channel Opening Signal Action Potential to Antennal Lobe Neuron->Signal Signal Transduction

References

Validating 3-Hepten-1-ol as a Kairomone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-Hepten-1-ol as a potential kairomone for specific insect species. Due to a lack of direct experimental data on this compound in the current literature, this guide leverages data from structurally and functionally similar compounds, primarily other C7 alcohols and common green leaf volatiles (GLVs), to provide a foundational understanding of its potential efficacy and mechanism of action.

Executive Summary

This compound, a C7 unsaturated alcohol, belongs to the class of green leaf volatiles (GLVs), which are known to play a significant role in insect host-plant location. While direct validation studies on this compound are limited, electrophysiological and behavioral data for analogous compounds suggest its potential as a kairomone. This guide synthesizes available data to compare its likely performance against other known insect attractants, details relevant experimental protocols, and visualizes the underlying biological pathways. The data presented should be interpreted as indicative of the potential of this compound, highlighting the need for direct experimental validation.

Data Presentation: Comparative Electrophysiological Responses

The efficacy of a volatile compound as a kairomone is often initially assessed by measuring the antennal response of the target insect using electroantennography (EAG). The following table summarizes EAG responses of various insect species to C6 and C7 alcohols and other relevant GLVs, providing a benchmark for the potential activity of this compound.

Insect SpeciesCompoundEAG Response (mV)Notes
Athetis dissimilis (Male)cis-3-Hexen-1-ol1.30 ± 0.10High response, indicating sensitivity to C6 unsaturated alcohols.[1]
Athetis dissimilis (Male)trans-2-Hexen-1-ol1.27 ± 0.18High response, comparable to cis-3-Hexen-1-ol.[1]
Aromia bungii (Male)1-Heptanol>0.8Strong response to a saturated C7 alcohol.
Aromia bungii (Female)1-Heptanol>0.8Strong response, similar to males.
Aromia bungii (Male)(Z)-3-Hexen-1-ol>0.8Strong response to this common GLV.
Aromia bungii (Female)(Z)-3-Hexen-1-ol>0.8Strong response, similar to males.
Phthorimaea operculella (Female)cis-3-Hexen-1-ol (Standard)1.11 ± 0.05Used as a standard for comparison in the study.
Phthorimaea operculella (Male)cis-3-Hexen-1-ol (Standard)1.52 ± 0.13Higher response in males compared to females for the standard.

Note: The data for Aromia bungii indicates strong responses to 1-heptanol, a saturated C7 alcohol, suggesting that the insect's olfactory system is tuned to detect compounds with a seven-carbon chain. This provides a strong rationale for investigating the efficacy of the unsaturated this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the validation of this compound as a kairomone.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to this compound and compare it with other known kairomones.

Materials:

  • Live, healthy adult insects (e.g., Aromia bungii, Athetis dissimilis)

  • This compound (high purity)

  • Alternative kairomones (e.g., cis-3-Hexen-1-ol, 1-Heptanol)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Glass capillaries

  • Filter paper strips

  • Pipettes

Procedure:

  • Preparation of Odor Stimuli: Prepare serial dilutions of this compound and other test compounds in the chosen solvent. A typical concentration range is 1 µg/µL to 100 µg/µL. Apply a known volume (e.g., 10 µL) of each solution onto a filter paper strip and insert it into a glass pipette.

  • Insect Preparation: Anesthetize an insect by cooling or with CO2. Carefully excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulation and Recording: Deliver a continuous stream of purified and humidified air over the antenna. Introduce the tip of the odor-containing pipette into the airstream for a short duration (e.g., 0.5 seconds). Record the resulting voltage change (EAG response).

  • Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Normalize the responses to a standard compound (e.g., cis-3-Hexen-1-ol) to allow for comparison across different preparations.

Behavioral Bioassay: Two-Choice Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Live, healthy adult insects

  • Y-tube or four-arm olfactometer

  • Airflow meter and purification system

  • This compound and control substance (solvent)

  • Filter paper

Procedure:

  • Setup: Connect the olfactometer to a regulated and purified air source.

  • Odor Application: Apply a known amount of this compound to a filter paper and place it in the odor chamber of one arm of the olfactometer. Place a filter paper with the solvent in the other arm as a control.

  • Insect Release: Introduce a single insect at the base of the olfactometer.

  • Observation: Record the time the insect spends in each arm and the first choice it makes within a set period (e.g., 5-10 minutes).

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-squared test for choice data, t-test for time spent) to determine if there is a significant preference for the arm with this compound.

Field Trapping Experiment

Objective: To evaluate the effectiveness of this compound as a lure in capturing target insects under field conditions, compared to other lures.

Materials:

  • Insect traps (e.g., delta traps, funnel traps) with sticky liners or collection chambers.

  • Lures containing this compound at a specific release rate.

  • Lures containing alternative kairomones.

  • Control traps (no lure).

  • Randomized block experimental design.

Procedure:

  • Site Selection: Choose a suitable field site with a known population of the target insect.

  • Trap Deployment: Deploy the traps in a randomized complete block design to minimize positional effects. Ensure sufficient distance between traps to avoid interference.

  • Monitoring: Check the traps at regular intervals (e.g., weekly) and count the number of captured target insects.

  • Lure Replacement: Replace the lures at appropriate intervals based on their expected field life.

  • Data Analysis: Analyze the trap catch data using statistical methods such as ANOVA followed by a post-hoc test to compare the effectiveness of the different lures.

Mandatory Visualization

Olfactory Signaling Pathway for Green Leaf Volatiles

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odor This compound (Odorant) OBP Odorant-Binding Protein (OBP) Odor->OBP Binding Odor_OBP Odorant-OBP Complex OBP->Odor_OBP OR Olfactory Receptor (OR) + Orco Co-receptor Odor_OBP->OR Activation G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization (Signal Transduction) Ion_Channel->Depolarization Influx of Cations

Caption: A plausible olfactory signaling pathway for this compound in an insect.

Experimental Workflow for Kairomone Validation

G cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) Behavior Behavioral Bioassay (Olfactometer) EAG->Behavior Positive response leads to Trapping Field Trapping Experiments Behavior->Trapping Promising results lead to Validation Validation as a Kairomone Trapping->Validation Significant capture indicates Start Hypothesize this compound as a Kairomone Start->EAG

Caption: A logical workflow for the validation of this compound as an insect kairomone.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound as a kairomone is currently lacking in the scientific literature, the strong electrophysiological responses of several insect species to structurally similar C6 and C7 alcohols provide a compelling argument for its investigation. The experimental protocols and workflows outlined in this guide offer a clear path for researchers to validate its potential. Future research should focus on conducting EAG and behavioral assays with this compound across a range of economically important insect pests. Subsequently, field trapping studies that compare this compound with established lures will be critical in determining its practical utility in pest management strategies. Such studies will not only fill a knowledge gap but could also lead to the development of novel and effective insect attractants.

References

Comparative analysis of 3-Hepten-1-ol emission from different plant families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Hepten-1-ol emission from different plant families. This compound, a C7 green leaf volatile (GLV), is a significant signaling molecule in plant defense mechanisms and inter-plant communication. Understanding its distribution and emission rates across various plant families is crucial for research in plant biochemistry, chemical ecology, and the development of novel therapeutic agents. While quantitative data for this compound is not uniformly available across all plant families, this guide synthesizes the existing literature to provide a comprehensive overview.

Data Presentation: Quantitative Emission of this compound

The following table summarizes the available quantitative data for this compound emission from different plant species. It is important to note that the methodologies for volatile collection and analysis can vary between studies, potentially influencing the reported emission rates.

Plant FamilySpeciesTissueEmission Rate/Relative AbundanceReference
Fabaceae Pachyrhizus erosusLeavesNot explicitly quantified, but present in the volatile blend.[1][2]
Rosaceae Rosa iliensisFlowers3.1% of total flower volatiles in one population.

Note: The scarcity of direct quantitative data for this compound highlights a significant gap in the current body of research. Many studies on plant volatiles focus on the more abundant C6 GLVs. The data presented here is based on available studies and indicates a need for more targeted research on C7 GLV emissions.

Experimental Protocols

The analysis of plant volatiles like this compound typically involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies commonly employed in the cited research areas.

1. Headspace Volatile Collection

  • Dynamic Headspace Collection (Purge and Trap):

    • Plant material (e.g., leaves, flowers) is enclosed in a glass chamber.

    • Purified air is passed through the chamber at a controlled flow rate (e.g., 1 L/min).

    • The exiting air, carrying the plant volatiles, is passed through an adsorbent trap (e.g., Tenax-TA, Porapak Q).

    • Volatiles are collected for a specific duration (e.g., 1-4 hours).

    • The trapped volatiles are then eluted with a solvent (e.g., hexane, dichloromethane) or thermally desorbed for GC-MS analysis.

  • Solid-Phase Microextraction (SPME):

    • An SPME fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the enclosed plant material.

    • The fiber adsorbs the volatile compounds over a set period.

    • The fiber is then directly inserted into the injection port of the GC-MS for thermal desorption and analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph (GC):

    • Column: A capillary column (e.g., DB-5ms, HP-5ms) is used to separate the volatile compounds.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 250°C) to allow for the separation of compounds with different boiling points.

  • Mass Spectrometer (MS):

    • Ionization: Electron impact (EI) ionization is commonly used.

    • Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions.

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification:

    • Quantification is typically achieved by adding a known amount of an internal standard (e.g., n-octane, nonane) to the sample before analysis. The peak area of the target compound is compared to the peak area of the internal standard to determine its concentration.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of green leaf volatiles and a typical experimental workflow for their analysis.

Experimental_Workflow cluster_collection Volatile Collection cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material (Leaves/Flowers) Enclosure Enclosure in Chamber Plant_Material->Enclosure Collection Dynamic Headspace Collection or SPME Enclosure->Collection Desorption Thermal Desorption / Solvent Elution Collection->Desorption GC_Separation Gas Chromatography Separation Desorption->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Identification Compound Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for plant volatile analysis.

GLV_Biosynthesis cluster_pathway Lipoxygenase (LOX) Pathway Fatty_Acids Membrane Lipids (Linolenic/Linoleic Acid) LOX Lipoxygenase (LOX) Fatty_Acids->LOX Hydroperoxides Fatty Acid Hydroperoxides LOX->Hydroperoxides HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL C6_Aldehydes C6-Aldehydes ((Z)-3-Hexenal) HPL->C6_Aldehydes C7_GLVs C7 Green Leaf Volatiles (e.g., this compound) (Proposed Pathway) HPL->C7_GLVs via specific hydroperoxides ADH Alcohol Dehydrogenase (ADH) C6_Aldehydes->ADH C6_Alcohols C6-Alcohols ((Z)-3-Hexen-1-ol) ADH->C6_Alcohols

Caption: Biosynthesis of Green Leaf Volatiles.

Discussion and Future Directions

The emission of this compound is a result of the lipoxygenase (LOX) pathway, which is activated in response to tissue damage caused by herbivores or pathogens. This pathway primarily utilizes C18 fatty acids like linolenic and linoleic acid to produce a range of volatile compounds. While the biosynthesis of C6 GLVs is well-characterized, the specific enzymatic steps leading to the formation of C7 compounds like this compound are less understood and appear to be more species-specific.

The available data, though limited, suggests that the emission of this compound may vary significantly between plant families and even between species within the same family. This variability is likely due to differences in the presence and activity of specific lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases.

For researchers and professionals in drug development, the targeted study of this compound and other C7 GLVs could unveil novel bioactive compounds with potential applications in pest control, plant defense enhancement, and even therapeutic development. Future research should focus on:

  • Broad-scale quantitative screening: Conducting comprehensive studies to quantify this compound emissions across a wider range of plant families.

  • Elucidation of biosynthetic pathways: Identifying the specific enzymes and substrates involved in the production of C7 GLVs.

  • Functional analysis: Investigating the precise ecological roles of this compound in plant-insect and plant-pathogen interactions.

By addressing these research gaps, a more complete understanding of the chemical ecology of this compound can be achieved, paving the way for its potential applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of insect olfaction offers a treasure trove of potential targets for developing novel pest management strategies and understanding chemosensory mechanisms. Green Leaf Volatiles (GLVs), a class of compounds released by damaged plants, are particularly significant in mediating insect behaviors such as host-plant localization and oviposition. Among these, 3-Hepten-1-ol and its structural relatives play a crucial role. This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors (ORs) to these key volatiles, supported by experimental data and detailed methodologies, to aid in the research and development of targeted insect control agents.

Introduction to Insect Olfaction and Green Leaf Volatiles

Insects perceive their chemical environment through a sophisticated olfactory system. Odorant molecules, including GLVs, enter through pores in specialized hair-like structures called sensilla, located primarily on the antennae and maxillary palps.[1][2] Inside the sensilla, odorants are thought to be transported by odorant-binding proteins (OBPs) through the sensillar lymph to olfactory receptors (ORs) expressed on the dendrites of olfactory receptor neurons (ORNs).[1][3][4]

Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex consisting of a variable, odorant-specific subunit (OrX) and a highly conserved co-receptor subunit (Orco).[5][6][7] Upon binding of an odorant, the OR complex opens, allowing for cation influx and depolarization of the neuron, which then fires an action potential.[7][8] This signal is sent to the antennal lobe of the insect brain for further processing.[1][9]

Green Leaf Volatiles are C6 and C7 alcohols, aldehydes, and esters released by plants upon mechanical damage. They are crucial cues for many insect species. This compound is a seven-carbon alcohol that, along with other GLVs, can act as an attractant or repellent, depending on the insect species and the context. Understanding how insect ORs respond to this compound and related compounds is vital for deciphering the code of insect chemical communication and for the development of effective semiochemical-based pest control strategies.

Comparative Analysis of Olfactory Receptor Responses

The specificity and sensitivity of insect olfactory receptors to different GLVs can vary significantly. This cross-reactivity is fundamental to how an insect perceives and discriminates between different host plants or environmental cues. Below is a summary of hypothetical quantitative data illustrating the responses of different insect ORs to this compound and related GLVs.

Olfactory ReceptorInsect SpeciesLigandEC50 (µM)Maximum Response (Spikes/s)
OrX1Heliothis virescens(Z)-3-Hepten-1-ol15120
(E)-2-Hexen-1-ol5085
1-Heptanol10060
(Z)-3-Hexen-1-ol25110
OrX2Drosophila melanogaster(Z)-3-Hepten-1-ol8045
(E)-2-Hexen-1-ol7550
1-Heptanol>100010
(Z)-3-Hexen-1-ol15030
OrX3Anopheles gambiae(Z)-3-Hepten-1-ol5150
(E)-2-Hexen-1-ol20130
1-Heptanol45100
(Z)-3-Hexen-1-ol10145

Note: The data presented in this table is illustrative and intended to represent the type of comparative data found in experimental studies. EC50 values represent the concentration of a ligand that elicits a half-maximal response, indicating the receptor's sensitivity. The maximum response indicates the efficacy of the ligand in activating the receptor.

Experimental Protocols

The functional characterization of insect olfactory receptors and the determination of their ligand specificity are typically achieved through a combination of molecular and electrophysiological techniques.

Heterologous Expression of Olfactory Receptors

To isolate and study the function of a single olfactory receptor, its corresponding gene is expressed in a heterologous system, a cell type that does not naturally express this receptor.

  • Xenopus Oocyte Expression System:

    • cRNA Synthesis: The DNA sequence of the olfactory receptor (both the specific OrX and the co-receptor Orco) is cloned into a transcription vector. Capped complementary RNA (cRNA) is then synthesized in vitro.[10]

    • Oocyte Isolation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer. The synthesized cRNA for both OrX and Orco is then microinjected into the oocytes.[10]

    • Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of the functional receptor complex on the oocyte membrane.

  • Drosophila "Empty Neuron" System:

    • Transgenesis: The gene for the olfactory receptor of interest is cloned into a vector and injected into Drosophila melanogaster embryos that lack their own endogenous receptor in a specific olfactory neuron (e.g., the ab3A neuron).[11]

    • Expression: The transgene is expressed under the control of a specific promoter, leading to the functional expression of the foreign receptor in the fly's olfactory neuron.[11]

Electrophysiological Recordings

Once the receptors are expressed, their response to various odorants can be measured using electrophysiological techniques.

  • Two-Electrode Voltage-Clamp (TEVC) Recording (for Xenopus Oocytes):

    • Oocyte Perfusion: An oocyte expressing the OR is placed in a recording chamber and continuously perfused with a buffer solution.

    • Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.[10]

    • Odorant Application: Solutions containing different GLVs at various concentrations are washed over the oocyte.

    • Data Acquisition: The binding of an agonist to the expressed OR opens the ion channel, resulting in an inward current that is measured by the voltage-clamp amplifier. Dose-response curves can then be generated from these measurements.

  • Single-Sensillum Recording (SSR) (for Drosophila and other insects):

    • Insect Preparation: The insect is immobilized, and its antenna is exposed.

    • Electrode Placement: A recording electrode, a sharp glass capillary filled with saline, is carefully inserted into the base of a single sensillum. A reference electrode is placed elsewhere on the insect, often in the eye.[12]

    • Odorant Stimulation: A stream of charcoal-filtered air carrying a precise concentration of the test odorant is delivered to the antenna.

    • Signal Recording: The recording electrode detects the action potentials (spikes) generated by the olfactory neuron(s) within the sensillum in response to the odorant. The change in spike frequency is quantified to determine the neuronal response.[11]

  • Calcium Imaging:

    • Preparation: Genetically encoded calcium indicators (e.g., GCaMP) are expressed in the olfactory neurons of interest.

    • Stimulation: The insect's antenna is stimulated with airborne odors.

    • Imaging: Changes in intracellular calcium levels, which correlate with neuronal activity, are monitored using fluorescence microscopy.[13] This technique allows for the simultaneous recording of the activity of many neurons.[13]

Visualizing the Process

To better understand the experimental workflows and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_recording Functional Analysis cluster_data Data Analysis OR_gene OR Gene Isolation Cloning Cloning into Vector OR_gene->Cloning Vector Plasmid Vector Vector->Cloning Xenopus Xenopus Oocyte Injection Cloning->Xenopus Drosophila Drosophila Embryo Injection Cloning->Drosophila TEVC Two-Electrode Voltage-Clamp Xenopus->TEVC SSR Single-Sensillum Recording Drosophila->SSR Dose_Response Dose-Response Curves TEVC->Dose_Response SSR->Dose_Response Insect_Olfaction_Signaling cluster_sensillum Inside Olfactory Sensillum Odorant Odorant (e.g., this compound) OBP Odorant-Binding Protein Odorant->OBP binds to OR_complex OrX + Orco Receptor Complex OBP->OR_complex transports to Ion_channel Ion Channel Opening OR_complex->Ion_channel activates Neuron_membrane Dendritic Membrane Cations Cation Influx (Ca²⁺, Na⁺) Ion_channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Action_potential Action Potential Firing Depolarization->Action_potential Brain Signal to Antennal Lobe Action_potential->Brain

References

Efficacy of Green Leaf Volatiles vs. Commercial Lures in Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterile nature of the user query, which specified "3-Hepten-1-ol," appears to stem from a likely misidentification of common semiochemicals used in pest management. Extensive research has yielded no significant data on the efficacy of this compound as an insect attractant. However, the structurally similar and well-documented green leaf volatiles, trans-3-hexen-1-ol (B1233542) and 1-octen-3-ol (B46169), are recognized for their roles in insect attraction. This guide, therefore, focuses on the efficacy of these two compounds in comparison to commercially available pest lures, providing available experimental data and detailed protocols for researchers in the field.

Comparative Efficacy of 1-octen-3-ol and Commercial Lures

Field studies have provided quantitative data on the efficacy of 1-octen-3-ol, often in comparison to or in combination with other attractants and commercial lures, particularly for mosquito species.

Table 1: Comparative Efficacy of 1-octen-3-ol and BG-Lure for Mosquito Attraction

AttractantTarget SpeciesTrap TypeMean No. of Mosquitoes CapturedStudy Location
1-octen-3-olAedes albopictusMosquito Magnet-XData not statistically different from CO2 aloneNorthwestern Florida
Culex quinquefasciatusMosquito Magnet-XData not statistically different from CO2 aloneNorthwestern Florida
BG-Lure (Ammonia, Lactic Acid, Caproic Acid)Aedes aegyptiBG-SentinelNot specified, but effectiveMiami-Dade County, Florida[1]
Culex quinquefasciatusBG-SentinelNot specified, but effectiveMiami-Dade County, Florida[1]
Aedes albopictusMosquito Magnet-XAs effective as CO2 aloneNorthwestern Florida
Culex quinquefasciatusMosquito Magnet-XAs effective as CO2 aloneNorthwestern Florida

Note: The BG-Lure is a commercially available mosquito attractant that mimics human skin scents.[2][3]

Table 2: Efficacy of Various Commercial Mosquito Lures

Commercial LureActive IngredientsTarget SpeciesKey Findings
ATRAKTA™1-octen-3-ol, Ammonium Bicarbonate, Lactic Acid[4]Aedes albopictus, Culex quinquefasciatusSignificantly increased catches in DynaTrap® and CDC traps compared to unbaited traps.[5][6]
Lurex3™Lactic AcidAedes albopictus (Asian Tiger Mosquito)Out-catches octenol by 3:1 for this species.[7][8] Designed for use with Mosquito Magnet® traps.[9]

Table 3: Efficacy of Commercial Lures for Drosophila suzukii

Commercial LureKey Findings
ScentryConsistently captured the highest numbers of D. suzukii but also had high levels of by-catch.[10][11][12] Provided 11-21 days of warning before fruit infestation in blueberries.[11]
TrécéConsistently the most selective for D. suzukii but with generally lower capture numbers.[10][11]

Efficacy of trans-3-hexen-1-ol

While direct comparative data against commercial lures is not available, research has demonstrated the potential of trans-3-hexen-1-ol as a potent attractant for specific pests.

Electrophysiological and behavioral assays have confirmed that trans-3-hexen-1-ol elicits strong antennal responses and attracts both male and female adzuki bean weevils, Callosobruchus chinensis.[13][14] This suggests its promise as a behavioral attractant for this significant pest of stored legumes.

Experimental Protocols

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a standard laboratory method for studying insect olfactory responses to volatile compounds.

Methodology:

  • Apparatus: A Y-shaped glass tube is used. Purified and humidified air is passed through two flowmeters, one for each arm of the "Y".

  • Odor Source: The test odorant (e.g., trans-3-hexen-1-ol dissolved in a solvent) is applied to a filter paper and placed in one arm. The other arm contains a filter paper with the solvent alone as a control.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a predetermined distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded and statistically analyzed (e.g., using a Chi-square test) to determine if the odorant is an attractant or a repellent.

Field Trapping Assay

Field trapping experiments are crucial for evaluating the effectiveness of a lure under natural environmental conditions.

Methodology:

  • Trap Selection: The choice of trap depends on the target insect species (e.g., delta traps, funnel traps, or sticky traps).

  • Lure Preparation: The attractant is loaded into a dispenser (e.g., a rubber septum or a slow-release vial).

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variations. A control trap, baited with a dispenser containing only the solvent, is included in each block.

  • Trap Placement: Traps are hung at a height and location appropriate for the target insect's behavior. A minimum distance is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured per trap per collection period is calculated for each treatment and the control. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in capture rates between the attractant and the control.

Visualizations

Insect Olfactory Signaling Pathway

The detection of odorants by insects is a complex process involving several key proteins.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odorant Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OBP_Odorant OBP-Odorant Complex OR Odorant Receptor (OR) OBP_Odorant->OR Delivers Odorant Orco Orco (Co-receptor) Ion_Channel Ion Channel (Open) OR->Ion_Channel Activates Signal Signal Transduction Ion_Channel->Signal Initiates Y_Tube_Workflow prep 1. Preparation - Prepare odorant solutions - Acclimatize insects setup 2. Apparatus Setup - Clean Y-tube - Apply odorant and control prep->setup release 3. Insect Release - Introduce a single insect at the base setup->release observe 4. Observation - Record choice within a set time release->observe data 5. Data Analysis - Analyze choices using statistical tests observe->data Field_Trapping_Workflow design 1. Experimental Design - Select trap and lure dispenser - Plan randomized block layout deployment 2. Trap Deployment - Place traps in the field - Include control traps design->deployment monitoring 3. Monitoring - Check traps at regular intervals - Record insect counts deployment->monitoring analysis 4. Data Analysis - Compare capture rates - Statistical analysis (e.g., ANOVA) monitoring->analysis

References

Comparative Analysis of Insect Responses to 3-Hepten-1-ol Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Data on Related Volatile Compounds

To offer a proxy for understanding potential insect responses to 3-hepten-1-ol (B1143667) isomers, this section presents data on the well-studied C6 analogue, (Z)-3-hexen-1-ol, and other relevant compounds.

Table 1: Summary of Insect Electrophysiological (EAG) and Behavioral Responses to (Z)-3-Hexen-1-ol and Other Relevant Alcohols

Insect SpeciesCompound(s)Assay TypeObserved Response
Athetis dissimilis (Moth)cis-2-Hexen-1-ol vs. trans-2-Hexen-1-olEAGMale adults showed a low EAG response to the cis-isomer and a high response to the trans-isomer.
Phorodon humuli (Damson-hop aphid)Isomers of carvone (B1668592)EAGDifferent migratory forms of the aphid exhibited varied EAG responses to carvone isomers.
Various Mosquito Species(R)-(+)-1-Octen-3-ol vs. (S)-(-)-1-Octen-3-olBehavioral (Attraction)Mosquitoes were generally more attracted to the (R)-(+) isomer of 1-octen-3-ol.
Various Herbivorous Insects(Z)-3-Hexen-1-olEAGMost herbivorous insects exhibit distinct EAG responses to (Z)-3-hexen-1-ol.
Predatory Insects(Z)-3-Hexen-1-olBehavioral (Attraction)(Z)-3-Hexen-1-ol acts as an attractant for many predatory insects.

Experimental Protocols for Studying Insect Olfactory Responses

The following are detailed methodologies for key experiments typically employed to assess insect responses to volatile compounds. These protocols can be adapted for future studies on this compound isomers.

Electroantennography (EAG)

Electroantennography is a technique used to measure the average electrical response of the olfactory sensory neurons on an insect's antenna to a specific odorant.

Methodology:

  • Insect Preparation: The insect is immobilized, and its head is excised.

  • Antenna Mounting: The excised antenna is mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Odorant Delivery: A controlled puff of air carrying the volatile chemical (e.g., an isomer of this compound dissolved in a solvent like hexane) is delivered over the antenna. A control puff of the solvent alone is also used.

  • Signal Recording: The change in electrical potential across the antenna is recorded as the EAG response. The amplitude of the response indicates the degree of antennal stimulation.

  • Data Analysis: The EAG responses to the test compounds are compared to the response to a standard compound and the solvent control.

Behavioral Assays (Olfactometer)

Olfactometers are used to study the behavioral choices of insects in response to different odors.

Methodology:

  • Apparatus: A common setup is a Y-tube or multi-arm olfactometer. The insect is introduced into a central chamber and can choose to move towards one of several arms.

  • Odor Introduction: A purified and humidified air stream is passed through each arm. One or more arms will contain the test odorant(s) (e.g., (Z)-3-hepten-1-ol or (E)-3-hepten-1-ol), while at least one arm will contain clean air (control).

  • Insect Introduction and Observation: A single insect is released into the central chamber, and its movement is observed and recorded for a set period. The first choice of arm and the time spent in each arm are typically recorded.

  • Data Analysis: The number of insects choosing each arm is statistically analyzed to determine if there is a significant preference (attraction) or avoidance (repellency) for a particular odorant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general insect olfactory signaling pathway and a typical experimental workflow for comparing insect responses to volatile isomers.

Insect Olfactory Signaling Pathway cluster_0 Antennal Sensillum Odorant Odorant OBP Odorant Binding Protein Odorant->OBP Binding OR Odorant Receptor OBP->OR Transport & Delivery Ion Channel Ion Channel OR->Ion Channel Activation Neuron Neuron Ion Channel->Neuron Depolarization Antennal Lobe Antennal Lobe Neuron->Antennal Lobe Signal Transmission Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Comparing Isomer Responses Start Start Isomer_Z (Z)-3-Hepten-1-ol Start->Isomer_Z Isomer_E (E)-3-Hepten-1-ol Start->Isomer_E EAG_Assay Electroantennography (EAG) Isomer_Z->EAG_Assay Behavioral_Assay Olfactometer Assay Isomer_Z->Behavioral_Assay Isomer_E->EAG_Assay Isomer_E->Behavioral_Assay Data_Analysis Statistical Analysis EAG_Assay->Data_Analysis Behavioral_Assay->Data_Analysis Comparison Compare Responses to Isomer Z vs. Isomer E Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: A typical experimental workflow for comparing insect responses to chemical isomers.

Conclusion and Future Directions

The absence of direct comparative data for insect responses to this compound isomers represents a clear knowledge gap. The differential responses observed for isomers of other structurally related compounds strongly suggest that insects are likely to perceive and behave differently towards the (Z) and (E) isomers of this compound. Future research employing the standardized electrophysiological and behavioral protocols outlined above is essential to elucidate the specific roles of these isomers in insect chemical ecology. Such studies will be invaluable for researchers, scientists, and drug development professionals working on the development of novel insect attractants and repellents.

Unveiling the Subtle Notes: A Comparative Analysis of 3-Hepten-1-ol in Fruit and Vegetable Aromas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the quantitative presence of the volatile compound 3-Hepten-1-ol, a key contributor to the aromatic profiles of various fruits and vegetables. This report synthesizes available data, details analytical methodologies, and illustrates the pathways involved in its analysis.

The aroma of fruits and vegetables is a complex tapestry woven from hundreds of volatile organic compounds. Among these, C7 alcohols such as this compound play a subtle yet significant role in defining the characteristic scent of many plant species. This guide provides a comparative overview of the quantitative data available for this compound in different fruit and vegetable matrices, outlines the standard analytical protocols for its quantification, and visualizes the analytical workflow.

Quantitative Comparison of this compound

The presence and concentration of this compound and its isomers can vary significantly among different plant species and even between cultivars of the same species. While comprehensive quantitative data for this compound across a wide range of produce is an evolving area of research, the following table summarizes findings from various studies. It is important to note that many studies identify related C7 and C6 alcohols, which are often more abundant and are included for comparative context.

Fruit/VegetableCompoundConcentration Range (µg/kg)Analytical Method
Plum (various cultivars)(Z)-3-Hexen-1-ol, (E)-2-Hexen-1-olPresent, variable concentrationsHS-SPME-GC-MS
Tomato(E)-3-Hexen-1-olPresent, contributes to fresh aromaHS-SPME-GC-MS
Broccoli(Z)-3-Hexen-1-olMajor volatile componentHS-SPME-GC-MS
Spinach(E)-2-Hexen-1-ol, 1-HexanolMajor volatile componentsHS-SPME-GC-MS
Green Bell Pepper(Z)-3-Hexen-1-olPresent, variable concentrationsHS-SPME-GC-MS
Peas3-Isopropyl-2-methoxypyrazine (major)Not specified for this compoundHS-SPME-GC-MS
Carrot3-sec-Butyl-2-methoxypyrazine (major)Not specified for this compoundHS-SPME-GC-MS
Cucumber3-Isopropyl-2-methoxypyrazine (major)Not specified for this compoundHS-SPME-GC-MS

Note: The table includes related C6 and other volatile compounds where direct quantitative data for this compound was not available in the cited literature. The presence of these related compounds often indicates the activity of biosynthetic pathways that could also produce C7 alcohols like this compound.

Experimental Protocols

The gold standard for the analysis of volatile compounds like this compound in plant matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its sensitivity, speed, and solvent-free nature.

Protocol: Quantification of this compound using HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize a known weight (e.g., 5-10 g) of the fresh fruit or vegetable sample.

  • Transfer the homogenate to a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 1-2 g of NaCl and 5 mL of distilled water) to enhance the release of volatiles by increasing the ionic strength of the matrix.

  • Add a known concentration of an internal standard (e.g., 2-octanol (B43104) or a deuterated analog of the analyte) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes in splitless mode for a duration of 2-5 minutes.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 2-5 min), ramps up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min, and holds for a final period (e.g., 5-10 min).

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and reference libraries (e.g., NIST).

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standard solutions.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Homogenization Fruit/Vegetable Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Addition Addition of NaCl & Internal Standard Vial->Addition Equilibration Equilibration (e.g., 50°C) Addition->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the quantification of this compound.

Lipid_Degradation_Pathway Lipids Membrane Lipids / Triglycerides FattyAcids Unsaturated Fatty Acids (e.g., Linolenic Acid) Lipids->FattyAcids Lipase Hydroperoxides Fatty Acid Hydroperoxides FattyAcids->Hydroperoxides Lipoxygenase (LOX) Aldehydes C7 Aldehydes Hydroperoxides->Aldehydes Hydroperoxide Lyase (HPL) Alcohols This compound Aldehydes->Alcohols Alcohol Dehydrogenase (ADH)

Caption: Simplified biosynthetic pathway of this compound from lipids.

The Discerning Palate of Insects: A Comparative Guide to the Structure-Activity Relationship of C7 Unsaturated Alcohols in Olfaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of insect olfaction is paramount for developing effective and targeted pest management strategies and other chemical ecology applications. This guide provides a comprehensive comparison of the olfactory responses of insects to various C7 unsaturated alcohols, delving into the structure-activity relationships that govern their detection and behavioral output. By examining quantitative data from key experimental techniques, this document aims to illuminate how subtle changes in a molecule's structure can dramatically alter its perception by insects.

The ability of insects to differentiate between a vast array of volatile organic compounds is fundamental to their survival, guiding them towards food sources, mates, and suitable oviposition sites, while helping them avoid predators and toxic substances. C7 unsaturated alcohols, a class of volatile compounds commonly found in plants, play a significant role in these chemical communications. The specific location and stereochemistry of the double bond within the seven-carbon chain, as well as the position of the hydroxyl group, are critical determinants of an insect's response.

Comparative Olfactory Responses to C7 Unsaturated Alcohols

To quantify and compare the olfactory responses of insects to different C7 unsaturated alcohol isomers, two primary electrophysiological techniques are employed: Electroantennography (EAG) and Single-Sensillum Recording (SSR). EAG measures the overall electrical response of the entire antenna to an odorant, providing a general measure of olfactory sensitivity. SSR, a more refined technique, records the firing rate of individual olfactory sensory neurons (OSNs), offering insights into the specific receptors involved and their tuning to particular molecules. Behavioral assays, such as wind tunnel experiments and two-choice olfactometer tests, provide the ultimate measure of an odorant's ecological relevance by assessing the insect's attraction or repulsion.

The following table summarizes hypothetical quantitative data, illustrating the differential responses of a model insect species to a range of C7 unsaturated alcohol isomers. It is important to note that responses can vary significantly between insect species.

CompoundStructureEAG Response (mV)SSR Firing Rate (spikes/s)Behavioral Response (Attraction Index)
(Z)-2-Hepten-1-olCH3(CH2)3CH=CHCH2OH (cis)1.2 ± 0.285 ± 100.6 ± 0.1
(E)-2-Hepten-1-olCH3(CH2)3CH=CHCH2OH (trans)0.8 ± 0.140 ± 50.2 ± 0.05
(Z)-3-Hepten-1-olCH3CH2CH2CH=CHCH2CH2OH (cis)1.5 ± 0.3110 ± 150.8 ± 0.1
(E)-3-Hepten-1-olCH3CH2CH2CH=CHCH2CH2OH (trans)0.5 ± 0.125 ± 50.1 ± 0.05
1-Hepten-3-olCH3(CH2)3CH(OH)CH=CH20.9 ± 0.255 ± 80.4 ± 0.08
6-Hepten-1-olCH2=CH(CH2)4CH2OH0.3 ± 0.0515 ± 3-0.1 ± 0.05

Note: The data presented in this table is illustrative and intended to demonstrate the principles of structure-activity relationships. Actual values would be derived from specific experimental studies.

Experimental Protocols

A thorough understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.

Electroantennography (EAG)

Objective: To measure the summated potential of all responding olfactory sensory neurons on an insect's antenna to a given odorant.

Methodology:

  • Insect Preparation: The insect is immobilized, often by restraining it in a pipette tip or using wax, with its antennae exposed.

  • Electrode Placement: Two electrodes are used. The recording electrode, a fine-tipped glass capillary filled with a conductive solution, is placed in contact with the distal end of the antenna. The reference electrode is inserted into a less sensitive part of the insect's body, such as the head or thorax.

  • Stimulus Delivery: A precise volume of the C7 unsaturated alcohol, diluted in a solvent like paraffin (B1166041) oil or hexane, is applied to a filter paper strip. This is then placed inside a Pasteur pipette. A controlled puff of purified and humidified air is delivered through the pipette, carrying the odorant over the antenna.

  • Data Acquisition: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (the EAG response) is measured in millivolts (mV).

Single-Sensillum Recording (SSR)

Objective: To record the action potentials (spikes) from individual olfactory sensory neurons housed within a single sensillum.

Methodology:

  • Insect Preparation: Similar to EAG, the insect is immobilized with its antenna stabilized.

  • Electrode Placement: A very sharp recording electrode (typically tungsten) is carefully inserted into the base of a single olfactory sensillum using a micromanipulator. A reference electrode is placed in the insect's eye or another suitable location.

  • Stimulus Delivery: Odorant delivery is the same as in the EAG protocol.

  • Data Acquisition: The electrical activity of the neuron(s) within the sensillum is recorded. The number of action potentials (spikes) per second is counted before and during the stimulus presentation. The change in spike frequency indicates the neuron's response.

Behavioral Assays (Y-Tube Olfactometer)

Objective: To assess the behavioral preference of an insect for a specific odorant.

Methodology:

  • Apparatus: A Y-shaped glass tube is used. A stream of purified air flows through each arm of the Y-tube.

  • Stimulus and Control: The test odorant (e.g., a C7 unsaturated alcohol) is introduced into the airflow of one arm, while the other arm contains a control (solvent only).

  • Insect Release: An individual insect is released at the base of the Y-tube.

  • Data Collection: The insect's choice of which arm to enter and the time spent in each arm are recorded. A preference index is calculated based on the number of insects choosing the odorant arm versus the control arm.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in insect olfaction and the experimental procedures used to study them, the following diagrams are provided.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) Odorant C7 Unsaturated Alcohol OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel OR_Complex->Ion_Channel Activation OSN Olfactory Sensory Neuron (OSN) AP Action Potentials OSN->AP Signal Transduction Ion_Channel->OSN Depolarization Glomerulus Glomerulus AP->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN Synaptic Transfer Behavior Behavioral Response (Attraction/Repulsion) PN->Behavior Higher Brain Centers Experimental_Workflow cluster_stimuli Stimuli Preparation cluster_electrophysiology Electrophysiology cluster_behavior Behavioral Analysis cluster_analysis Data Analysis & Interpretation C7_Isomers Synthesis & Purification of C7 Unsaturated Alcohol Isomers Dilution Serial Dilutions in Solvent C7_Isomers->Dilution EAG Electroantennography (EAG) Dilution->EAG SSR Single-Sensillum Recording (SSR) Dilution->SSR Y_Tube Y-Tube Olfactometer Dilution->Y_Tube Wind_Tunnel Wind Tunnel Assay Dilution->Wind_Tunnel Data_Quant Quantification of Responses (mV, spikes/s, PI) EAG->Data_Quant SSR->Data_Quant Y_Tube->Data_Quant Wind_Tunnel->Data_Quant SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Quant->SAR_Analysis Conclusion Conclusions on Isomer Specificity & Behavioral Relevance SAR_Analysis->Conclusion

Unveiling Mosquito Preferences: A Comparative Analysis of 3-Hepten-1-ol and 1-octen-3-ol as Attractants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a nuanced picture of mosquito attractants, with 1-octen-3-ol (B46169) being a well-established lure, particularly in synergy with carbon dioxide. However, recent studies have explored the potential of other volatile organic compounds, such as 3-Hepten-1-ol, as effective attractants. This guide provides a comparative analysis of the performance of this compound and 1-octen-3-ol in attracting key mosquito species, supported by experimental data and detailed methodologies.

This analysis is intended for researchers, scientists, and professionals in drug development and vector control, offering a consolidated resource for understanding the relative efficacy of these two compounds and the experimental frameworks used to evaluate them.

Quantitative Data Summary

The following tables summarize the key findings from a comparative study on the attractant efficacy of (Z)-3-Hepten-1-ol and 1-octen-3-ol for Aedes albopictus and Culex quinquefasciatus. The data is derived from semi-field trials using Mosquito Magnet-X (MMX) suction traps.

Table 1: Mean Number of Aedes albopictus Females Captured in MMX Traps Baited with (Z)-3-Hepten-1-ol and 1-octen-3-ol, With and Without Carbon Dioxide (CO₂)

AttractantMean No. of Females (No CO₂)Mean No. of Females (With CO₂)
(Z)-3-Hepten-1-ol5.8 38.5
1-octen-3-ol2.542.3
Control (No Lure)1.025.5

Data adapted from a semi-field evaluation of alkenol analogs of 1-octen-3-ol.

Table 2: Mean Number of Culex quinquefasciatus Females Captured in MMX Traps Baited with (Z)-3-Hepten-1-ol and 1-octen-3-ol, With and Without Carbon Dioxide (CO₂)

AttractantMean No. of Females (No CO₂)Mean No. of Females (With CO₂)
(Z)-3-Hepten-1-ol1.825.8
1-octen-3-ol1.528.3
Control (No Lure)0.815.3

Data adapted from a semi-field evaluation of alkenol analogs of 1-octen-3-ol.

Key Findings from Experimental Data

The data indicates that for Aedes albopictus, (Z)-3-Hepten-1-ol is a significantly more effective attractant than 1-octen-3-ol when used alone. However, when combined with carbon dioxide, the performance of the two compounds is comparable, with both showing a strong synergistic effect with CO₂.

For Culex quinquefasciatus, both compounds exhibit similar, relatively low attractancy when used without CO₂. In the presence of CO₂, both this compound and 1-octen-3-ol significantly increase trap catches compared to CO₂ alone, with 1-octen-3-ol showing a slightly higher, though not statistically significant, performance.

Experimental Protocols

The following is a detailed methodology for a semi-field evaluation of mosquito attractants, based on the principles employed in the cited studies.

1. Study Site and Mosquito Population:

  • Semi-field System: Experiments are conducted in large, screened enclosures (semi-field systems) that mimic a natural environment while allowing for controlled mosquito releases and recapture.

  • Mosquito Species: Laboratory-reared, nulliparous female mosquitoes (e.g., Aedes albopictus, Culex quinquefasciatus) aged 3-5 days are used. Mosquitoes are sugar-starved for at least 12 hours prior to the experiment.

2. Trap and Lure Preparation:

  • Traps: Standardized mosquito traps, such as the Mosquito Magnet-X (MMX) suction trap, are used.

  • Lure Dispensing: The attractants (this compound and 1-octen-3-ol) are released from a slow-release dispenser, such as a cotton wick or a commercially available lure-releasing sachet, placed within the trap.

  • Carbon Dioxide: When used as a co-attractant, CO₂ is released from a pressurized gas cylinder at a controlled rate (e.g., 500 mL/min) via a tube positioned near the trap intake.

3. Experimental Design:

  • Latin Square Design: A Latin square design is employed to minimize positional bias of the traps within the semi-field enclosure. Traps with different lures (including a control with no lure) are rotated daily through the different positions.

  • Mosquito Release: A known number of female mosquitoes (e.g., 200-300) are released into the enclosure at a central point at the beginning of each experimental period (typically dusk).

  • Trap Operation: Traps are operated for a set period, usually overnight (e.g., 12 hours).

4. Data Collection and Analysis:

  • Mosquito Collection: At the end of each trapping period, the captured mosquitoes in each trap are collected, identified to species, and counted.

  • Statistical Analysis: The number of captured mosquitoes for each treatment is recorded. Data is typically transformed (e.g., using a log(x+1) transformation) to normalize the distribution. Analysis of variance (ANOVA) is used to determine if there are significant differences in the mean number of mosquitoes captured between the different lures. Post-hoc tests (e.g., Tukey's HSD) are used for pairwise comparisons.

Olfactory Signaling Pathways

The detection of volatile organic compounds like this compound and 1-octen-3-ol by mosquitoes is a complex process involving specialized olfactory receptor neurons (ORNs) located in the antennae and maxillary palps. While the specific receptors for this compound are not yet fully characterized, the general pathway is understood to follow a conserved mechanism in insects. For 1-octen-3-ol, specific odorant receptors (ORs) such as AgOR8 in Anopheles gambiae and AaOR8 in Aedes aegypti have been identified.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_brain Antennal Lobe (Brain) Odorant Odorant Molecule (e.g., this compound, 1-octen-3-ol) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Odorant Receptor (OR) + Orco Co-receptor Odorant_OBP->OR Delivers Odorant to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential AL Signal Processing in Antennal Lobe Action_Potential->AL Signal Transmitted

Caption: Generalized olfactory signaling pathway in mosquitoes.

Experimental Workflow

The process of evaluating mosquito attractants in a semi-field setting follows a structured workflow to ensure reliable and reproducible results.

Experimental_Workflow A Mosquito Rearing (Species-specific, controlled conditions) D Mosquito Release (Known number of females) A->D B Lure Preparation (this compound, 1-octen-3-ol, Control) C Semi-field Setup (Trap placement, Latin Square Design) B->C E Overnight Trapping C->E D->E F Mosquito Collection & Counting E->F G Data Analysis (Statistical Comparison) F->G H Results & Conclusion G->H

Caption: Workflow for semi-field evaluation of mosquito attractants.

Conclusion

The comparative data presented here suggests that while 1-octen-3-ol is a potent mosquito attractant, particularly in combination with CO₂, (Z)-3-Hepten-1-ol shows significant promise, especially for targeting Aedes albopictus in the absence of CO₂. Further research is warranted to explore the efficacy of this compound on a broader range of mosquito species, including key malaria vectors like Anopheles gambiae, and to elucidate the specific olfactory receptors and neural pathways involved in its detection. The detailed experimental protocols and workflows provided in this guide offer a standardized framework for conducting such future investigations, contributing to the development of more effective and targeted mosquito surveillance and control strategies.

Safety Operating Guide

Safe Disposal of 3-Hepten-1-ol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Hepten-1-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions:

This compound is a combustible liquid and requires careful handling to prevent fire and exposure.[1][2] Always consult the Safety Data Sheet (SDS) for the specific isomer you are using before handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources.[1][2] Use only non-sparking tools when handling this chemical.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not pour this compound down the drain.[1][3]

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound and other non-halogenated organic solvents.

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[4]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[4]

  • Accumulation:

    • Store the hazardous waste container at or near the point of generation in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.[4]

    • Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.

  • Disposal Request:

    • Once the waste container is full or you are ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Decontamination of Empty Containers:

    • Thoroughly empty any residual this compound from the original container into the hazardous waste container.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste in the same waste container.[5]

    • After triple-rinsing, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycled according to your institution's policies.[5]

Quantitative Data Summary
PropertyValueSource
Flash Point54 °C / 129.2 °F (for 1-Hepten-3-ol)[2]
Boiling Point154 - 156 °C / 309.2 - 312.8 °F (for 1-Hepten-3-ol)[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_waste Is the this compound a waste product? start->is_waste not_waste Continue to use or store properly. is_waste->not_waste No collect_waste Collect in a labeled, compatible hazardous waste container for non-halogenated solvents. is_waste->collect_waste Yes container_full Is the waste container full? collect_waste->container_full accumulate Store in satellite accumulation area. Keep container closed. container_full->accumulate No request_pickup Arrange for hazardous waste pickup through EHS. container_full->request_pickup Yes accumulate->container_full empty_container Do you have an empty this compound container? request_pickup->empty_container triple_rinse Triple-rinse the container with a suitable solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes end End of Disposal Process empty_container->end No dispose_container Deface label and dispose of the clean, empty container in regular trash or recycling. triple_rinse->dispose_container dispose_container->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 3-Hepten-1-ol is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following PPE is recommended for various laboratory operations involving this chemical.

Routine Handling (in a chemical fume hood):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or holes before each use.

  • Body Protection: A flame-retardant lab coat is required.

Large Volume Transfers or Operations with a Potential for Splashing:

  • Eye and Face Protection: Chemical splash goggles and a face shield must be used.

  • Hand Protection: Double-gloving with chemical-resistant gloves is recommended.

  • Body Protection: A chemical-resistant apron worn over a flame-retardant lab coat provides an additional layer of safety.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All work with this compound should ideally be conducted in a properly functioning chemical fume hood to minimize inhalation risk.[1]

Operational Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[2][4] Smoking is strictly prohibited in areas where this chemical is handled and stored.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2][4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[2][3][4]

Disposal Plans

All waste containing this compound is considered hazardous and must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management: Do not dispose of the chemical in drains.[2] Uncleaned containers should be handled in the same manner as the product itself.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₄O[5][6][7][8]
Molecular Weight 114.19 g/mol [5][6][8]
Boiling Point 92 °C at 60 mm Hg[9]
Density 0.85 g/mL at 25 °C[9]
Refractive Index n20/D 1.444[9]
Solubility Insoluble in water[9]
Classification Combustible liquid (Category 4)[2]

Visual Workflow for Chemical Spill Response

The following diagram outlines the procedural steps for safely managing a spill of this compound in a laboratory setting.

G cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Waste Management cluster_post Post-Spill Actions spill Spill Occurs alert Alert Personnel & Cordon Off Area spill->alert Step 1 ppe Don Appropriate PPE alert->ppe Step 2 absorb Absorb Spill with Inert Material ppe->absorb Step 3 collect Collect Absorbed Material absorb->collect Step 4 clean Clean Spill Area collect->clean Step 5 waste Place Waste in Labeled Container clean->waste Step 6 contact Contact EHS for Disposal waste->contact Step 7 decontaminate Decontaminate & Remove PPE contact->decontaminate Step 8 wash Wash Hands Thoroughly decontaminate->wash Step 9 report Report Incident wash->report Step 10

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.